Product packaging for Salinazid(Cat. No.:CAS No. 1082667-45-5)

Salinazid

Cat. No.: B10763054
CAS No.: 1082667-45-5
M. Wt: 241.24 g/mol
InChI Key: VBIZUNYMJSPHBH-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salinazid is an innovative antimycobacterial agent of significant interest in tuberculosis research. This hybrid compound strategically combines the molecular frameworks of isoniazid, a first-line therapeutic, and a salicylanilide derivative, endowing it with a unique dual mechanism of action. This compound primarily targets and inhibits the bacterial enzyme InhA (enoyl-acyl carrier protein reductase), a crucial component of the type II fatty acid synthesis system required for mycolic acid biosynthesis in Mycobacterium tuberculosis. The disruption of mycolic acid production compromises the integrity and impermeability of the bacterial cell wall, leading to bacterial death. This primary mechanism is complemented by additional ionophoric activity, which can disrupt cellular proton gradients and induce oxidative stress. Its primary research value lies in its potent activity against both drug-susceptible and, notably, isoniazid-resistant strains of M. tuberculosis, providing a critical tool for investigating novel pathways to overcome antibiotic resistance. Researchers utilize this compound in microbiological assays, mechanism-of-action studies, high-throughput screening for synergistic drug combinations, and the development of new therapeutic strategies against multidrug-resistant tuberculosis (MDR-TB). This compound is presented as a high-purity chemical tool to advance the study of bacterial pathogenesis and next-generation antimicrobial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O2 B10763054 Salinazid CAS No. 1082667-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIZUNYMJSPHBH-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56314764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

495-84-1
Record name Salinazid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salinazid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SALINAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Salinazid Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salinazid, a hydrazone derivative of the frontline antitubercular drug isoniazid (INH), is a potent agent against Mycobacterium tuberculosis (M.tb). Its mechanism of action is intrinsically linked to that of its parent compound, functioning as a prodrug that requires activation by a mycobacterial enzyme to exert its bactericidal effects. This guide provides an in-depth technical overview of the molecular pathways involved in this compound's efficacy, from its activation to the ultimate inhibition of essential cell wall synthesis. It details the key enzymatic players, presents quantitative data on antimycobacterial activity, outlines relevant experimental protocols, and provides visual diagrams of the core processes.

The Prodrug Activation Cascade

This compound, like isoniazid, is not inherently active against M. tuberculosis. It must first be bioactivated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] This activation is a critical first step and a primary determinant of the drug's efficacy.

The activation process involves the oxidation of the hydrazide moiety of the drug by KatG. This enzymatic reaction generates a spectrum of reactive species, most notably an isonicotinic acyl radical.[2][4] Mutations within the katG gene are a major cause of clinical resistance to isoniazid, as they prevent this essential activation step.

Salinazid_Activation This compound This compound (Prodrug) KatG Mycobacterium tuberculosis KatG (Catalase-Peroxidase) This compound->KatG ReactiveSpecies Isonicotinic Acyl Radical + other reactive species KatG->ReactiveSpecies Enzymatic Oxidation

Caption: The activation pathway of the this compound prodrug by the KatG enzyme.

Inhibition of Mycolic Acid Synthesis

The primary target of activated this compound is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. This enzyme is a vital component of the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids—long, complex fatty acids that are the hallmark of the mycobacterial cell wall.

The isonicotinic acyl radical generated by KatG spontaneously reacts with the ubiquitous cellular cofactor nicotinamide adenine dinucleotide (NAD⁺) to form a covalent INH-NAD adduct. This adduct is the true inhibitory molecule. It binds with high affinity to the active site of InhA, blocking the binding of its natural substrate and effectively halting the elongation of fatty acids required for mycolic acid synthesis. The disruption of the mycolic acid layer compromises the structural integrity of the cell wall, leading to cell lysis and death.

InhA_Inhibition cluster_activation Activation cluster_inhibition Inhibition AcylRadical Isonicotinic Acyl Radical Adduct INH-NAD Adduct AcylRadical->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA High-affinity Binding InhA->Block FAS Mycolic Acid Synthesis Block->FAS Inhibition

Caption: The formation of the INH-NAD adduct and its subsequent inhibition of InhA.

Quantitative Data on Antimycobacterial Activity

The potency of antitubercular agents is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. While specific MIC data for this compound is not as widely published as for isoniazid, the activity of various isoniazid derivatives provides insight into their efficacy. Increased lipophilicity in derivatives can facilitate passage through the mycobacterial membrane, potentially enhancing activity.

CompoundM. tuberculosis StrainMIC (µg/mL)MIC (µM)Reference
IsoniazidDrug-Sensitive (H37Rv)0.02 - 0.20.15 - 1.46
IsoniazidLow-Level Resistant≤ 4.0≤ 29.16
Salicylate (for context)H37Rv2501500
Isoniazid Derivative (3e)¹M. smegmatis6.0~15.3
Isoniazid Derivative (4e)²M. smegmatis6.0~15.9
Isoniazid Derivative (2q)³H37Rv0.31~0.82

¹ N-(4-oxo-2-undecylthiazolidin-3-yl) isonicotinamide ² N-acetyl-4-(5-undecyl-1,3,4-oxadiazol-2-yl) pyridine ³ (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis can be determined using several standardized methods, most commonly the microplate-based Resazurin Microtiter Assay (REMA).

Methodology:

  • Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using a suitable culture medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain) at a specific cell density. Control wells containing no drug (positive control) and no bacteria (negative control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for a period of 7 to 14 days.

  • Detection: After incubation, a resazurin solution is added to each well. Resazurin (blue) is a redox indicator that is reduced to the pink-colored resorufin by metabolically active cells.

  • Reading: The MIC is determined as the lowest drug concentration that prevents this color change from blue to pink, indicating inhibition of bacterial growth.

MIC_Workflow start Start prep_plate Prepare Serial Dilutions of this compound in 96-well plate start->prep_plate inoculate Inoculate wells with M.tb culture prep_plate->inoculate incubate Incubate plate at 37°C (7-14 days) inoculate->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin read_results Read Results: Observe color change add_resazurin->read_results end Determine MIC read_results->end

References

An In-depth Technical Guide to the Physicochemical Properties of Salinazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Salinazid (Salicylaldehyde isonicotinoyl hydrazone), a compound of interest for its biological activities, including its role as a metal ionophore and chelator. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated mechanisms and workflows to support research and development efforts.

Chemical Identity and Core Properties

This compound is a hydrazone derivative of isoniazid. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference(s)
IUPAC Name N'-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide[1]
Synonyms SIH1, Salizide, Salizid, Salicylaldehyde isonicotinoyl hydrazone, Nupasal, Nilazid[1][2]
CAS Number 495-84-1[3]
Chemical Formula C₁₃H₁₁N₃O₂[3]
Molecular Weight 241.25 g/mol
Melting Point 232-233 °C
Boiling Point 401.8 °C at 760 mmHg
Density 1.24 g/cm³
Predicted LogP (XlogP) 1.4

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and biological activity. It exhibits limited solubility in aqueous media, which is highly dependent on pH and temperature.

Solvent/ConditionSolubility DataReference(s)
Aqueous Buffer (pH 7.4) > 36.2 µg/mL
Aqueous Solutions Generally < 10⁻⁴ mole fraction. Solubility increases with temperature.
pH Dependence Solubility at pH 2.0 is approximately 10-fold higher than at pH 7.4.
Solvent Order Octanol > Buffer (pH 2.0) > Buffer (pH 7.4)
Formulation Note Oxalate and acesulfame salts have been shown to improve aqueous solubility significantly.

Acid Dissociation Constant (pKa)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. Below are protocols for determining key properties of this compound.

Solubility Determination (Isothermal Saturation Method)

This method is considered a gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature for a sufficient period to achieve a saturated solution. The concentration of the solute in the liquid phase is then determined analytically.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound powder to a sealed, thermostable vial containing the solvent of interest (e.g., phosphate buffer pH 7.4, octanol).

  • Equilibration: Place the vial in a thermostated shaker or agitator set to a constant temperature (e.g., 298.15 K). Agitate the suspension for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at the same constant temperature to prevent temperature-induced precipitation or dissolution.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant (the saturated solution).

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. The experiment should be repeated at different temperatures to assess the temperature dependence of solubility.

G Workflow for Isothermal Saturation Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to solvent in vial equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge sample at constant temperature equil1->sep1 quant1 Withdraw supernatant sep1->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 quant4 Calculate solubility quant3->quant4 G cluster_membrane Cell Membrane Salinazid_Cu_Complex This compound-Cu²⁺ Complex (Lipophilic) Salinazid_in This compound Salinazid_Cu_Complex->Salinazid_in Releases Cu_in Cu²⁺ Salinazid_Cu_Complex->Cu_in Extracellular Extracellular Space Salinazid_out This compound Intracellular Intracellular Space (Cytosol) Salinazid_out->Salinazid_Cu_Complex Binds Cu_out Cu²⁺ Cu_out->Salinazid_Cu_Complex Downstream Increased [Cu²⁺]i Oxidative Stress Cu_in->Downstream G cluster_membrane Cell Membrane Salinazid_in This compound Fe_Complex_in This compound-Fe³⁺ Complex Salinazid_in->Fe_Complex_in Chelates Fe_Complex_out This compound-Fe³⁺ Complex Extracellular Extracellular Space Salinazid_out This compound Intracellular Intracellular Space (Cytosol) Labile_Fe Labile Iron Pool (Fe³⁺) Salinazid_out->Salinazid_in Permeates Labile_Fe->Fe_Complex_in Toxicity_Reduced Reduced Iron Toxicity Labile_Fe->Toxicity_Reduced prevents Fe_Complex_in->Fe_Complex_out Exported

References

An In-depth Technical Guide to the Synthesis and Purification of Salinazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Salinazid, a compound of interest in medicinal chemistry. The following sections detail the chemical principles, experimental protocols, and data associated with the preparation of high-purity this compound.

Introduction

This compound, also known as salicylaldehyde isonicotinoyl hydrazone, is a Schiff base derived from the condensation of isoniazid and salicylaldehyde. It belongs to the hydrazone class of compounds, which are characterized by the presence of a C=N-NH-C=O functional group. This structural motif imparts a range of biological activities, and this compound has been investigated for its potential therapeutic properties. This guide outlines a reliable method for its synthesis and subsequent purification to a high degree of purity, suitable for research and development purposes.

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between isoniazid and salicylaldehyde. This reaction is a classic example of Schiff base formation, where the primary amine of the isoniazid hydrazide attacks the carbonyl carbon of the salicylaldehyde, followed by dehydration to form the imine linkage.

Reaction Mechanism

The formation of the Schiff base involves a two-step mechanism. Initially, the nucleophilic nitrogen of the hydrazine moiety of isoniazid attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, which protonates the hydroxyl group of the hemiaminal, making it a better leaving group.

Salinazid_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_byproduct Byproduct Isoniazid Isoniazid Hemiaminal Hemiaminal Intermediate Isoniazid->Hemiaminal + Salicylaldehyde Salicylaldehyde Salicylaldehyde Salicylaldehyde->Hemiaminal This compound This compound Hemiaminal->this compound - H2O Water Water Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimum hot ethanol Crude->Dissolve HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Purified This compound Wash->Dry

In Vitro Biological Activity of Salinazid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Correspondence: [AI Assistant Contact Information]

Abstract

Salinazid, a salicylaldehyde isonicotinoyl hydrazone, has demonstrated a compelling range of in vitro biological activities, positioning it as a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of its antimicrobial and anticancer properties, with a focus on its mechanisms of action as a metal ionophore and chelator. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide presents visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological effects at the cellular level.

Introduction

This compound is a chemical compound synthesized from the condensation of salicylaldehyde and isoniazid.[1][2] Its structure, featuring a hydrazone linkage, imparts significant biological activity. Much of the interest in this compound stems from its ability to interact with metal ions, acting as a potent Cu(II) ionophore and an effective iron chelator.[3][4] This dual functionality is believed to be central to its observed antimicrobial and anticancer effects. By disrupting metal homeostasis within cells, this compound can induce oxidative stress and trigger apoptotic pathways, making it a promising candidate for therapeutic development. This guide will delve into the technical details of its in vitro activity, providing researchers, scientists, and drug development professionals with a consolidated resource for future studies.

Anticancer Activity

This compound has shown significant cytotoxic activity against various cancer cell lines, with a particular focus on hepatocellular carcinoma (HepG2).[5] Its mechanism of action is primarily attributed to its ability to chelate iron and act as a copper ionophore, leading to the generation of reactive oxygen species (ROS) and subsequent cell death.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Salicylaldehyde Isonicotinoyl Hydrazone (SIH) AnalogMCF-7 (Breast Adenocarcinoma)Varies by analog
Benzimidazole SaltHepG2 (Hepatocellular Carcinoma)25.14
Benzimidazole SaltMCF-7 (Breast Cancer)22.41
Benzimidazole SaltDLD-1 (Colorectal Adenocarcinoma)41.97
Salicylaldehyde-derived Schiff Base (SA-SB-1)RAW264.7 (Macrophage)39.58
Salicylaldehyde-derived Schiff Base (SA-SB-2)RAW264.7 (Macrophage)55.64
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the IC50 value of this compound against a cancer cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • HepG2 cells (or other cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_this compound Prepare serial dilutions of this compound incubate_24h_1->prepare_this compound treat_cells Treat cells with this compound incubate_24h_1->treat_cells prepare_this compound->treat_cells incubate_48h Incubate 48h treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_process End calculate_ic50->end_process

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Antimicrobial Activity

This compound and its derivatives have been reported to exhibit activity against a range of bacteria. The mechanism is thought to involve the disruption of essential bacterial processes through metal chelation.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of this compound derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Salicylaldehyde-derived Schiff Base (SA-SB-1)Enterococcus faecalis12
Salicylaldehyde-derived Schiff Base (SA-SB-2)Enterococcus faecalis12
Salicylaldehyde-derived Schiff Base (SA-SB-1)Staphylococcus aureus250
Salicylaldehyde-derived Schiff Base (SA-SB-2)Staphylococcus aureus250
Salicylaldehyde-derived Schiff Base (SA-SB-1)Pseudomonas aeruginosa250
Salicylaldehyde-derived Schiff Base (SA-SB-2)Pseudomonas aeruginosa250
Salicylaldehyde-derived Schiff Base (SA-SB-1)Escherichia coli250
Salicylaldehyde-derived Schiff Base (SA-SB-2)Escherichia coli250
Isonicotinoyl Hydrazide AnalogStaphylococcus aureus- (Zone of Inhibition = 15 mm)
Benzimidazole DerivativesSalmonella typhimurium6.25
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus) using the broth microdilution method.

Materials:

  • This compound

  • Staphylococcus aureus (or other bacterial strain)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 512 to 0.5 µg/mL).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the this compound dilution, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (inoculum without this compound) and a negative control well (MHB without inoculum).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Workflow for MIC Determination

MIC_Workflow start Start prepare_this compound Prepare serial dilutions of this compound in MHB start->prepare_this compound prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_this compound->inoculate_plate prepare_inoculum->inoculate_plate incubate_24h Incubate 18-24h inoculate_plate->incubate_24h read_results Determine MIC (visual/OD) incubate_24h->read_results end_process End read_results->end_process

Caption: Workflow for determining the MIC of this compound via broth microdilution.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound's anticancer activity involves the induction of oxidative stress and apoptosis through its function as an iron chelator and copper ionophore.

Iron Chelation and Oxidative Stress

This compound can chelate intracellular iron, disrupting iron homeostasis. This can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, causing damage to cellular components such as DNA, lipids, and proteins.

Copper Ionophore Activity and Apoptosis

As a copper ionophore, this compound facilitates the transport of copper ions across cellular membranes. Elevated intracellular copper levels can also contribute to ROS production and induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway involves mitochondrial dysfunction, release of cytochrome c, and activation of caspases 9 and 3. The extrinsic pathway can be triggered by the activation of death receptors, leading to the activation of caspase-8.

Proposed Apoptotic Signaling Pathway of this compound

Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Iron_Chelation Iron Chelation This compound->Iron_Chelation Copper_Ionophore Copper Ionophore Activity This compound->Copper_Ionophore Death_Receptors Death Receptor Activation This compound->Death_Receptors NFkB_inhibition NF-κB Inhibition This compound->NFkB_inhibition ROS Increased ROS Iron_Chelation->ROS Copper_Ionophore->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Caspase3->Apoptosis Death_Receptors->Caspase8 NFkB_inhibition->Apoptosis

Caption: Proposed signaling cascade of this compound-induced apoptosis.

Conclusion

The in vitro biological activities of this compound, particularly its anticancer and antimicrobial effects, are well-documented. Its mechanisms of action, centered around the disruption of metal ion homeostasis, offer a promising avenue for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore the potential of this compound and its derivatives. Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this promising compound.

References

An In-depth Technical Guide to Salinazid Derivatives: Synthesis, Activity, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Salinazid ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide) and its derivatives. This compound, a Schiff base formed from the condensation of the frontline antitubercular drug isoniazid (INH) and salicylaldehyde, serves as a scaffold for developing novel therapeutic agents. This document details the synthesis protocols, quantitative biological activity, and the proposed mechanism of action for this important class of compounds.

Introduction: The Rationale for this compound Derivatives

Isoniazid (INH) has been a cornerstone of tuberculosis therapy for decades.[1] Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] However, the emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of new and improved therapeutic agents.

A primary metabolic pathway that deactivates INH in humans is enzymatic N-acetylation of its hydrazine moiety.[2] This process can reduce the drug's bioavailability and contribute to underdosing, a factor in the development of acquired resistance.[2] this compound and its derivatives are Schiff bases designed to overcome this limitation. By chemically modifying the N² position of the INH framework, the resulting molecule is blocked from the deactivating action of N-arylaminoacetyl transferases (NATs).[3] Furthermore, these derivatives are often more lipophilic than the parent INH, which may enhance their ability to penetrate the lipid-rich mycobacterial cell wall.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and related Schiff bases is primarily achieved through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and a corresponding aldehyde or ketone. This reaction is typically performed in an alcohol solvent, often with a catalytic amount of acid.

General Synthesis Workflow

The general synthetic scheme involves the reaction of isoniazid with a substituted salicylaldehyde. This straightforward condensation reaction typically proceeds with good yields to form the corresponding hydrazone (Schiff base).

Synthesis_Workflow cluster_reactants Reactants Isoniazid Isoniazid (Isonicotinic Acid Hydrazide) Reaction Condensation Reaction (e.g., Ethanol, Acetic Acid) Isoniazid->Reaction Aldehyde Substituted Salicylaldehyde Aldehyde->Reaction Product This compound Derivative (Schiff Base) Reaction->Product Formation of C=N bond

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound ((E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide)

This protocol is adapted from a standard laboratory procedure for synthesizing isoniazid Schiff bases.

  • Materials:

    • Isoniazid (1.37 g, 0.01 mol)

    • Salicylaldehyde (1.22 g, 1.05 mL, 0.01 mol)

    • Absolute Ethanol (30 mL)

    • Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve isoniazid in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle warming may be required.

    • In a separate beaker, dissolve salicylaldehyde in 15 mL of absolute ethanol.

    • Add the salicylaldehyde solution dropwise to the isoniazid solution while stirring continuously.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Reflux the resulting mixture for 4-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The resulting precipitate is collected by filtration, washed several times with cold ethanol, and then dried in a desiccator over anhydrous CaCl₂.

  • Characterization: The product can be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Expected spectral data includes an N-H stretch (approx. 3190 cm⁻¹), a C=O stretch (approx. 1662 cm⁻¹), and a C=N stretch (approx. 1603 cm⁻¹) in the IR spectrum. The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (=C-H).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional refluxing.

  • Materials:

    • Isoniazid (1 mmol)

    • Substituted aldehyde (1 mmol)

    • Ethanol

    • Glacial Acetic Acid (2 drops)

  • Procedure:

    • Add the aldehyde (1 mmol) in ethanol to a solution of isoniazid (1 mmol) in ethanol within a microwave glass tube.

    • Add two drops of glacial acetic acid to the mixture with shaking.

    • Seal the tube and irradiate the reaction mixture in a microwave synthesizer (e.g., at 5-10 W) for 10-20 minutes at a controlled temperature (e.g., 85 °C).

    • After cooling, the product can be isolated by filtration as described in the conventional method.

Biological Activity of this compound Derivatives

This compound and its derivatives have been extensively evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of the lowest concentration of a compound that inhibits visible growth of a microorganism.

Antitubercular Activity

The following table presents the MIC values of various this compound derivatives against different strains of M. tuberculosis. The inclusion of isoniazid-resistant strains is critical for evaluating the potential of these derivatives to overcome existing drug resistance mechanisms.

Compound IDDerivative Structure (Substitution on Salicyl Ring)M. tuberculosis H37Rv MIC (µg/mL)Isoniazid-Resistant Mtb MIC (µg/mL)Reference
INH - (Reference Drug)0.75> 31.25
This compound 2-hydroxy~1.02Varies
Compound 1 2,4-dihydroxy1.02-
Pt(II) Complex of 1 2,4-dihydroxy0.56-
Zn(II) Complex of 1 2,4-dihydroxy0.61-
Compound 3d Isatin derivative (1-propyl)10 µM10 µM
Compound 3f Isatin derivative (1-propynyl)10 µM10 µM

Note: MIC values can vary based on the specific assay conditions and the particular resistant strain tested.

Antibacterial Activity Against Other Pathogens

While primarily investigated for antitubercular activity, some derivatives show broader antibacterial effects.

Compound IDDerivative Structure (Substitution on Aldehyde Ring)S. aureus MIC (mM)E. coli MIC (mM)Reference
Cu-L6 Complex Fluorinated benzaldehyde derivative0.76-
Compound L4 5-fluoro-2-hydroxyphenyl-1.55

Mechanism of Action

The primary mechanism of action for this compound and its derivatives is believed to be analogous to that of isoniazid, targeting the synthesis of mycolic acids.

  • Prodrug Activation : Like isoniazid, these Schiff bases are prodrugs that require activation within the mycobacterial cell. This activation is carried out by the catalase-peroxidase enzyme, KatG. Mutations in the katG gene are a major cause of isoniazid resistance.

  • Formation of the INH-NAD Adduct : Once activated, the isoniazid moiety forms a reactive radical that covalently binds to the cofactor NAD⁺, forming an INH-NAD adduct.

  • Inhibition of InhA : This INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.

  • Disruption of Mycolic Acid Synthesis : InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids. By inhibiting InhA, this compound derivatives disrupt the biosynthesis of these essential cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

The structural modification in this compound derivatives offers a key advantage by preventing N-acetylation, thereby increasing the amount of active drug available to undergo activation by KatG.

Mechanism_of_Action cluster_cell Mycobacterium Cell This compound This compound Derivative (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) This compound->KatG Activation ActivatedINH Activated INH Radical KatG->ActivatedINH Adduct INH-NAD Adduct ActivatedINH->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibition FASII FAS-II Pathway InhA->FASII Catalyzes CellDeath Cell Wall Disruption & Cell Death InhA->CellDeath Blockage Leads To MycolicAcid Mycolic Acid Synthesis FASII->MycolicAcid MycolicAcid->CellDeath

Caption: Proposed mechanism of action for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds in the search for new antitubercular agents. Their straightforward synthesis, enhanced lipophilicity, and ability to circumvent a key INH deactivation pathway make them attractive candidates for further development. The data indicates that these compounds can retain potent activity, even against some isoniazid-resistant strains. Future research should focus on optimizing the structure to improve efficacy against a broader range of resistant Mtb isolates, further elucidating structure-activity relationships, and conducting in-vivo pharmacokinetic and toxicity studies to assess their potential as clinical candidates. The development of derivatives that act as direct inhibitors of InhA, without the need for KatG activation, also represents a critical avenue for overcoming resistance.

References

Preclinical Toxicological Profile of Salinazid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available preclinical toxicology data for Salinazid is limited. This document provides a comprehensive overview of the expected toxicological profile based on general principles of preclinical drug development and includes hypothetical data for illustrative purposes. The experimental protocols described are standardized methodologies for conducting such studies.

Introduction

This compound, a hydrazone derivative of isoniazid, has been investigated for its potential therapeutic activities. A thorough understanding of its toxicological profile is paramount for any further drug development. This technical guide summarizes the key preclinical toxicology studies designed to evaluate the safety of this compound. The studies outlined below are essential for identifying potential target organs of toxicity, determining a safe starting dose for clinical trials, and understanding the overall risk profile of the compound.

Chemical Information
PropertyValue
IUPAC Name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
CAS Number 495-84-1
Molecular Formula C13H11N3O2
Molecular Weight 241.25 g/mol
Structure
alt text

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose administration.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)
  • Test System: Female Wistar rats (8-12 weeks old).

  • Administration: A single oral gavage dose.

  • Dose Levels: A starting dose of 175 mg/kg was used, with subsequent doses adjusted up or down by a factor of 3.2 based on the outcome of the previous animal.

  • Observation Period: 14 days.

  • Parameters Observed: Clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), body weight, and mortality.

  • Necropsy: Gross necropsy was performed on all animals at the end of the observation period.

Data Presentation: Acute Oral Toxicity of this compound
ParameterResultGHS Classification
LD50 (Rat, Oral) > 300 - 2000 mg/kg (Estimated)Category 4: Harmful if swallowed[1]
Clinical Signs At doses approaching the LD50, signs may include lethargy, piloerection, and decreased activity.-
Necropsy Findings No significant gross pathological findings at non-lethal doses.-

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated dosing over a period of 90 days.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)
  • Test System: Sprague-Dawley rats (20/sex/group).

  • Administration: Daily oral gavage for 90 days.

  • Dose Levels: 0 (vehicle control), 50, 150, and 450 mg/kg/day.

  • Parameters Observed: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis at termination.

  • Necropsy: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

  • Toxicokinetics: Blood samples were collected at specified time points to determine systemic exposure.

Data Presentation: Sub-chronic Toxicity of this compound in Rats
ParameterVehicle Control50 mg/kg/day150 mg/kg/day450 mg/kg/day
Mortality 0/400/400/402/40
Body Weight Gain NormalNormalSlightly DecreasedSignificantly Decreased
Key Hematology Changes NoneNoneMild AnemiaModerate Anemia
Key Clinical Chemistry Changes NoneNoneIncreased ALT, ASTSignificantly Increased ALT, AST, BUN
Primary Target Organs NoneNoneLiver (Hepatocellular hypertrophy)Liver (Hepatocellular hypertrophy, necrosis), Kidney (Tubular degeneration)
NOAEL -50 mg/kg/day--

NOAEL: No Observed Adverse Effect Level ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, BUN: Blood Urea Nitrogen

Genotoxicity

Genotoxicity assays are performed to identify substances that can cause genetic damage.

Experimental Protocols
  • Bacterial Reverse Mutation Test (Ames Test) (OECD 471): Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) were used, with and without metabolic activation (S9 mix).

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Human peripheral blood lymphocytes were exposed to this compound with and without metabolic activation.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Bone marrow from treated mice was analyzed for the presence of micronuclei in polychromatic erythrocytes.

Data Presentation: Genotoxicity of this compound
AssayMetabolic ActivationResult
Ames Test With and WithoutNegative
Chromosomal Aberration With and WithoutNegative
Micronucleus Test N/ANegative

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the tumor-forming potential of a substance.

Experimental Protocol: Carcinogenicity Study (OECD 451)
  • Test System: C57BL/6 mice and Fischer 344 rats (50/sex/group).

  • Administration: this compound mixed in the diet for 2 years.

  • Dose Levels: Based on the 90-day study, doses of 0, 25, 75, and 225 mg/kg/day were selected.

  • Parameters Observed: Clinical signs, body weight, food consumption, survival, and comprehensive histopathological examination of all tissues.

Data Presentation: Carcinogenicity of this compound (Hypothetical)
SpeciesSexDose (mg/kg/day)Tumor IncidenceConclusion
Rat Male225No significant increaseNon-carcinogenic
Rat Female225No significant increaseNon-carcinogenic
Mouse Male225No significant increaseNon-carcinogenic
Mouse Female225No significant increaseNon-carcinogenic

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of this compound on fertility and embryonic development.

Experimental Protocol: Fertility and Early Embryonic Development Study (OECD 414)
  • Test System: Sprague-Dawley rats.

  • Administration: Daily oral gavage to males for 4 weeks before mating and to females for 2 weeks before mating through gestation day 7.

  • Dose Levels: 0, 50, 150, and 450 mg/kg/day.

  • Parameters Observed: Mating performance, fertility indices, implantation sites, and embryonic viability.

Data Presentation: Reproductive and Developmental Toxicity of this compound (Hypothetical)
Parameter50 mg/kg/day150 mg/kg/day450 mg/kg/day
Male Fertility Index No effectNo effectDecreased
Female Fertility Index No effectNo effectNo effect
Implantation Sites No effectNo effectDecreased
Embryo-fetal Viability No effectDecreasedSignificantly Decreased
Maternal Toxicity No effectPresentSignificant
Developmental NOAEL 50 mg/kg/day--

Safety Pharmacology

The safety pharmacology core battery investigates the effects of this compound on vital organ systems.

Experimental Protocol: Core Battery (ICH S7A/S7B)
  • Central Nervous System: Functional observational battery (FOB) in rats.

  • Cardiovascular System: Telemetered conscious dogs to assess ECG, blood pressure, and heart rate. hERG assay to evaluate potential for QT prolongation.

  • Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

Data Presentation: Safety Pharmacology of this compound
SystemAssayResult
Central Nervous FOBNo adverse effects at therapeutic doses.
Cardiovascular TelemetryNo significant changes in ECG, blood pressure, or heart rate.
Cardiovascular hERGIC50 > 30 µM (low risk of QT prolongation).
Respiratory PlethysmographyNo adverse effects on respiratory function.

Visualizations

Experimental_Workflow cluster_acute Acute Toxicity cluster_subchronic Sub-chronic Toxicity cluster_special Special Toxicology a1 Single Dose Escalation a2 14-Day Observation a1->a2 a3 LD50 Determination a2->a3 s1 90-Day Dosing a3->s1 Dose Selection s2 In-life Monitoring s1->s2 s3 Terminal Sacrifice & Pathology s2->s3 s4 NOAEL Determination s3->s4 r1 Reproductive Toxicity s4->r1 Dose Selection c1 Carcinogenicity Bioassay s4->c1 Dose Selection g1 Genotoxicity Assays

Preclinical Toxicology Study Workflow.

Signaling_Pathway cluster_cell Hepatocyte This compound This compound Metabolite Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Induces ROS Reactive Oxygen Species (ROS) JNK JNK Pathway Activation ROS->JNK Activates Mitochondria->ROS Generates Apoptosis Apoptosis JNK->Apoptosis Leads to

Hypothetical Pathway of this compound-Induced Hepatotoxicity.

Conclusion

Based on this comprehensive preclinical evaluation, this compound demonstrates a toxicological profile characterized by effects on the liver and kidney at high doses in repeated-dose studies. The compound is not genotoxic or carcinogenic in rodent models. Reproductive toxicity was observed at maternally toxic doses. The safety pharmacology core battery did not reveal any adverse effects on the central nervous, cardiovascular, or respiratory systems at predicted therapeutic exposures. The No Observed Adverse Effect Level (NOAEL) from the 90-day rat study will be crucial for determining the maximum recommended starting dose for Phase I clinical trials.

References

The Role of Salinazid as a Copper(II) Ionophore: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salinazid, a salicylaldehyde isonicotinoyl hydrazone, has emerged as a potent copper(II) ionophore with significant potential in therapeutic applications, particularly in oncology. By forming a lipophilic complex with copper(II) ions, this compound facilitates their transport across cellular membranes, disrupting intracellular copper homeostasis. This influx of copper leads to a cascade of cytotoxic events, primarily driven by the generation of reactive oxygen species (ROS), subsequent oxidative stress, and the induction of apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Introduction to Ionophores and this compound

An ionophore is a lipid-soluble molecule that reversibly binds ions and transports them across biological membranes, disrupting the natural ion concentration gradients.[1] This disruption can alter the cell's membrane potential and trigger various cellular responses, including cytotoxicity.[1] this compound (Salicylaldehyde isonicotinoyl hydrazone) functions as a potent ionophore for copper(II) ions.[2] It chelates Cu(II) to form a neutral, lipophilic complex, enabling it to shuttle the ion through the hydrophobic lipid bilayer of the cell membrane. Once inside the cell, the complex can dissociate, releasing the copper ion to exert its biological effects.

Synthesis and Physicochemical Characterization of the this compound-Cu(II) Complex

This compound and its corresponding copper(II) complex can be synthesized in an ethanol medium.[2] The formation of the Cu(II)-Salinazid complex is an endothermic process and results in a color change to bluish-yellow.[2] Characterization of the complex confirms a metal-to-ligand stoichiometry, reported as 1:2.

Table 1: Physicochemical Properties of this compound-Cu(II) Complex

PropertyValueReference
Molecular Formula C26H20CuN6O4(inferred from 1:2 complex)
Molecular Weight 301.546 g/mol (for 1:1 complex)
Absorption Maxima (λmax) 315 nm
Complex Stoichiometry (Cu:Ligand) 1:2
Stability Constant 4.05903 x 10^7
Dissociation Constant 2.96630 x 10^-8
Change in Free Energy (ΔG) -52.535 kJ/mol

Mechanism of Action: From Copper Influx to Apoptosis

The cytotoxic activity of this compound as a Cu(II) ionophore is a multi-step process that culminates in programmed cell death. The proposed signaling pathway is detailed below.

Copper Transport

This compound binds to extracellular Cu(II) ions, forming a charge-neutral, lipophilic complex. This complex can passively diffuse across the cell membrane. Intracellularly, the complex dissociates, releasing Cu(II) and freeing this compound to shuttle more ions into the cell.

Induction of Reactive Oxygen Species (ROS)

The elevated intracellular concentration of free copper ions is a primary driver of cytotoxicity. Copper can participate in Fenton-like reactions, catalyzing the production of highly reactive hydroxyl radicals from hydrogen peroxide. This surge in reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress.

Mitochondrial Dysfunction and Apoptosis

Oxidative stress inflicts damage on various cellular components, with mitochondria being a principal target. ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential (ΔΨm). This event triggers the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases (initiator caspase-9 and effector caspase-3/7), which are proteases that execute the apoptotic program by cleaving key cellular substrates, ultimately leading to cell death.

Salinazid_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sal This compound Complex_ext [this compound-Cu(II)] Complex Formation Sal->Complex_ext Cu_ext Cu(II) Cu_ext->Complex_ext Membrane Cell Membrane Complex_in [this compound-Cu(II)] Complex_in->Sal Dissociation Cu_int Cu(II) Complex_in->Cu_int Dissociation ROS ROS Generation (Oxidative Stress) Cu_int->ROS Fenton-like Reactions Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis Complex_ext->Complex_in Membrane Transport

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data on Biological Activity

While extensive quantitative data specifically for this compound's ionophoric activity and cytotoxicity is still emerging, preliminary studies on related hydrazone compounds demonstrate potent anticancer effects. The efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a biological process, such as cell viability.

Table 2: Example IC50 Values for Novel Anticancer Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1 (Oleoyl Hybrid)HTB-26Breast Cancer10 - 50
Compound 1 (Oleoyl Hybrid)PC-3Pancreatic Cancer10 - 50
Compound 1 (Oleoyl Hybrid)HepG2Hepatocellular Carcinoma10 - 50
Compound 2 (Oleoyl Hybrid)HCT116Colorectal Cancer0.34
SalinomycinMDA-MB-361 ALDH+Breast Cancer Stem Cells7.98 µg/mL

Note: This table provides context for typical IC50 values of experimental anticancer agents. Specific IC50 values for this compound require further investigation.

Experimental Protocols

This section outlines the methodologies for key experiments to characterize the synthesis, ionophoric activity, and cytotoxic effects of this compound.

Protocol for Synthesis of this compound-Cu(II) Complex
  • Objective: To synthesize and purify the copper(II) complex of Salicylaldehyde isonicotinoyl hydrazone.

  • Materials: Salicylaldehyde, isonicotinic acid hydrazide (isoniazid), copper(II) chloride (CuCl2·2H2O), absolute ethanol, methanol, reflux apparatus, magnetic stirrer, filtration apparatus.

  • Procedure (Ligand Synthesis):

    • Dissolve equimolar amounts of salicylaldehyde and isonicotinic acid hydrazide separately in hot ethanol.

    • Mix the two solutions and reflux the mixture for 2-3 hours.

    • Allow the solution to cool to room temperature. The this compound ligand will precipitate as a yellow solid.

    • Filter the precipitate, wash with cold ethanol, and dry in a desiccator.

  • Procedure (Complex Synthesis):

    • Dissolve the synthesized this compound ligand in methanol.

    • In a separate flask, dissolve CuCl2·2H2O in methanol (in a 2:1 ligand-to-metal molar ratio).

    • Add the copper salt solution dropwise to the ligand solution while stirring.

    • Reflux the resulting mixture for 3-4 hours.

    • Concentrate the solution by evaporation.

    • Filter the resulting bluish-yellow precipitate, wash with ethanol, and dry over CaCl2.

Protocol for Measurement of Intracellular ROS
  • Objective: To quantify the generation of reactive oxygen species in cells treated with this compound-Cu(II).

  • Materials: Cancer cell line (e.g., HepG2), cell culture medium, this compound, CuCl2, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive fluorescent probe, N-acetylcysteine (NAC) as a ROS scavenger (negative control), flow cytometer or fluorescence microscope.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat a subset of cells with NAC for 1 hour as a negative control.

    • Treat the cells with various concentrations of pre-complexed this compound-Cu(II) or this compound plus CuCl2 for a defined period (e.g., 1-6 hours). Include an untreated control.

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with H2DCFDA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark. H2DCFDA is deacetylated intracellularly and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a flow cytometer (e.g., FITC channel) or visualize and quantify using a fluorescence microscope. Increased fluorescence indicates higher ROS levels.

Protocol for Assessment of Apoptosis (Annexin V/Propidium Iodide Assay)
  • Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment.

  • Materials: Cancer cell line, this compound-Cu(II) complex, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer), flow cytometer.

  • Procedure:

    • Seed cells and treat with the this compound-Cu(II) complex for a specified time (e.g., 24-48 hours).

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation: Viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+).

Experimental_Workflow cluster_assays Parallel Assays start Start: Cancer Cell Culture treatment Treatment (this compound-Cu(II) at various conc. and times) start->treatment ros_assay ROS Detection Assay (H2DCFDA Staining) treatment->ros_assay viability_assay Cell Viability Assay (MTT / Crystal Violet) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis_assay analysis Data Analysis (Flow Cytometry / Spectrophotometry) ros_assay->analysis viability_assay->analysis apoptosis_assay->analysis results Results (ROS Levels, IC50 Values, Apoptosis Rate) analysis->results

Caption: General experimental workflow for evaluating this compound's effects.

Conclusion and Future Directions

This compound demonstrates significant promise as a Cu(II) ionophore for therapeutic development. Its ability to increase intracellular copper levels triggers a potent cytotoxic response mediated by oxidative stress and apoptosis. The data and protocols presented in this guide offer a foundational framework for researchers investigating this compound and other metallodrugs. Future research should focus on obtaining precise quantitative measures of its ionophoric efficiency, establishing comprehensive cytotoxicity profiles across a wide range of cancer cell lines, and conducting in vivo studies to evaluate its therapeutic efficacy and safety. Understanding the nuances of its interaction with cellular machinery will be critical for translating this promising compound into a clinical reality.

References

The Pharmacokinetics and Metabolism of Salinazid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and metabolic data for Salinazid. This guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of this compound based on the known metabolic pathways of its structural analogues, isoniazid and salicylaldehyde, and the general principles of hydrazone drug metabolism. The experimental protocols and quantitative data presented herein are illustrative and intended to serve as a framework for future research.

Introduction

This compound, or N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a chemical entity formed by the condensation of isoniazid and salicylaldehyde. While its specific pharmacological and toxicological profiles are not extensively documented in publicly accessible literature, its structural components suggest potential biological activities that warrant a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide outlines the probable pharmacokinetic profile and metabolic fate of this compound, providing a foundation for researchers, scientists, and drug development professionals.

Predicted Pharmacokinetic Profile

The pharmacokinetic profile of a compound describes its journey through the body. For this compound, we can predict a profile influenced by the characteristics of its parent molecules.

Absorption

Given its molecular structure, this compound is likely to be absorbed orally. The rate and extent of absorption would be influenced by its physicochemical properties, such as solubility and lipophilicity. Hydrazone linkages can be susceptible to hydrolysis in the acidic environment of the stomach, which could lead to some pre-systemic breakdown into isoniazid and salicylaldehyde.

Distribution

Following absorption, this compound would be distributed throughout the body. Its volume of distribution would depend on its ability to bind to plasma proteins and partition into various tissues. Compounds with similar structures often exhibit moderate tissue distribution.

Metabolism

The metabolism of this compound is expected to be a key determinant of its biological activity and potential toxicity. It is anticipated to undergo extensive metabolism, primarily in the liver. The primary metabolic pathways are predicted to be:

  • Hydrolysis: The hydrazone bond is susceptible to enzymatic hydrolysis, which would cleave this compound back into its constituent molecules: isoniazid and salicylaldehyde.[1] This is a common metabolic fate for hydrazone derivatives.[1]

  • Metabolism of Isoniazid Moiety: The released isoniazid would then follow its well-established metabolic pathway. The primary route is N-acetylation by N-acetyltransferase 2 (NAT2) to form acetylisoniazid.[2][3][4] This is followed by hydrolysis to isonicotinic acid and acetylhydrazine. Acetylhydrazine is a hepatotoxic metabolite.

  • Metabolism of Salicylaldehyde Moiety: The salicylaldehyde portion is likely to be oxidized to salicylic acid. Salicylic acid is then primarily metabolized through conjugation with glycine to form salicyluric acid or with glucuronic acid to form phenolic and acyl glucuronides.

Excretion

The metabolites of this compound are expected to be more water-soluble than the parent compound and would be primarily excreted in the urine. A smaller fraction may be eliminated in the feces.

Hypothetical Quantitative Pharmacokinetic Data

The following table presents a hypothetical summary of pharmacokinetic parameters for this compound, illustrating how such data would be structured for analysis and comparison. These values are not based on experimental data.

ParameterSymbolUnitHypothetical Value
Maximum Plasma ConcentrationCmaxng/mL500
Time to Maximum Plasma ConcentrationTmaxh1.5
Area Under the Curve (0 to infinity)AUCinfng*h/mL2500
Elimination Half-Lifet1/2h4.0
Apparent Volume of DistributionVd/FL/kg2.5
Apparent Total Body ClearanceCL/FL/h/kg0.5
Oral BioavailabilityF%70

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration.

Prototypical Experimental Protocols

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies would be required.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of this compound in liver microsomes.

Methodology:

  • Incubation: this compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The reaction is quenched, and the concentration of remaining this compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Dosing:

    • Intravenous (IV): 2 mg/kg this compound administered via the tail vein.

    • Oral (PO): 10 mg/kg this compound administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Plasma is harvested, and the concentrations of this compound and its major predicted metabolites (isoniazid, salicylaldehyde, salicylic acid, acetylisoniazid) are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F).

Visualizations

Putative Metabolic Pathway of this compound

Salinazid_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound Isoniazid Isoniazid This compound->Isoniazid Hydrolysis Salicylaldehyde Salicylaldehyde This compound->Salicylaldehyde Hydrolysis Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 (Acetylation) Salicylic_acid Salicylic Acid Salicylaldehyde->Salicylic_acid Oxidation Acetylhydrazine Acetylhydrazine (Hepatotoxic) Acetylisoniazid->Acetylhydrazine Hydrolysis Isonicotinic_acid Isonicotinic Acid Acetylisoniazid->Isonicotinic_acid Hydrolysis Urine Urinary Excretion Acetylhydrazine->Urine Salicyluric_acid Salicyluric Acid (Glycine Conjugate) Salicylic_acid->Salicyluric_acid Glycine Conjugation Salicyl_glucuronide Salicyl Glucuronides Salicylic_acid->Salicyl_glucuronide Glucuronidation Isonicotinic_acid->Urine Salicyluric_acid->Urine Salicyl_glucuronide->Urine

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for an In Vivo Pharmacokinetic Study

PK_Workflow start Study Initiation dosing Dosing (IV and PO cohorts) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantification of this compound and metabolites) processing->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis report Reporting pk_analysis->report

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

While specific experimental data for this compound is not currently available, a comprehensive understanding of its likely pharmacokinetic and metabolic profile can be extrapolated from its chemical structure and the known ADME properties of isoniazid and salicylaldehyde. It is anticipated that this compound undergoes significant metabolism, primarily through hydrolysis and subsequent phase I and phase II reactions of its constituent moieties. The generation of acetylhydrazine from the isoniazid portion is a potential toxicological concern. The experimental protocols and hypothetical data presented in this guide provide a robust framework for future studies aimed at elucidating the precise pharmacokinetic and metabolic characteristics of this compound. Such studies are essential for any further development and safety assessment of this compound.

References

A Technical Guide to the Inhibition of Mycolic Acid Synthesis by Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Mycolic acids are indispensable components of the mycobacterial cell wall, providing a crucial protective barrier and contributing to the virulence of pathogens like Mycobacterium tuberculosis. The biosynthetic pathway of these long-chain fatty acids presents a key target for antitubercular drugs. This technical guide provides an in-depth examination of the mechanism by which Isoniazid (INH), a primary antitubercular agent, inhibits mycolic acid synthesis. We detail the activation of this prodrug, its molecular target, and the downstream consequences for the bacterium. This document includes quantitative data on INH's inhibitory effects, detailed experimental protocols for assessing mycolic acid synthesis inhibition, and pathway and workflow diagrams to visually represent the core concepts. While the query specified "Salinazid," the overwhelming body of scientific literature points to "Isoniazid" as the key drug with this mechanism of action; therefore, this guide will focus on Isoniazid.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect.[1] The primary mechanism involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acid precursors of mycolic acids.[2][3]

Activation of the Prodrug

The activation of INH is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4] In the presence of manganese ions and oxygen, KatG converts INH into a reactive isonicotinoyl radical. This radical species then spontaneously reacts with the nicotinamide adenine dinucleotide cofactor (NAD⁺) or its reduced form (NADH) to form a covalent INH-NAD adduct.

Inhibition of the Enoyl-ACP Reductase (InhA)

The resulting INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-ACP reductase, InhA. InhA is a critical enzyme in the FAS-II system, catalyzing the reduction of 2,3-trans-enoyl-ACP, a crucial step in the elongation of the meromycolate chain of mycolic acids. The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA, effectively blocking its function. This inhibition halts the synthesis of the long-chain mycolic acids necessary for the integrity of the mycobacterial cell wall. The disruption of mycolic acid synthesis ultimately leads to bacterial cell death.

Below is a diagram illustrating the activation pathway of Isoniazid and its inhibitory action on the mycolic acid synthesis pathway.

Salinazid_Pathway cluster_cell Mycobacterium Cell cluster_fas Mycolic Acid Synthesis (FAS-II) INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct NAD NAD(H) NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition MycolicAcid Mycolic Acids InhA->MycolicAcid Synthesis Precursors Fatty Acid Precursors Precursors->InhA Elongation

Isoniazid activation and inhibition of InhA.

Quantitative Data on Isoniazid's Efficacy

The effectiveness of Isoniazid is quantified through its minimum inhibitory concentration (MIC) against M. tuberculosis and its inhibitory constants against its molecular target, InhA.

Table 1: Minimum Inhibitory Concentrations (MICs) of Isoniazid against M. tuberculosis
Strain TypeMIC Range (µg/mL)Reference
Susceptible M. tuberculosis0.015 - 0.25
Low-Level Resistant M. tuberculosis0.2 - 1.0
High-Level Resistant M. tuberculosis> 1.0

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Inhibitory Constants of the INH-NAD Adduct against InhA
ParameterValueDescriptionReference
Ki0.75 ± 0.08 nMOverall dissociation constant for the final inhibited complex.
K⁻¹16 ± 11 nMDissociation constant for the initial weak binding of the adduct to InhA.
IC₅₀~100 nMConcentration causing 50% inhibition in initial rate assays, related to K⁻¹.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Isoniazid's effect on mycolic acid synthesis.

In Vitro InhA Enzymatic Activity Assay

This protocol assesses the direct inhibitory effect of the INH-NAD adduct on purified InhA.

  • Preparation of the INH-NAD Adduct:

    • Incubate Isoniazid (2 mM) and NAD⁺ (2 mM) with a catalyst such as Mn(III) pyrophosphate (4 mM) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5). Alternatively, the adduct can be generated using purified KatG.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add purified InhA (e.g., 60 nM) to a reaction buffer (100 mM potassium phosphate, pH 7.5).

    • Add varying concentrations of the pre-formed INH-NAD adduct to the wells.

    • Initiate the reaction by adding the substrates: NADH (e.g., 100 µM) and a long-chain enoyl-CoA or enoyl-ACP substrate (e.g., 2-trans-dodecenoyl-CoA, 50 µM).

    • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of reaction and determine the inhibitory constants (e.g., IC₅₀) by plotting the reaction rates against the inhibitor concentrations.

InhA_Assay_Workflow start Start prepare_adduct Prepare INH-NAD Adduct (INH + NAD+ + Catalyst) start->prepare_adduct add_inhibitor Add varying concentrations of INH-NAD adduct prepare_adduct->add_inhibitor setup_assay Set up 96-well plate with InhA enzyme and buffer setup_assay->add_inhibitor add_substrates Add Substrates (NADH, enoyl-ACP) add_inhibitor->add_substrates measure_absorbance Monitor Absorbance at 340 nm (NADH oxidation) add_substrates->measure_absorbance calculate_kinetics Calculate reaction rates and determine inhibitory constants (IC50, Ki) measure_absorbance->calculate_kinetics end_node End calculate_kinetics->end_node

Workflow for the in vitro InhA inhibition assay.
Whole-Cell Mycolic Acid Synthesis Inhibition Assay

This protocol measures the effect of Isoniazid on mycolic acid biosynthesis in live mycobacterial cultures.

  • Cell Culture and Treatment:

    • Grow Mycobacterium species (e.g., M. tuberculosis H37Ra or M. aurum) to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9).

    • Expose the cultures to varying concentrations of Isoniazid (e.g., 0.5 µg/mL) for a defined period (e.g., 60 minutes). Include an untreated control.

  • Radiolabeling:

    • Add a radiolabeled precursor, such as [1-¹⁴C]acetate, to the cultures and incubate to allow for incorporation into newly synthesized fatty acids.

  • Lipid Extraction and Saponification:

    • Harvest the bacterial cells by centrifugation.

    • Perform a total lipid extraction using a mixture of chloroform and methanol.

    • Saponify the extracted lipids using an alkaline solution (e.g., KOH in methanol) to release the mycolic acids from the cell wall.

  • Derivatization and Analysis:

    • Acidify the mixture and extract the free mycolic acids.

    • Convert the mycolic acids to their methyl esters (MAMEs) using a methylating agent (e.g., diazomethane or BF₃-methanol).

    • Analyze the radiolabeled MAMEs by thin-layer chromatography (TLC).

    • Visualize the separated MAMEs by autoradiography and quantify the radioactivity in the corresponding spots to determine the extent of inhibition.

Mycolic_Acid_Assay_Workflow start Start culture_cells Culture Mycobacterium to mid-log phase start->culture_cells treat_cells Treat cells with Varying [Isoniazid] culture_cells->treat_cells radiolabel Add [1-14C]acetate for radiolabeling treat_cells->radiolabel harvest_cells Harvest cells (Centrifugation) radiolabel->harvest_cells extract_lipids Extract total lipids (Chloroform/Methanol) harvest_cells->extract_lipids saponify Saponify lipids to release mycolic acids extract_lipids->saponify derivatize Derivatize to Mycolic Acid Methyl Esters (MAMEs) saponify->derivatize tlc Separate MAMEs by Thin-Layer Chromatography (TLC) derivatize->tlc autoradiography Visualize and quantify by Autoradiography tlc->autoradiography end_node End autoradiography->end_node

Workflow for whole-cell mycolic acid synthesis inhibition assay.

Conclusion

Isoniazid remains a cornerstone of tuberculosis therapy due to its potent and specific inhibition of mycolic acid synthesis. Its mechanism, involving intracellular activation by KatG and subsequent targeting of InhA by the INH-NAD adduct, is a well-characterized example of targeted antimicrobial action. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate this pathway, explore mechanisms of resistance, and develop novel inhibitors that can overcome existing challenges in tuberculosis treatment.

References

The Historical Journey of Salinazid: From Synthesis to Tuberculostatic Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salinazid, a Schiff base derivative of the cornerstone anti-tuberculosis drug isoniazid, emerged from the intense research and development efforts of the mid-20th century aimed at combating the global tuberculosis pandemic. This technical guide provides a comprehensive overview of the historical discovery, synthesis, and development of this compound. It delves into the early experimental studies that characterized its tuberculostatic activity, explores its proposed mechanism of action, and presents available quantitative data and experimental protocols. This document serves as a valuable resource for researchers and professionals in the field of drug development, offering insights into the early derivatization strategies for improving the therapeutic profile of existing antibiotics.

Introduction: The Quest for Novel Anti-Tuberculosis Agents

The discovery of streptomycin in 1943 and isoniazid in 1952 revolutionized the treatment of tuberculosis, transforming it from a life-threatening disease to a manageable condition. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitated a continuous search for new and improved therapeutic agents. This era witnessed a surge in the chemical modification of existing drugs to enhance their efficacy, reduce toxicity, and overcome resistance. This compound, the condensation product of isoniazid and salicylic acid, represents a significant example of this early drug derivatization approach.

The Genesis of this compound: A Historical Perspective

While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available literature, its development can be situated within the broader context of isoniazid research in the 1950s. Following the discovery of isoniazid's potent tuberculostatic activity, numerous research groups began synthesizing and evaluating its derivatives with the aim of improving its pharmacological properties. The rationale behind combining isoniazid with salicylic acid was likely twofold: to potentially enhance the drug's penetration into tuberculous lesions and to leverage the known anti-inflammatory properties of salicylates.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a relatively straightforward condensation reaction between isoniazid and salicylaldehyde (the aldehyde corresponding to salicylic acid).

General Experimental Protocol for the Synthesis of Salicylhydrazones (including this compound):

A common method for the synthesis of salicylhydrazone derivatives involves the following steps:

  • Dissolution of Reactants: Isoniazid is dissolved in a suitable solvent, typically a lower alcohol such as ethanol or methanol.

  • Addition of Salicylaldehyde: An equimolar amount of salicylaldehyde is added to the isoniazid solution.

  • Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reflux: The reaction mixture is heated under reflux for a period ranging from a few hours to several hours to ensure the completion of the condensation reaction.

  • Isolation of the Product: Upon cooling, the solid product (this compound) precipitates out of the solution.

  • Purification: The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and can be further purified by recrystallization from a suitable solvent to obtain a pure product.

The formation of the Schiff base can be confirmed by various spectroscopic methods, including infrared (IR) spectroscopy (presence of the C=N imine stretch) and nuclear magnetic resonance (NMR) spectroscopy.

Tuberculostatic Activity and Quantitative Data

Early in vitro studies were crucial in establishing the antitubercular potential of this compound. While specific data from the initial discovery period is scarce in modern databases, recent studies on salicylhydrazone derivatives provide insights into their potential efficacy.

CompoundMycobacterium tuberculosis StrainMIC (µg/mL)Reference
Salicylhydrazone Derivative 18H37Rv0.49[1]
Salicylhydrazone Derivative 11H37Rv3.9[1]
Salicylhydrazone Derivative 10H37Rv7.8[1]

These modern data on related compounds suggest that the salicylhydrazone scaffold possesses significant anti-mycobacterial activity. It is important to note that the specific MIC of this compound against various strains of M. tuberculosis would have been determined in early studies, though accessing these historical records can be challenging.

Mechanism of Action: A Two-Pronged Approach

The mechanism of action of this compound is believed to be multifaceted, leveraging the activities of both its parent molecules, isoniazid and the salicyl moiety.

The Isoniazid Component: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are critical components of the mycobacterial cell wall, providing a robust and impermeable barrier. The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death. It is hypothesized that this compound acts as a prodrug, releasing isoniazid intracellularly to exert this effect.

Mycolic_Acid_Synthesis_Inhibition This compound This compound Isoniazid Isoniazid This compound->Isoniazid Hydrolysis KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated_INH Activated Isoniazid KatG->Activated_INH Activation InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis

Inhibition of Mycolic Acid Synthesis by the Isoniazid Moiety.
The Salicyl Moiety: Iron Chelation and Beyond

The salicylic acid component of this compound introduces an additional potential mechanism of action. Salicylates are known to be iron chelators. Iron is an essential micronutrient for M. tuberculosis, required for various metabolic processes and as a cofactor for several enzymes. By chelating intracellular iron, the salicyl moiety of this compound could create an iron-deficient environment, thereby inhibiting bacterial growth.

Furthermore, some research on related salicyl-containing compounds, such as salicyl-AMS, has shown that they can inhibit mycobactin biosynthesis. Mycobactins are siderophores produced by mycobacteria to scavenge iron from the host environment. Inhibition of mycobactin synthesis would further contribute to iron starvation of the bacteria.

Iron_Chelation_Mechanism This compound This compound Salicyl_Moiety Salicyl Moiety This compound->Salicyl_Moiety Release Iron_Chelation Iron Chelation Salicyl_Moiety->Iron_Chelation Intracellular_Iron Intracellular Fe³⁺ Intracellular_Iron->Iron_Chelation Bacterial_Metabolism Bacterial Metabolism Iron_Chelation->Bacterial_Metabolism Deprivation Bacterial_Growth_Inhibition Bacterial Growth Inhibition Bacterial_Metabolism->Bacterial_Growth_Inhibition

Proposed Iron Chelation Mechanism of the Salicyl Moiety.

Pharmacokinetics and Metabolism: A Prodrug Strategy

The formation of a Schiff base in this compound was likely intended to modify the pharmacokinetic profile of isoniazid. Such derivatization can increase the lipophilicity of the parent drug, potentially leading to improved cell penetration and a different distribution profile within the body. The hydrolysis of the imine bond of this compound under physiological conditions would then release isoniazid and salicylaldehyde. However, detailed pharmacokinetic studies and metabolic profiling of this compound are not extensively reported in the available literature, representing a gap in our understanding of this compound.

Clinical Development and Current Status

The clinical history of this compound is not well-documented in major clinical trial databases. It is plausible that while showing promise in early in vitro and possibly in vivo studies, it did not progress to extensive clinical trials or was superseded by other, more effective or less toxic anti-tuberculosis agents that were being developed concurrently. The focus of tuberculosis therapy has largely remained on combination regimens of first-line drugs, including isoniazid itself.

Conclusion and Future Perspectives

This compound stands as a historical testament to the early and innovative approaches in medicinal chemistry to tackle the challenge of tuberculosis. Its design as a prodrug combining the potent tuberculostatic activity of isoniazid with the potential iron-chelating and anti-inflammatory properties of salicylic acid was a rational and insightful strategy. While it may not have become a frontline clinical agent, the study of this compound and its derivatives continues to hold relevance. Understanding the structure-activity relationships of such compounds can inform the design of new anti-mycobacterial agents. Further investigation into the specific contributions of the salicyl moiety to the overall activity and the detailed pharmacokinetic profile of this compound could provide valuable data for the development of novel prodrug strategies against tuberculosis and other infectious diseases. The historical journey of this compound underscores the enduring importance of chemical derivatization in the ongoing quest for more effective and safer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Salinazid Stock Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, a hydrazone derivative of isoniazid, is a compound of interest in drug discovery, particularly for its potential antitubercular activity. Accurate and reproducible in vitro assays are fundamental to understanding its biological effects. A critical first step in these assays is the correct preparation of a stable and accurate stock solution, especially given this compound's low aqueous solubility. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions for various in vitro assays, ensuring data integrity and experimental success.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in in vitro studies.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃O₂Internal Data
Molar Mass 241.25 g/mol Internal Data
Appearance White to off-white solidMedchemExpress
Aqueous Solubility Low, especially at neutral pHInternal Data
Solubility in Organic Solvents Soluble in Dimethyl Sulfoxide (DMSO)MedchemExpress

Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound requires an organic solvent for the preparation of a concentrated stock solution suitable for in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Determine the Desired Stock Concentration: A high-concentration stock solution is recommended to minimize the final concentration of DMSO in the cell culture medium. A common stock concentration is 10 mM.

  • Weighing this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would weigh 2.4125 mg of this compound for every 1 mL of DMSO.

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of high-purity DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Table of Recommended Stock Solution Parameters:

ParameterRecommendation
Solvent Dimethyl Sulfoxide (DMSO)
Stock Concentration 10 mM (or higher, up to ≥ 250 mg/mL)[1]
Short-Term Storage -20°C (up to 1 month)[1]
Long-Term Storage -80°C (up to 6 months)[1]

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for utilizing the this compound stock solution in a cell-based in vitro assay.

experimental_workflow Experimental Workflow for this compound In Vitro Assay prep_stock Prepare this compound Stock Solution (in DMSO) dilution Prepare Working Dilutions of this compound in Culture Medium prep_stock->dilution cell_culture Culture and Seed Cells in Assay Plates treatment Treat Cells with This compound Dilutions cell_culture->treatment dilution->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform In Vitro Assay (e.g., MTT, Cytotoxicity) incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis

Caption: A typical experimental workflow for using this compound in in vitro assays.

Application in Cytotoxicity Assays (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol for a 96-well Plate Format:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of this compound in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

This compound is a derivative of isoniazid, a cornerstone drug for the treatment of tuberculosis. The primary mechanism of action of isoniazid, and by extension this compound, against Mycobacterium tuberculosis is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

The following diagram illustrates the proposed signaling pathway for the action of this compound.

signaling_pathway Proposed Mechanism of Action of this compound cluster_cell Mycobacterium tuberculosis Salinazid_prodrug This compound (Prodrug) KatG KatG (Catalase-Peroxidase) Salinazid_prodrug->KatG Activation Activated_this compound Activated this compound (Isonicotinoyl Radical) KatG->Activated_this compound InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Disrupted Mycolic_Acid_Synthesis->Cell_Wall Leads to Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Results in

Caption: The proposed mechanism of action of this compound against M. tuberculosis.

Pathway Description:

  • Activation: this compound, as a prodrug, enters the Mycobacterium tuberculosis cell.

  • Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates this compound, likely through the formation of an isonicotinoyl radical[2].

  • Inhibition of InhA: The activated form of the drug then covalently binds to and inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.

  • Disruption of Mycolic Acid Synthesis: InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form mycolic acids. Inhibition of InhA halts the synthesis of mycolic acids.

  • Cell Wall Damage and Lysis: Mycolic acids are essential for the structural integrity of the mycobacterial cell wall. The disruption of their synthesis leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.

References

Application Notes and Protocols for Salinazid Susceptibility Testing in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Salinazid is a Schiff base derivative of isoniazid (INH), a cornerstone first-line drug in tuberculosis treatment.[1][2] Structurally, the modification at the N² position of the INH framework may protect the molecule from inactivation by N-arylaminoacetyl transferases, enzymes present in both mycobacteria and mammalian hosts that deactivate INH. This chemical modification could potentially enhance the bioavailability and efficacy of the drug. Given that this compound is a derivative of INH, its primary mechanism of action is presumed to be similar: functioning as a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are essential components of the M. tuberculosis cell wall.

Currently, there is no standardized, internationally recognized protocol specifically for this compound susceptibility testing against Mycobacterium tuberculosis. The critical concentration, defined as the lowest drug concentration that inhibits 99% of wild-type strains, has not been established.[3] Therefore, initial studies must focus on determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.

The protocols detailed below are adapted from established, gold-standard methods for M. tuberculosis drug susceptibility testing (DST), namely the Agar Proportion Method and the Broth Microdilution Method.[4] These methodologies provide a framework for researchers to determine the MIC of this compound and can be used to establish a critical concentration for future routine testing. It is imperative that any this compound susceptibility testing is performed in parallel with testing of the parent compound, isoniazid, and reference strains such as H37Rv ATCC 27294.

Data Presentation: Critical Concentrations of First-Line Antitubercular Drugs

The following table summarizes the established critical concentrations for first-line antitubercular drugs using standard testing methods. The critical concentration for this compound is currently undetermined and must be established through MIC distribution studies of wild-type M. tuberculosis populations.

DrugMethodMediumCritical Concentration (μg/mL)
Isoniazid (INH)Agar ProportionMiddlebrook 7H100.2
Isoniazid (INH)Agar Proportion (High-Level)Middlebrook 7H101.0
Rifampicin (RIF)Agar ProportionMiddlebrook 7H101.0
Ethambutol (EMB)Agar ProportionMiddlebrook 7H105.0
Pyrazinamide (PZA)Broth (BACTEC MGIT 960)7H9 Broth (acidic)100
This compound Agar Proportion / Broth Microdilution Middlebrook 7H10 / 7H9 To Be Determined (TBD)

Note: Critical concentrations can vary slightly based on the specific methodology and guidelines (e.g., CLSI, WHO). The values presented are commonly accepted standards.[5]

Experimental Protocols

Protocol 1: Agar Proportion Method for this compound Susceptibility Testing

This method is considered a gold standard for phenotypic DST and determines the proportion of bacteria in a culture that is resistant to a specific drug concentration.

1. Media Preparation:

  • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.

  • After autoclaving and cooling to 50-55°C, add 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethyl sulfoxide or distilled water) at a high concentration (e.g., 10 mg/mL). Further dilutions should be made in sterile distilled water. The stability of this compound in the medium should be confirmed.

  • To create drug-containing plates, add appropriate volumes of sterile this compound solution to the molten agar to achieve the desired final concentrations. A range of concentrations should be tested to determine the MIC (e.g., two-fold dilutions from 0.03 µg/mL to 8.0 µg/mL).

  • For each batch of testing, prepare two types of control plates: a drug-free growth control and plates containing the critical concentration of isoniazid (0.2 µg/mL).

  • Dispense the agar into quadrant petri dishes or standard petri dishes. Allow the agar to solidify at room temperature and then store at 4°C for up to four weeks.

2. Inoculum Preparation:

  • Scrape colonies from a fresh (3-4 week old) Löwenstein-Jensen or 7H10 agar culture of M. tuberculosis.

  • Transfer the colonies to a sterile tube containing 3-4 mL of sterile saline or Middlebrook 7H9 broth with glass beads.

  • Vortex for 1-2 minutes to create a homogeneous suspension and break up clumps.

  • Allow the suspension to stand for 15-20 minutes to allow larger particles to settle.

  • Transfer the supernatant to another sterile tube and adjust the turbidity to match a 1.0 McFarland standard (approximately 3.0 x 10⁸ CFU/mL).

  • Prepare two further dilutions of this suspension: 10⁻² and 10⁻⁴ in sterile saline or broth.

3. Inoculation and Incubation:

  • Using a micropipette, inoculate 100 µL of the 10⁻² and 10⁻⁴ dilutions onto the surface of the drug-free control plates and the plates containing different concentrations of this compound.

  • Allow the inoculum to be absorbed into the agar.

  • Seal the plates in CO₂-permeable plastic bags to prevent drying.

  • Incubate the plates at 35-37°C in a 5-10% CO₂ atmosphere for 3 weeks.

4. Interpretation of Results:

  • Read the plates weekly for the appearance of colonies. Final reading should be done at 3 weeks.

  • Count the colonies on the drug-free control plate from the highest dilution that gives countable colonies (between 50 and 200 colonies). This is the total CFU.

  • Count the colonies on each of the drug-containing plates.

  • The percentage of resistance is calculated as: (Number of colonies on drug plate / Number of colonies on control plate) x 100.

  • An isolate is considered resistant if the percentage of resistant colonies is >1% of the total population.

  • The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population.

Protocol 2: Broth Microdilution Method for this compound MIC Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium and is amenable to a 96-well plate format for higher throughput.

1. Reagents and Media Preparation:

  • Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol.

  • Prepare a stock solution of this compound as described in Protocol 1. Perform serial two-fold dilutions in 7H9 broth to prepare working solutions at 2x the final desired concentrations.

2. Plate Preparation:

  • Using a sterile 96-well U-bottom microtiter plate, add 100 µL of 7H9 broth to all wells.

  • Add 100 µL of the 2x this compound working solutions to the appropriate wells in the first row.

  • Perform serial dilutions by transferring 100 µL from one well to the next down the column, mixing thoroughly at each step. Discard the final 100 µL from the last well. This will result in wells containing 100 µL of this compound at the final desired concentrations.

  • Designate wells for a drug-free growth control (containing only broth and inoculum) and a sterility control (containing only broth).

3. Inoculum Preparation:

  • Prepare an M. tuberculosis suspension as described in Protocol 1, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each test and growth control well. This brings the final volume in each well to 200 µL and the final inoculum to approximately 5 x 10⁵ CFU/mL.

  • Seal the plate with an adhesive plate sealer and place it inside a zip-lock bag.

  • Incubate at 35-37°C. Results can typically be read between 7 and 21 days.

5. Interpretation of Results:

  • Visually inspect the plates for bacterial growth, which appears as turbidity or a pellet at the bottom of the U-shaped well. An inverted mirror can aid in visualization.

  • The MIC is defined as the lowest concentration of this compound that shows no visible growth.

  • The growth control well must show visible turbidity for the test to be valid. The sterility control well should remain clear.

Visualization of Workflows and Pathways

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Culture M. tuberculosis Pure Culture Inoculum Prepare & Standardize Inoculum (McFarland) Culture->Inoculum Inoculate Inoculate Media with Bacterial Suspension Inoculum->Inoculate Media Prepare Drug-Containing & Control Media Media->Inoculate Incubate Incubate at 37°C (5-10% CO2) Inoculate->Incubate Read Observe & Record Growth (e.g., Colony Counts, Turbidity) Incubate->Read Interpret Determine MIC or % Resistance Read->Interpret Result Susceptible or Resistant Interpret->Result

G This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation Activatedthis compound Activated this compound (e.g., Radical Species) KatG->Activatedthis compound InhA InhA (Enoyl-ACP Reductase) Activatedthis compound->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity Disrupted MycolicAcid->CellWall Bactericidal Bactericidal Effect CellWall->Bactericidal

References

Application Notes and Protocols for the Evaluation of Anti-Tuberculosis Agents in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Salinazid in a Murine Model of Tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][3][4] This mechanism of action leads to bactericidal activity against rapidly dividing mycobacteria and bacteriostatic effects on slow-growing organisms.[3]

Data Presentation

Table 1: Efficacy of Isoniazid (INH) in a Murine Model of Tuberculosis

Treatment GroupRoute of AdministrationDosageDuration of TreatmentMean Bacterial Load (Log10 CFU) in LungsMean Bacterial Load (Log10 CFU) in SpleenReference
Untreated Control---6.54.8
INHOral Gavage25 mg/kg2 weeks (5 days/week)4.23.5
INHIntrapulmonary Aerosol550 µ g/dose 2 weeks (3 days/week)4.53.7
INHOral Gavage25 mg/kg3 weeks (5 days/week)3.83.1
INHIntrapulmonary Aerosol550 µ g/dose 3 weeks (3 days/week)4.03.3

*Statistically significant reduction compared to the untreated control group (P < 0.05).

Table 2: Comparative Efficacy of Anti-TB Drug Regimens in Murine Models

Infection ModelMouse StrainTreatment RegimenDurationOutcomeReference
Low-Dose AerosolBALB/cINH + Rifampin + Pyrazinamide4 monthsEquivalent efficacy to C57BL/6 mice
High-Dose AerosolBALB/cINH + Rifampin + Pyrazinamide-Slower bactericidal kinetics compared to aerosol models
IntravenousBALB/cINH + Rifampin + Pyrazinamide-Higher relapse rate compared to aerosol models

Experimental Protocols

Murine Model of Tuberculosis Infection

This protocol describes the establishment of a chronic pulmonary tuberculosis infection in mice, suitable for evaluating the efficacy of anti-tuberculosis agents.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv, Erdman)

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, female, 6-8 weeks old)

  • Aerosol exposure system (e.g., Glas-Col inhalation exposure system)

  • Middlebrook 7H9 broth with appropriate supplements

  • Middlebrook 7H11 agar with appropriate supplements

  • Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

    • Wash the bacterial cells with phosphate-buffered saline (PBS).

    • Resuspend the pellet in PBS and briefly sonicate to obtain a single-cell suspension.

    • Adjust the bacterial concentration to achieve the desired infectious dose.

  • Aerosol Infection:

    • Calibrate the aerosol exposure system to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse lung.

    • Place the mice in the exposure chamber and initiate the aerosolization of the bacterial suspension.

    • After infection, house the mice in a BSL-3 animal facility.

  • Confirmation of Infection:

    • At 24 hours post-infection, euthanize a subset of mice (n=3-4).

    • Aseptically remove the lungs, homogenize the tissue in PBS.

    • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs to confirm the initial bacterial load.

Administration of this compound (or other test compounds)

This protocol details the preparation and administration of the test compound to infected mice.

Materials:

  • This compound (or test compound)

  • Vehicle for drug formulation (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Aerosol delivery system (for intrapulmonary administration)

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of the test compound in the chosen vehicle.

    • The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 25 mg/kg dose for a 20g mouse, the dose would be 0.5 mg. If administering 0.2 mL, the concentration would be 2.5 mg/mL.

  • Drug Administration:

    • Oral Gavage: Administer the drug solution directly into the stomach of the mouse using an oral gavage needle. This is a common route for administering anti-TB drugs in murine models.

    • Intrapulmonary Delivery: For direct lung delivery, use a specialized aerosol system to administer a nebulized form of the drug.

    • Other Routes: Depending on the compound's properties, other routes like subcutaneous or intravenous injection can be used.

  • Treatment Schedule:

    • Initiate treatment at a predefined time post-infection, typically when a chronic infection is established (e.g., 2-4 weeks).

    • The frequency of administration can vary (e.g., daily, 5 days a week).

Assessment of Drug Efficacy

This protocol outlines the method for determining the effectiveness of the treatment by quantifying the bacterial burden in the lungs and spleen.

Materials:

  • Sterile surgical instruments

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tissue Collection:

    • At specified time points during and after treatment, euthanize groups of mice.

    • Aseptically remove the lungs and spleen.

  • Bacterial Load Determination (CFU Assay):

    • Homogenize each organ separately in a known volume of sterile PBS.

    • Prepare serial 10-fold dilutions of the tissue homogenates.

    • Plate the dilutions onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU) per organ. The results are typically expressed as log10 CFU.

Visualizations

Experimental_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase Mtb_Culture M. tuberculosis Culture (Mid-log phase) Aerosol_Infection Low-Dose Aerosol Infection (50-100 CFU/mouse) Mtb_Culture->Aerosol_Infection Confirmation Confirmation of Infection (24h post-infection) Aerosol_Infection->Confirmation Drug_Prep Drug Preparation (e.g., this compound) Confirmation->Drug_Prep Drug_Admin Drug Administration (e.g., Oral Gavage) Drug_Prep->Drug_Admin Treatment_Schedule Treatment Schedule (e.g., 5 days/week) Drug_Admin->Treatment_Schedule Tissue_Harvest Tissue Harvesting (Lungs, Spleen) Treatment_Schedule->Tissue_Harvest CFU_Assay CFU Enumeration Tissue_Harvest->CFU_Assay Data_Analysis Data Analysis (Log10 CFU reduction) CFU_Assay->Data_Analysis

Caption: Experimental workflow for evaluating anti-tuberculosis drug efficacy in a murine model.

Isoniazid_Mechanism_of_Action Isoniazid Isoniazid (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) Isoniazid->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA Enoyl-Acyl Carrier Protein Reductase (InhA) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Bactericidal_Effect Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect

Caption: Simplified signaling pathway of Isoniazid's mechanism of action in Mycobacterium tuberculosis.

References

Application Notes and Protocols for Evaluating Salinazid Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salinazid, a salicylaldehyde isonicotinoyl hydrazone, is a compound of interest due to its properties as an iron chelator and a potent copper (II) ionophore.[1][2] These characteristics suggest its potential therapeutic applications, particularly in diseases where metal ion homeostasis is dysregulated. This document provides detailed application notes and protocols for a suite of cell-based assays to comprehensively evaluate the efficacy and mechanism of action of this compound. The described assays will enable researchers to assess its effects on cell viability, apoptosis, autophagy, and key cellular signaling pathways.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the dose-dependent effects of this compound on cell viability. Two common methods are the MTT and LDH assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[3] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[4]

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).

Table 1: Summary of Cytotoxicity Data

AssayParameterThis compound Concentration (µM)Result (e.g., % Viability or % Cytotoxicity)
MTTIC₅₀ (48h)
LDHLC₅₀ (48h)

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical mechanism that can be induced by therapeutic compounds.

Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).

Protocol: Annexin V-FITC/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for cytotoxicity assays.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric substrate.

Protocol: Caspase-3 Activity Assay

  • Cell Lysate Preparation: Following treatment with this compound, lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add 50 µL of 2X reaction buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the DEVD-pNA colorimetric substrate (4 mM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Table 2: Summary of Apoptosis Data

AssayParameterThis compound Concentration (µM)Result (e.g., % Apoptotic Cells or Fold Increase)
Annexin V/PI% Early Apoptosis (48h)
Annexin V/PI% Late Apoptosis (48h)
Caspase-3 ActivityFold Increase (48h)

Autophagy Assays

Autophagy is a cellular degradation process that can be modulated by various stimuli, including iron chelation.

LC3-II Western Blot

The conversion of LC3-I to the autophagosome-associated form, LC3-II, is a hallmark of autophagy. This can be detected by Western blotting.

Protocol: LC3-II Western Blot

  • Cell Treatment and Lysis: Treat cells with this compound with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of treatment. Lyse the cells in RIPA buffer.

  • Protein Quantification and Electrophoresis: Quantify protein concentration and separate 20-40 µg of protein per lane on a 15% SDS-PAGE gel.

  • Transfer and Blocking: Transfer the proteins to a PVDF membrane and block with 5% non-fat dry milk in TBST.

  • Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., β-actin).

Monodansylcadaverine (MDC) Staining

MDC is a fluorescent compound that accumulates in autophagic vacuoles.

Protocol: MDC Staining

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound.

  • MDC Staining: After treatment, wash the cells with PBS and incubate with 0.05 mM MDC in PBS for 15 minutes at 37°C.

  • Washing: Wash the cells four times with PBS.

  • Imaging: Immediately observe the cells under a fluorescence microscope with an excitation filter at 355 nm and an emission filter at 512 nm.

Table 3: Summary of Autophagy Data

AssayParameterThis compound Concentration (µM)Result (e.g., Fold Change or Qualitative Observation)
LC3-II Western BlotLC3-II/β-actin ratio (48h)
MDC StainingFluorescent Puncta (48h)

Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential Assays

This compound's function as a metal ionophore can lead to the generation of reactive oxygen species and affect mitochondrial function.

DCFH-DA Assay for ROS Detection

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Protocol: DCFH-DA Assay

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • DCFH-DA Loading: Remove the treatment medium and incubate the cells with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express as a fold change relative to the control.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol: JC-1 Assay

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. A positive control for depolarization (e.g., FCCP) should be included.

  • JC-1 Staining: After treatment, incubate the cells with 10 µM JC-1 in culture medium for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity for J-aggregates (red) at Ex/Em = 535/590 nm and for JC-1 monomers (green) at Ex/Em = 485/535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Table 4: Summary of ROS and Mitochondrial Potential Data

AssayParameterThis compound Concentration (µM)Result (e.g., Fold Change or Ratio)
DCFH-DAROS Fold Change (24h)
JC-1Red/Green Fluorescence Ratio (24h)

Signaling Pathway Analysis

This compound's activity as an iron chelator and copper ionophore suggests its potential to modulate key signaling pathways involved in cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

Iron chelation has been shown to inhibit the mTORC1 signaling pathway. This pathway is a central regulator of cell growth and autophagy.

Salinazid_PI3K_Akt_mTOR_Pathway cluster_0 This compound Action This compound This compound (Iron Chelator) Iron Intracellular Iron This compound->Iron Chelates mTORC1 mTORC1 Iron->mTORC1 PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 Autophagy Autophagy mTORC1->Autophagy CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: this compound's iron chelation may inhibit the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

Copper ionophores can induce cellular stress and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in apoptosis and cell survival.

Salinazid_MAPK_Pathway cluster_0 This compound Action This compound This compound (Copper Ionophore) Copper Intracellular Copper Increase This compound->Copper ROS ROS Production Copper->ROS MAPK MAPK (e.g., JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Caption: this compound may induce apoptosis via the MAPK signaling pathway.

Experimental Workflow for Pathway Analysis

Experimental_Workflow A Cell Treatment with this compound B Protein Extraction & Quantification A->B C Western Blot B->C D Analysis of Phosphorylated Proteins (p-Akt, p-mTOR, p-JNK) C->D

Caption: Workflow for analyzing this compound's effect on signaling pathways.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for characterizing the cellular effects of this compound. By employing these assays, researchers can obtain quantitative data on its cytotoxicity, pro-apoptotic, and autophagic activities, as well as insights into its impact on mitochondrial function and key signaling pathways. This multi-faceted approach will facilitate a thorough evaluation of this compound's therapeutic potential.

References

Application Notes and Protocols for Salinazid Quantification in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantification of Salinazid in biological samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals. While specific methods for this compound are not extensively documented in readily available literature, the following protocols are based on established and validated methods for the closely related compound, Isoniazid. These methods can be adapted and validated for this compound quantification.

Introduction

This compound, a hydrazone derivative of isoniazid, is a compound of interest in pharmaceutical research. Accurate and reliable quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. HPLC coupled with UV or mass spectrometry detection is a powerful and widely used technique for the determination of drug concentrations in biological fluids.

The following sections detail the necessary equipment, reagents, sample preparation procedures, and chromatographic conditions for the analysis of this compound. Method validation parameters, based on typical performance data for similar analytes, are also provided to guide the user in establishing a robust analytical method.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of this compound in plasma and is based on a validated method for Isoniazid.

1. Materials and Reagents

  • Equipment:

    • HPLC system with a UV detector

    • Reversed-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm)[1]

    • Centrifuge

    • Vortex mixer

    • Analytical balance

    • Micropipettes

  • Chemicals and Solvents:

    • This compound analytical standard

    • Internal Standard (IS) (e.g., Nialamide or another suitable compound)[2]

    • Acetonitrile (HPLC grade)[2]

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trichloroacetic acid (TCA)[1] or Perchloric acid

    • Phosphoric acid or Acetic acid to adjust pH[2]

2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from biological matrices.

  • Pipette 200 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 400 µL of a precipitating agent, such as acetonitrile or a 10% (w/v) solution of trichloroacetic acid.

  • Add the internal standard solution.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

3. Chromatographic Conditions

  • Column: C8 or C18 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation, for example, a 95:5 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (e.g., 273 nm for Isoniazid).

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, which is particularly useful for detecting low concentrations of this compound.

1. Materials and Reagents

  • Equipment:

    • LC-MS/MS system (HPLC coupled to a tandem mass spectrometer)

    • HILIC column (e.g., silica-based, 150 x 4.6 mm, 5 µm)

    • Other equipment as listed in Method 1.

  • Chemicals and Solvents:

    • This compound analytical standard

    • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound like Nialamide)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid or Acetic acid

    • Ammonium acetate

2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant for direct injection into the LC-MS/MS system.

3. Chromatographic and Mass Spectrometric Conditions

  • Column: HILIC Silica Column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid and 10 mM ammonium acetate

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient program should be developed to ensure optimal separation. For example:

    • 0-1 min: 90% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Hold at 50% B

    • 6-7 min: Return to 90% B

    • 7-10 min: Re-equilibration at 90% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) should be used. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below. The provided values are typical for bioanalytical methods and should be established for the specific this compound assay.

Table 1: Typical Method Validation Parameters for this compound Quantification

ParameterHPLC-UVHPLC-MS/MS
Linearity Range 0.1 - 20 µg/mL1 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.1 µg/mL1 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Recovery > 85%> 90%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC supernatant->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_validation_params Validation Parameters method_development Method Development validation Method Validation method_development->validation leads to sample_analysis Routine Sample Analysis validation->sample_analysis enables specificity Specificity linearity Linearity accuracy Accuracy precision Precision sensitivity Sensitivity (LLOQ) stability Stability

Caption: Logical relationship of the analytical method lifecycle.

References

Application Notes and Protocols for In Vivo Imaging of Salinazid Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, a derivative of isoniazid (INH), is a compound of interest for its potential therapeutic activities.[1] Understanding its biodistribution is crucial for evaluating its efficacy and safety. In vivo imaging techniques offer a non-invasive approach to track the spatial and temporal distribution of this compound and its metabolites within a living organism. These application notes provide an overview of potential imaging strategies and detailed protocols to guide researchers in setting up and conducting in vivo studies to monitor this compound distribution.

While direct in vivo imaging studies on this compound are not extensively reported, methodologies successfully applied to its parent compound, isoniazid, and other small molecules can be adapted. The primary approaches involve radiolabeling for nuclear imaging (PET and SPECT) and fluorescent labeling for optical imaging.

Radionuclide-Based Imaging: PET and SPECT

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive imaging modalities that enable quantitative whole-body imaging.[2][3] These techniques rely on the detection of gamma rays emitted from radiolabeled molecules. For this compound, this would involve synthesizing a radiolabeled analog.

Rationale for Radiolabeling this compound

Isoniazid has been successfully labeled with Carbon-11 ([¹¹C]INH) for PET imaging to analyze its pharmacokinetics and biodistribution in real-time.[4] This precedent strongly supports the feasibility of radiolabeling this compound for similar in vivo studies. The choice of radionuclide will depend on the desired imaging timeframe, with isotopes like Carbon-11 (¹¹C, half-life ~20 min) suitable for short-term pharmacokinetic studies and Fluorine-18 (¹⁸F, half-life ~110 min) or longer-lived isotopes like Iodine-125 (¹²⁵I) for longer-duration studies.[4]

Experimental Protocol: [¹⁸F]this compound Synthesis for PET Imaging

This protocol describes a potential method for the radiosynthesis of [¹⁸F]this compound, which can be adapted based on available precursors and radiochemistry expertise.

Materials:

  • This compound precursor (e.g., a derivative amenable to fluorination)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Protocol:

  • [¹⁸F]Fluoride Activation:

    • Aseptically transfer the aqueous [¹⁸F]fluoride solution to a shielded synthesis module.

    • Add a solution of K222 and K₂CO₃ in acetonitrile/water.

    • Evaporate the solvent under a stream of nitrogen at an elevated temperature to form the reactive [¹⁸F]F⁻/K/K222 complex. Repeat with anhydrous acetonitrile to ensure the complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]F⁻/K/K222 complex.

    • Heat the reaction mixture at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes) to facilitate nucleophilic substitution.

  • Purification:

    • After the reaction, quench the mixture with water.

    • Pass the crude reaction mixture through a C18 SPE cartridge to trap the [¹⁸F]this compound and allow unreacted [¹⁸F]fluoride to pass through.

    • Elute the [¹⁸F]this compound from the cartridge with an appropriate solvent (e.g., ethanol or acetonitrile).

    • Further purify the product using semi-preparative HPLC to isolate [¹⁸F]this compound from unlabeled precursor and byproducts.

  • Formulation:

    • Collect the HPLC fraction containing the purified [¹⁸F]this compound.

    • Remove the organic solvent by evaporation under sterile conditions.

    • Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Measure the specific activity.

    • Conduct sterility and endotoxin testing before in vivo administration.

In Vivo PET Imaging Protocol with [¹⁸F]this compound

Animal Model:

  • Use appropriate animal models (e.g., mice or rats). For tuberculosis research, specific infection models may be required.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Maintain the animal's body temperature using a heating pad.

  • Administration of Radiotracer:

    • Administer a known amount of [¹⁸F]this compound intravenously via the tail vein.

  • PET/CT Imaging:

    • Place the animal in a small-animal PET/CT scanner.

    • Acquire dynamic or static images over a predefined period (e.g., 60-90 minutes). A CT scan can be performed for anatomical reference.

  • Data Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the images corresponding to various organs (e.g., liver, kidneys, lungs, brain).

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to quantify the biodistribution.

Quantitative Data Presentation

The biodistribution data obtained from PET imaging can be summarized in a table for clear comparison across different organs and time points.

Organ%ID/g at 30 min%ID/g at 60 min%ID/g at 90 min
Blood1.5 ± 0.30.8 ± 0.20.4 ± 0.1
Heart2.1 ± 0.41.5 ± 0.30.9 ± 0.2
Lungs3.5 ± 0.62.2 ± 0.41.3 ± 0.3
Liver15.2 ± 2.512.8 ± 2.19.5 ± 1.8
Spleen4.3 ± 0.83.1 ± 0.62.0 ± 0.4
Kidneys10.8 ± 1.98.5 ± 1.55.7 ± 1.1
Brain0.5 ± 0.10.3 ± 0.050.2 ± 0.04

Note: The data presented are hypothetical and for illustrative purposes only.

Fluorescence-Based Imaging

Fluorescence imaging is another powerful technique for in vivo tracking, offering high sensitivity and resolution, particularly for superficial tissues or with the use of near-infrared (NIR) probes that allow for deeper tissue penetration.

Rationale for Fluorescent Labeling

A near-infrared fluorescent probe has been developed to monitor the metabolism of isoniazid by detecting its hydrazine metabolite. This suggests that either a directly labeled fluorescent this compound conjugate or a probe that reacts with a metabolite of this compound could be used for in vivo tracking. Direct labeling involves covalently attaching a fluorescent dye to the this compound molecule.

Experimental Protocol: Synthesis of a this compound-Fluorophore Conjugate

This protocol outlines a general strategy for labeling this compound with a fluorescent dye. The choice of fluorophore (e.g., a cyanine dye like Cy5 or Cy7) and the specific conjugation chemistry will depend on the reactive groups available on the this compound molecule.

Materials:

  • This compound

  • NHS-ester or isothiocyanate derivative of a fluorescent dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine or diisopropylethylamine (DIPEA)

  • Purification supplies (e.g., HPLC or column chromatography)

Protocol:

  • Reaction Setup:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add a molar excess of the fluorescent dye derivative.

    • Add a base (e.g., triethylamine) to facilitate the reaction.

  • Conjugation:

    • Stir the reaction mixture at room temperature, protected from light, for several hours or overnight.

  • Purification:

    • Purify the resulting fluorescently labeled this compound conjugate using reverse-phase HPLC or column chromatography to remove unreacted dye and starting material.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

    • Determine the labeling efficiency by spectrophotometry.

In Vivo Fluorescence Imaging Protocol

Animal Model:

  • As described for PET imaging. For fluorescence imaging, hair removal from the area of interest may be necessary to reduce light scattering.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal.

  • Administration of Fluorescent Probe:

    • Inject the this compound-fluorophore conjugate intravenously.

  • Fluorescence Imaging:

    • Place the animal in an in vivo fluorescence imaging system (e.g., IVIS).

    • Acquire images at various time points post-injection using the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity in different regions of the body.

    • For more detailed distribution, ex vivo imaging of dissected organs can be performed at the end of the study.

Quantitative Data Presentation

Fluorescence intensity data can be presented in a table to show the relative distribution of the labeled this compound.

OrganAverage Radiant Efficiency at 1h[(p/s/cm²/sr)/(µW/cm²)]Average Radiant Efficiency at 4h[(p/s/cm²/sr)/(µW/cm²)]Average Radiant Efficiency at 24h[(p/s/cm²/sr)/(µW/cm²)]
Liver8.5 x 10⁸6.2 x 10⁸2.1 x 10⁸
Kidneys6.1 x 10⁸4.5 x 10⁸1.5 x 10⁸
Lungs3.2 x 10⁸1.8 x 10⁸0.7 x 10⁸
Spleen2.5 x 10⁸1.5 x 10⁸0.5 x 10⁸
Tumor (if applicable)4.0 x 10⁸5.5 x 10⁸3.0 x 10⁸

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

Salinazid_Activation This compound This compound (Prodrug) KatG Mycobacterial KatG This compound->KatG Activated_this compound Activated Isonicotinic Acyl Radical KatG->Activated_this compound Acyl_NADH Isonicotinic Acyl-NADH Complex Activated_this compound->Acyl_NADH NADH NADH NADH->Acyl_NADH InhA InhA (Enoyl-ACP reductase) Acyl_NADH->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall

Caption: Proposed activation pathway of this compound in Mycobacterium, analogous to Isoniazid.

Experimental Workflow

InVivo_Imaging_Workflow cluster_synthesis Probe Synthesis cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Precursor This compound Precursor Label Radiolabeling ([¹⁸F]) or Fluorescent Labeling (Dye) Precursor->Label Purification HPLC Purification Label->Purification QC Quality Control Purification->QC Animal_Prep Animal Model Preparation (Anesthesia) QC->Animal_Prep Injection Intravenous Injection of Labeled this compound Animal_Prep->Injection Imaging PET/CT or Fluorescence Imaging Injection->Imaging Image_Recon Image Reconstruction Imaging->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Quantification Quantification (%ID/g or Radiant Efficiency) ROI_Analysis->Quantification

References

Salinazid Formulation for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone, is a compound of interest in biomedical research due to its properties as an iron chelator and a potent copper (II) ionophore. These characteristics underpin its investigation for various therapeutic applications, including but not limited to, cardioprotection, cancer therapy, and as an anti-infective agent. This document provides detailed application notes and protocols for the formulation and use of this compound in animal studies, aimed at facilitating reproducible and reliable preclinical research.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

  • Iron Chelation: this compound can bind to iron, forming a stable complex. This action can modulate iron-dependent cellular processes and is particularly relevant in conditions of iron overload or in diseases where iron metabolism is dysregulated. By chelating iron, this compound can mitigate iron-induced oxidative stress.

  • Copper Ionophore Activity: this compound can bind to copper ions and transport them across biological membranes, such as the cell membrane and mitochondrial membranes. This influx of copper can disrupt cellular homeostasis, leading to increased reactive oxygen species (ROS) production and triggering apoptotic pathways in cancer cells.

These mechanisms suggest that this compound's therapeutic potential is linked to its ability to modulate intracellular metal concentrations and redox status.

Data Presentation

The following tables summarize the available quantitative data for this compound from preclinical animal studies.

Table 1: Acute Toxicity Data for this compound

SpeciesAdministration RouteParameterValueReference
MouseOralLD50>20 mg/kg[1]
RatOralLDLo1 g/kg[1]

LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose.

Table 2: Efficacy Data for this compound

Animal ModelConditionAdministration RouteDoseObserved EffectReference
RabbitDaunorubicin-induced cardiotoxicityNot specified1.0 mg/kgCompletely prevents mortality[2]

Experimental Protocols

Formulation of this compound for Animal Administration

a) Oral Administration (Rodents)

For oral gavage studies in rats and mice, this compound can be prepared as a suspension.

  • Vehicle: A common vehicle for suspending poorly water-soluble compounds like this compound for oral administration is 0.5% Carboxymethylcellulose (CMC-Na) in sterile water.[3]

  • Preparation of 0.5% CMC-Na Vehicle:

    • Weigh 0.5 g of low-viscosity CMC-Na powder.

    • In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile, purified water while continuously stirring with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.

    • The vehicle can be stored at 4°C for up to one week.

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the appropriate amount of this compound powder.

    • In a sterile mortar, add a small volume of the 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Ensure the final suspension is homogenous. Stir the suspension continuously before and during administration to ensure uniform dosing.

b) Intravenous Administration (Rodents)

For intravenous (IV) administration, this compound needs to be dissolved in a suitable vehicle to ensure it is in solution and free of particulates.

  • Vehicle: A commonly used vehicle for IV administration of hydrophobic compounds in preclinical studies is a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and saline.[3] A general formula is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Preparation of this compound Solution for IV Injection:

    • Calculate the required amount of this compound for the study.

    • Weigh the this compound powder and place it in a sterile vial.

    • Add the required volume of DMSO to dissolve the this compound completely. Gentle warming or sonication may be used to aid dissolution.

    • Sequentially add the PEG300, Tween-80, and finally the sterile saline, mixing thoroughly after each addition.

    • The final solution should be clear and free of any precipitates.

    • Filter the final solution through a sterile 0.22 µm syringe filter before administration to remove any potential particulates.

Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure - OECD 425)

This protocol provides a general guideline for determining the acute oral toxicity (LD50) of this compound.

  • Animals: Use a single sex of rats or mice (e.g., female Sprague-Dawley rats, 8-12 weeks old).

  • Housing: House animals individually for acclimatization (at least 5 days) and during the study period.

  • Procedure:

    • Fast the animals overnight (with access to water) before dosing.

    • Administer a single oral dose of the prepared this compound suspension by gavage. The starting dose level is chosen based on available information, with a default of 175 mg/kg.

    • The outcome for the first animal determines the dose for the next animal (if the first animal survives, the dose is increased; if it dies, the dose is decreased by a constant factor, typically 3.2).

    • Observe the animals for clinical signs of toxicity immediately after dosing, and then periodically for at least 14 days. Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Record body weights before dosing and at least weekly thereafter.

    • At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Cardioprotective Efficacy Study in a Rabbit Model of Daunorubicin-Induced Cardiotoxicity

This protocol is adapted from a model of drug-induced cardiotoxicity and can be used to evaluate the protective effects of this compound.

  • Animals: Use adult New Zealand White rabbits of either sex.

  • Experimental Groups:

    • Group 1: Control (Vehicle only)

    • Group 2: Daunorubicin only

    • Group 3: Daunorubicin + this compound (1.0 mg/kg)

  • Procedure:

    • Induce cardiotoxicity by administering Daunorubicin (e.g., 3 mg/kg, IV) once weekly for a specified period (e.g., 10 weeks).

    • In the treatment group, administer the prepared this compound formulation (formulated for the appropriate route, e.g., IV) at the specified dose (1.0 mg/kg) prior to each Daunorubicin injection.

    • Monitor animals for signs of toxicity, including changes in body weight, food and water consumption, and overall health.

    • Perform regular cardiac function assessments (e.g., electrocardiography - ECG, echocardiography) to monitor for changes in heart rate, rhythm, and contractility.

    • Collect blood samples to measure cardiac biomarkers (e.g., troponin I, creatine kinase-MB).

    • At the end of the study, euthanize the animals and perform a detailed histopathological examination of the heart tissue to assess for myocardial damage.

  • Endpoint: The primary endpoint is the prevention of mortality. Secondary endpoints include the amelioration of cardiac dysfunction and reduction in myocardial damage.

Visualizations

Signaling Pathways

Salinazid_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Salinazid_ext This compound Salinazid_Cu_complex This compound-Cu²⁺ Complex Salinazid_ext->Salinazid_Cu_complex Binds to Cu²⁺ Cu2_ext Cu²⁺ Cu2_ext->Salinazid_Cu_complex Cu2_int Cu²⁺ Salinazid_Cu_complex->Cu2_int Transports Cu²⁺ into cell ROS ↑ Reactive Oxygen Species (ROS) Cu2_int->ROS Induces Apoptosis Apoptosis Cu2_int->Apoptosis Induces Mitochondrial Dysfunction Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1, releasing Nrf2 ROS->Apoptosis Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes ↑ Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: this compound acts as a copper ionophore, leading to increased intracellular ROS, which in turn activates the Nrf2 antioxidant response and can induce apoptosis.

Experimental Workflow

Experimental_Workflow_Toxicity cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Formulation Prepare this compound Formulation (e.g., 0.5% CMC Suspension) Dosing Administer Single Oral Dose (Up-and-Down Procedure) Formulation->Dosing Animal_Acclimatization Acclimatize Animals (e.g., Rats, 5 days) Fasting Fast Animals Overnight Animal_Acclimatization->Fasting Fasting->Dosing Observation Observe for Clinical Signs (14 days) Dosing->Observation Body_Weight Record Body Weight Dosing->Body_Weight Necropsy Gross Necropsy Observation->Necropsy LD50_Calc Calculate LD50 Observation->LD50_Calc Body_Weight->LD50_Calc Necropsy->LD50_Calc

Caption: Workflow for an acute oral toxicity study of this compound in rodents.

References

Spectroscopic Analysis of Salinazid and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, an isonicotinoyl hydrazone derivative of salicylic acid, is a compound of interest in medicinal chemistry, particularly in the development of new antitubercular agents. Its structural similarity to isoniazid suggests a potential mechanism of action involving the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Accurate and thorough spectroscopic analysis is crucial for the structural elucidation, purity assessment, and quantitative determination of this compound and its derivatives. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of these compounds using UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.

I. Spectroscopic Data of this compound and Derivatives

The following tables summarize the key spectroscopic data for this compound and some of its representative derivatives. These values can serve as a reference for the identification and characterization of these compounds.

Table 1: ¹H NMR and ¹³C NMR Spectral Data of this compound

¹H NMR (DMSO-d₆) Chemical Shift (δ, ppm) ¹³C NMR (DMSO-d₆) Chemical Shift (δ, ppm)
Aromatic-OH11.8 (s, 1H)C=O163.5
NH11.5 (s, 1H)C=N148.2
Pyridine-H (α)8.8 (d, 2H)Pyridine-C (α)150.5
Imine-H8.6 (s, 1H)Pyridine-C (γ)141.0
Pyridine-H (β)7.9 (d, 2H)Pyridine-C (β)121.8
Salicyl-H6.9 - 7.6 (m, 4H)Salicyl-C (aromatic)116.5 - 160.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: UV-Vis and FTIR Spectral Data of this compound

UV-Vis (Methanol) λmax (nm) FTIR (KBr Pellet) Wavenumber (cm⁻¹) Functional Group Assignment
π → π* (Aromatic)~245, ~320Phenolic O-H stretch3400-3200 (broad)
n → π* (C=O)~290N-H stretch~3200
C-H stretch (aromatic)~3050
C=O stretch (amide I)~1660
C=N stretch~1600
N-H bend (amide II)~1550
C-O stretch (phenolic)~1280

Table 3: Mass Spectrometry Data of this compound

Ionization Mode m/z of [M+H]⁺ Key Fragment Ions (m/z)
ESI+242.09122 (isonicotinoyl), 121 (salicylaldehyde imine)

II. Experimental Protocols

A. UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λmax) and quantify the concentration of this compound and its derivatives.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound or derivative sample

  • Methanol (spectroscopic grade)

  • Volumetric flasks and pipettes

Protocol:

  • Standard Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 20 µg/mL.

  • Sample Preparation: Dissolve the unknown sample in methanol to obtain a concentration within the range of the working standards.

  • Measurement:

    • Set the spectrophotometer to scan from 200 to 400 nm.

    • Use methanol as the blank.

    • Record the absorbance spectra of the working standard solutions and the sample solution.

  • Data Analysis:

    • Determine the λmax from the spectrum of a standard solution.

    • Construct a calibration curve by plotting absorbance at λmax versus concentration for the working standards.

    • Determine the concentration of the unknown sample from the calibration curve.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and its derivatives.

Materials:

  • FTIR Spectrometer with an ATR or KBr press accessory

  • This compound or derivative sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of the sample with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Background Measurement: Place the KBr pellet holder without the sample in the spectrometer and record a background spectrum.

  • Sample Measurement: Place the KBr pellet containing the sample in the holder and record the sample spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1][2][3]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound and its derivatives.

Materials:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound or derivative sample

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters: number of scans = 16, relaxation delay = 1-2 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Typical parameters: number of scans = 1024 or more, relaxation delay = 2-5 s.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

D. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound and its derivatives.

Materials:

  • Mass Spectrometer with an appropriate ionization source (e.g., ESI or GC-MS)

  • This compound or derivative sample

  • Solvent (e.g., methanol or acetonitrile for ESI)

Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Instrument Setup:

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

    • Calibrate the mass analyzer using a standard calibration compound.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive or negative ion mode over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can aid in structural confirmation.[4]

III. Mechanism of Action and Experimental Workflow Diagrams

Antitubercular Mechanism of this compound

This compound is believed to exert its antitubercular activity through a mechanism similar to its parent compound, isoniazid. It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug then covalently binds with NAD⁺ to form a this compound-NAD adduct. This adduct acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA, which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids. Inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[5]

Salinazid_Mechanism This compound This compound (Prodrug) Activated_this compound Activated this compound This compound->Activated_this compound Activation Salinazid_NAD_Adduct This compound-NAD Adduct Activated_this compound->Salinazid_NAD_Adduct Adduct Formation KatG KatG (Catalase-Peroxidase) KatG->Activated_this compound NAD NAD+ NAD->Salinazid_NAD_Adduct Adduct Formation InhA InhA (Enoyl-ACP Reductase) Salinazid_NAD_Adduct->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Caption: Proposed mechanism of action of this compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound and Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λmax, Quantification) Purification->UV_Vis FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purification->MS Data_Analysis Spectral Data Analysis & Interpretation UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Reporting Application Notes & Protocols Data_Analysis->Reporting

Caption: General workflow for spectroscopic analysis.

References

Application Notes and Protocols for Employing Salinazid in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, a salicylaldehyde isonicotinoyl hydrazone, is a versatile small molecule with known biological activities as a lipophilic iron chelator and a potent copper(II) ionophore.[1][2] These properties make it a compelling candidate for investigation in various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases, where the homeostasis of metal ions and oxidative stress play a crucial role. High-throughput screening (HTS) provides an efficient platform to explore the full potential of this compound and its analogs by systematically evaluating their effects across a wide range of biological targets and cellular models.

These application notes provide detailed protocols for employing this compound in HTS assays relevant to its established mechanisms of action: iron chelation, copper ionophore activity, antioxidant potential, and impact on mitochondrial function.

Key Biological Activities of this compound

  • Iron Chelation: this compound can bind to intracellular iron, thereby modulating iron-dependent cellular processes. This activity is particularly relevant in diseases characterized by iron overload or in cancer cells that have a high demand for iron.

  • Copper Ionophore Activity: As a copper ionophore, this compound can transport copper ions across cellular membranes, disrupting copper homeostasis and potentially inducing cytotoxicity in cancer cells.[2]

  • Antioxidant and Pro-oxidant Properties: By chelating iron, this compound can inhibit iron-catalyzed oxidative reactions. However, under certain conditions, its interaction with metal ions can also lead to the generation of reactive oxygen species (ROS).[3]

  • Mitochondrial Function Modulation: this compound has been shown to inhibit hydrogen peroxide-induced mitochondrial membrane depolarization, suggesting a protective effect on mitochondrial integrity under oxidative stress.[1]

Data Presentation: Quantitative HTS Data for this compound

The following tables summarize hypothetical, yet representative, quantitative data for this compound in various HTS assays. These values are intended to serve as a reference for expected outcomes and for setting appropriate assay parameters.

Table 1: Iron Chelation and Copper Ionophore Activity

Assay TypeAssay PrincipleReadoutThis compound IC50/EC50Positive ControlZ'-factor
Iron Chelation (Calcein-AM Assay) Quenching of Calcein fluorescence by iron is reversed by chelators.Fluorescence Intensity5.2 µMDeferoxamine (10 µM)0.78
Copper Ionophore (CCF2-AM Assay) Copper influx disrupts FRET in a cellular reporter.FRET Ratio1.8 µMClioquinol (5 µM)0.65

Table 2: Antioxidant and Cytotoxicity Profile

Assay TypeCell LineReadoutThis compound IC50/EC50Positive ControlZ'-factor
DPPH Radical Scavenging N/A (Biochemical)Absorbance15.7 µMTrolox (5 µM)0.85
Cellular Antioxidant Assay (DCFH-DA) HepG2Fluorescence Intensity8.3 µMN-acetylcysteine (1 mM)0.72
Cytotoxicity (CellTiter-Glo) HepG2Luminescence25.1 µMStaurosporine (1 µM)0.81

Table 3: Mitochondrial Function Assessment

Assay TypeCell LineReadoutThis compound EC50Positive ControlZ'-factor
Mitochondrial Membrane Potential (TMRE) H9c2Fluorescence Intensity3.5 µM (protective effect)FCCP (10 µM, depolarizing)0.69

Experimental Protocols

High-Throughput Iron Chelation Assay (Calcein-AM)

Objective: To quantify the intracellular iron chelation activity of this compound.

Materials:

  • This compound and control compounds (e.g., Deferoxamine)

  • Calcein-AM (acetoxymethyl ester)

  • Ammonium iron(III) citrate

  • Cell line (e.g., HepG2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells into the microplate at a density of 10,000 cells/well and incubate overnight.

  • Iron Loading: Treat cells with ammonium iron(III) citrate (100 µM) for 2 hours to load them with iron.

  • Calcein-AM Staining: Wash the cells with PBS and then incubate with Calcein-AM (1 µM) for 30 minutes. This will lead to fluorescence quenching by the intracellular iron.

  • Compound Treatment: Add serial dilutions of this compound or control compounds to the wells and incubate for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 485 nm and an emission of 520 nm. Increased fluorescence indicates iron chelation.

  • Data Analysis: Calculate the percentage of fluorescence recovery and determine the EC50 value for this compound.

High-Throughput Copper Ionophore Assay (CCF2-AM)

Objective: To measure the ability of this compound to transport copper ions into the cytoplasm.

Materials:

  • This compound and control compounds (e.g., Clioquinol)

  • CCF2-AM FRET probe

  • Copper(II) sulfate (CuSO4)

  • Cell line (e.g., HEK293)

  • Assay buffer (e.g., HBSS)

  • FRET-compatible microplate reader

Protocol:

  • Cell Seeding: Plate HEK293 cells in a suitable microplate and allow them to adhere.

  • Probe Loading: Load the cells with the CCF2-AM probe according to the manufacturer's instructions.

  • Compound and Copper Addition: Add this compound or control compounds followed by a sub-maximal concentration of CuSO4 (e.g., 10 µM).

  • FRET Measurement: Immediately measure the FRET signal (e.g., excitation at 409 nm, emission at 447 nm and 520 nm). A decrease in the FRET ratio indicates copper influx.

  • Data Analysis: Plot the change in FRET ratio against the compound concentration to determine the EC50.

Cellular Antioxidant High-Throughput Assay (DCFH-DA)

Objective: To assess the ability of this compound to reduce intracellular reactive oxygen species (ROS).

Materials:

  • This compound and control compounds (e.g., N-acetylcysteine)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Oxidative stress inducer (e.g., H2O2 or tert-butyl hydroperoxide)

  • Cell line (e.g., HepG2)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Probe Loading: Incubate the cells with DCFH-DA (10 µM) for 30 minutes.

  • Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., 100 µM H2O2) to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time.

  • Data Analysis: Calculate the percentage inhibition of ROS production and determine the IC50 value.

High-Throughput Mitochondrial Membrane Potential Assay (TMRE)

Objective: To evaluate the effect of this compound on mitochondrial membrane potential (ΔΨm).

Materials:

  • This compound and control compounds (e.g., FCCP as a depolarizing agent)

  • Tetramethylrhodamine, ethyl ester (TMRE)

  • Cell line with high mitochondrial activity (e.g., H9c2 cardiomyocytes)

  • Fluorescence microplate reader or high-content imaging system

Protocol:

  • Cell Seeding: Plate H9c2 cells in a microplate.

  • Compound Treatment: Treat the cells with this compound for the desired duration. For assessing protective effects, pre-incubate with this compound before adding an oxidative stressor.

  • TMRE Staining: Add TMRE (e.g., 100 nM) to the cells and incubate for 20-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~549 nm, emission ~575 nm). A decrease in fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Quantify the changes in fluorescence intensity relative to controls to determine the effect of this compound on ΔΨm.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Iron Homeostasis and this compound's Intervention

IronHomeostasis extracellular_Fe3 Extracellular Fe³⁺-Transferrin TfR1 Transferrin Receptor 1 (TfR1) extracellular_Fe3->TfR1 Binds endosome Endosome TfR1->endosome Internalization STEAP3 STEAP3 (Reductase) endosome->STEAP3 Fe³⁺ release DMT1 DMT1 STEAP3->DMT1 Fe³⁺ → Fe²⁺ cytosolic_Fe2 Labile Iron Pool (Fe²⁺) DMT1->cytosolic_Fe2 Transport ferritin Ferritin (Iron Storage) cytosolic_Fe2->ferritin mitochondria Mitochondria (Fe-S cluster synthesis, Heme synthesis) cytosolic_Fe2->mitochondria ferroportin Ferroportin (Iron Export) cytosolic_Fe2->ferroportin ROS ROS Generation (Fenton Reaction) cytosolic_Fe2->ROS Fe²⁺ + H₂O₂ ferroportin->extracellular_Fe3 Export hepcidin Hepcidin hepcidin->ferroportin Inhibits This compound This compound This compound->cytosolic_Fe2 Chelates This compound->ROS Modulates CopperHomeostasis extracellular_Cu Extracellular Cu²⁺/Cu⁺ CTR1 Copper Transporter 1 (CTR1) extracellular_Cu->CTR1 cytosolic_Cu Cytosolic Cu⁺ CTR1->cytosolic_Cu Import chaperones Copper Chaperones (e.g., ATOX1, CCS) cytosolic_Cu->chaperones golgi Golgi Apparatus chaperones->golgi cellular_targets Cellular Targets (e.g., Enzymes) chaperones->cellular_targets ATP7AB ATP7A/B golgi->ATP7AB secretory_vesicles Secretory Vesicles ATP7AB->secretory_vesicles Cu loading secretory_vesicles->extracellular_Cu Export This compound This compound (Ionophore) This compound->extracellular_Cu Binds Cu²⁺ This compound->cytosolic_Cu Transports Cu²⁺ across membrane OxidativeStress This compound This compound metal_imbalance Iron/Copper Imbalance This compound->metal_imbalance ROS Increased ROS metal_imbalance->ROS keap1_nrf2 Keap1-Nrf2 Complex ROS->keap1_nrf2 Oxidizes Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Dissociation nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nrf2->are Binds antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection HTS_Workflow start Start: Compound Library (including this compound) plate_prep Assay Plate Preparation (Cell Seeding) start->plate_prep compound_addition Compound Addition (this compound & Controls) plate_prep->compound_addition incubation Incubation compound_addition->incubation reagent_addition Reagent Addition (Dyes, Substrates) incubation->reagent_addition signal_detection Signal Detection (Plate Reader) reagent_addition->signal_detection data_analysis Data Analysis (IC50/EC50, Z'-factor) signal_detection->data_analysis hit_identification Hit Identification & Validation data_analysis->hit_identification

References

Salinazid: A Versatile Chemical Probe for Interrogating Metal Homeostasis and Cell Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone (SIH), is a synthetic compound with a rich history in medicinal chemistry. Initially investigated for its therapeutic potential, its unique chemical properties make it a valuable tool for biological research. As a lipophilic molecule, this compound can readily traverse cellular membranes, enabling it to act as a potent intracellular chemical probe. Its primary recognized activities are as a copper (Cu(II)) ionophore and an iron (Fe) chelator.[1][2] These dual functions allow this compound to modulate the intracellular concentrations of these essential transition metals, thereby influencing a range of cellular processes, from redox homeostasis to distinct cell death pathways.

This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to study copper and iron biology, oxidative stress, and the recently characterized cell death modalities of cuproptosis and ferroptosis.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₁N₃O₂--INVALID-LINK--
Molecular Weight 241.25 g/mol --INVALID-LINK--
Appearance Yellow crystalline solid[3]
Melting Point 232-234 °C[3]
Solubility Soluble in DMSO and other organic solvents. Limited solubility in aqueous solutions.[4]

Biological Activities of this compound

This compound exhibits a range of biological activities that can be harnessed for probing cellular functions. The following table summarizes key quantitative data from various studies.

Biological ActivityCell LineAssayKey FindingsReference
Cytotoxicity HepG2 (Human hepatoma)MTT AssayIC50: ~25 µM
HUVEC (Human umbilical vein endothelial cells)MTT AssayLess cytotoxic than in HepG2 cells, indicating some selectivity.
MCF-7 (Human breast adenocarcinoma)Not specifiedExhibits cytotoxic activity.
Copper Ionophore Activity HepG2Not specifiedPotent Cu(II) ionophore, superior to clioquinol.
Iron Chelating Activity VariousNot specifiedWell-established tridentate iron chelator.
Antioxidant Activity H9c2 (Rat cardiomyoblasts)H₂O₂-induced injuryProtects against oxidative stress.
ARPE-19 (Human retinal pigment epithelial cells)H₂O₂-induced injuryProtects against oxidative stress.
Pro-oxidant Activity HepG2DCFH-DA AssayCan induce ROS production, particularly in the presence of copper.
K562 (Human leukemic cells)Lipid peroxidation assayCan induce lipid peroxidation.
Effect on Mitochondrial Membrane Potential H9c2JC-1 AssayProtects against depolarization induced by oxidative stress.

Experimental Protocols

The following are detailed protocols for key experiments using this compound as a chemical probe. These are synthesized from general laboratory methods and specific details mentioned in the literature for this compound.

Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

Objective: To assess the pro-oxidant effect of this compound by measuring intracellular ROS levels.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., HepG2)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive probe

  • Phosphate-buffered saline (PBS)

  • Fluorometric microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate or other suitable culture vessel.

  • Allow cells to attach and grow to the desired confluency.

  • Wash the cells twice with warm PBS.

  • Load the cells with 5-10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh cell culture medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., H₂O₂).

  • Incubate for the desired time period.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze the cells by flow cytometry.

  • Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., H9c2)

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish).

  • Treat the cells with different concentrations of this compound for the desired duration.

  • In the last 15-30 minutes of the treatment, add JC-1 dye to the culture medium at a final concentration of 1-5 µM.

  • Incubate at 37°C in the dark.

  • Wash the cells with warm PBS.

  • Analyze the cells immediately.

    • Fluorescence Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic or stressed cells with low ΔΨm will show green fluorescent JC-1 monomers throughout the cytoplasm.

    • Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the green (~530 nm) and red (~590 nm) channels. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Signaling Pathways and Mechanisms of Action

This compound's ability to modulate intracellular metal ion concentrations provides a powerful means to probe specific cellular signaling pathways.

Cuproptosis: A Copper-Dependent Cell Death Pathway

As a copper ionophore, this compound can induce an excess of intracellular copper, leading to a recently described form of regulated cell death termed "cuproptosis". This pathway is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and subsequent loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.

Cuproptosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Salinazid_Cu This compound-Cu(II) Complex Cu_ion Cu(II) Salinazid_Cu->Cu_ion Cu(II) Release Membrane This compound This compound TCA_cycle TCA Cycle (Lipoylated Proteins) Cu_ion->TCA_cycle Direct Binding Protein_aggregation Protein Aggregation TCA_cycle->Protein_aggregation FeS_loss Fe-S Cluster Protein Loss Protein_aggregation->FeS_loss Proteotoxic_stress Proteotoxic Stress FeS_loss->Proteotoxic_stress Cuproptosis_node Cuproptosis Proteotoxic_stress->Cuproptosis_node

Caption: this compound facilitates copper-induced cuproptosis.

Ferroptosis and the SREBP1/SCD1 Pathway

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. While this compound is an iron chelator, which would typically inhibit ferroptosis, its salicylaldehyde moiety may have independent effects. Some studies on related salicylaldehyde-containing compounds suggest an influence on the sterol regulatory element-binding protein 1 (SREBP1) and stearoyl-CoA desaturase-1 (SCD1) pathway. This pathway is crucial for the synthesis of monounsaturated fatty acids (MUFAs), which can protect cells from lipid peroxidation and ferroptosis. Inhibition of this pathway by a chemical probe could therefore sensitize cells to ferroptosis.

Ferroptosis Salinazid_probe This compound (as a probe) SREBP1 SREBP1 Salinazid_probe->SREBP1 Inhibition (?) SCD1 SCD1 SREBP1->SCD1 Activation MUFA Monounsaturated Fatty Acids (MUFAs) SCD1->MUFA Synthesis Lipid_ROS Lipid Peroxidation MUFA->Lipid_ROS Inhibition Ferroptosis_node Ferroptosis Lipid_ROS->Ferroptosis_node

Caption: Probing the SREBP1/SCD1 axis in ferroptosis.

Experimental Workflow for Investigating this compound's Dual Activity

The following workflow outlines a logical sequence of experiments to characterize the effects of this compound as a chemical probe.

Workflow start Start: Characterize this compound cytotoxicity 1. Determine IC50 (MTT/SRB Assay) start->cytotoxicity ros_assay 2. Measure ROS Production (H2DCFDA Assay) cytotoxicity->ros_assay mito_potential 3. Assess Mitochondrial Membrane Potential (JC-1 Assay) ros_assay->mito_potential mechanism 4. Investigate Mechanism of Cell Death mito_potential->mechanism cuproptosis_exp Cuproptosis Pathway (e.g., protein aggregation analysis) mechanism->cuproptosis_exp ferroptosis_exp Ferroptosis Pathway (e.g., lipid peroxidation, SREBP1/SCD1 expression) mechanism->ferroptosis_exp conclusion Conclusion: Elucidate this compound's Role as a Chemical Probe cuproptosis_exp->conclusion ferroptosis_exp->conclusion

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a multifaceted chemical probe with significant potential for advancing our understanding of metal ion homeostasis and its role in cell fate decisions. Its ability to act as both a copper ionophore and an iron chelator allows for the targeted perturbation of these critical cellular components. The provided protocols and conceptual frameworks offer a starting point for researchers to utilize this compound in their studies of cuproptosis, ferroptosis, and other metal-dependent biological processes. As with any chemical probe, careful experimental design and interpretation are crucial to generating robust and meaningful data.

References

Application Notes and Protocols for Salinazid Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinazid, a lipophilic and cell-permeable iron chelator, presents a compelling avenue for anticancer combination therapies. Its primary mechanism of action involves the sequestration of intracellular iron, a critical element for numerous cellular processes essential for tumor growth and proliferation, including DNA synthesis and repair. By depleting the labile iron pool, this compound can induce cellular stress and inhibit the activity of iron-dependent enzymes. Furthermore, as a potent Cu(II) ionophore, this compound can facilitate the intracellular transport of copper ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[1]

The dual action of iron chelation and ROS induction provides a strong rationale for combining this compound with other therapeutic agents. This approach can lead to synergistic or additive effects, potentially overcoming drug resistance and enhancing therapeutic efficacy at lower, less toxic concentrations. These application notes provide detailed experimental designs and protocols for investigating this compound in combination therapies, from initial in vitro screening to preclinical in vivo validation.

Rationale for Combination Therapy

The therapeutic potential of this compound can be significantly enhanced when used in combination with agents that either exploit the cellular vulnerabilities induced by this compound or target complementary pathways. Key combination strategies include:

  • Targeting Metabolic Vulnerabilities: Cancer cells exhibit altered iron metabolism to meet their high demand for this nutrient.[2][3][4][5] Combining this compound with drugs that target metabolic pathways, such as glycolysis inhibitors, can create a synthetic lethal interaction.

  • Inducing Oxidative Stress: Co-administration of this compound with agents that also generate ROS, such as certain chemotherapeutics or radiation therapy, can overwhelm the antioxidant capacity of cancer cells, leading to enhanced apoptosis.

  • Modulating Key Signaling Pathways: Iron depletion and oxidative stress can impact critical signaling pathways involved in cell survival, proliferation, and angiogenesis, including NF-κB, MAPK, and HIF-1α. Combining this compound with inhibitors of these pathways can potentiate its antitumor effects.

Data Presentation: Summarizing Quantitative Data

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables provide templates for summarizing key data from in vitro and in vivo studies.

Table 1: In Vitro Single-Agent Cytotoxicity

Cell LineThis compound IC₅₀ (µM)Combination Agent IC₅₀ (µM)
Cell Line A
Cell Line B
Cell Line C

Table 2: In Vitro Combination Therapy Synergy Analysis

Cell LineCombination Ratio (this compound:Agent)Combination Index (CI) at Fa 0.5Synergy Interpretation
Cell Line A1:1
1:2
Cell Line B1:1
1:2

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupNumber of AnimalsMean Tumor Volume (mm³) ± SD (Day X)Tumor Growth Inhibition (%)
Vehicle ControlN/A
This compound
Combination Agent
This compound + Agent

Experimental Protocols

In Vitro Experimental Design

A systematic in vitro evaluation is the first step in assessing the potential of a this compound combination therapy.

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound and the combination agent individually and is a prerequisite for synergy studies.

Materials:

  • Cancer cell lines (e.g., breast cancer: MDA-MB-231; ovarian cancer: SKOV3; leukemia: K562, U937, HL-60)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Combination agent (stock solution in appropriate solvent)

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent in a complete medium.

  • Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle-only wells as a control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Assess cell viability using the chosen assay according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis in software like GraphPad Prism.

This protocol quantifies the interaction between this compound and the combination agent.

Materials:

  • Results from Protocol 1 (IC₅₀ values)

  • 96-well plates

  • Cancer cell lines

  • This compound and combination agent

  • Cell viability assay kit

  • Synergy analysis software (e.g., CompuSyn, SynergyFinder, Combenefit)

Procedure:

  • Design a combination matrix with varying concentrations of this compound and the combination agent, typically centered around their respective IC₅₀ values. A constant ratio design is often recommended.

  • Seed cells in 96-well plates and treat them with the drug combinations as designed in the matrix.

  • After the incubation period, assess cell viability as described in Protocol 1.

  • Input the raw data (drug concentrations and corresponding cell viability) into the chosen synergy analysis software.

  • The software will calculate the Combination Index (CI) based on the Chou-Talalay method.

Interpretation of Results:

  • CI < 1: Synergistic effect

  • CI = 1: Additive effect

  • CI > 1: Antagonistic effect

A CI value of less than -10 often indicates strong antagonism, between -10 and 10 suggests an additive effect, and greater than 10 indicates a likely synergistic interaction.

Mechanistic Studies

Understanding the underlying mechanisms of synergy is crucial for rational drug development.

This protocol investigates the effect of the combination therapy on key signaling proteins.

Materials:

  • Cancer cells

  • This compound and combination agent

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB, anti-phospho-p38 MAPK, anti-HIF-1α, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, the combination agent, and their combination for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Experimental Design

Validation of in vitro findings in a living organism is a critical step in preclinical development.

This protocol evaluates the in vivo efficacy of the this compound combination therapy.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft implantation

  • This compound (formulated for in vivo administration)

  • Combination agent (formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal welfare monitoring supplies

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).

  • Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing and schedule should be based on literature or preliminary toxicity studies.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Analysis:

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Statistically analyze differences in tumor volume and weight between groups (e.g., using ANOVA).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Salinazid_Mechanism_of_Action This compound This compound Iron Intracellular Iron This compound->Iron Chelation ROS Reactive Oxygen Species (ROS) This compound->ROS Generation DNA_Synthesis DNA Synthesis & Repair Iron->DNA_Synthesis Cell_Cycle Cell Cycle Progression Iron->Cell_Cycle Apoptosis Apoptosis ROS->Apoptosis Signaling_Pathways Signaling Pathways (NF-κB, MAPK, HIF-1α) ROS->Signaling_Pathways DNA_Synthesis->Cell_Cycle Cell_Cycle->Apoptosis Inhibition leads to Signaling_Pathways->Apoptosis

Caption: Proposed mechanism of action of this compound leading to apoptosis.

In_Vitro_Workflow A A B B A->B C C B->C D D C->D

Caption: Workflow for in vitro evaluation of this compound combination therapy.

In_Vivo_Workflow E E F F E->F G G F->G H H G->H I I H->I

Caption: Workflow for in vivo validation of this compound combination therapy.

References

Troubleshooting & Optimization

improving the aqueous solubility of Salinazid for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for improving the aqueous solubility of Salinazid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is poorly soluble in water. Experimental data indicates its solubility at pH 7.4 is greater than 36.2 µg/mL, though the exact saturation point is not specified[1]. Its low aqueous solubility necessitates the use of organic solvents or other techniques for preparing solutions for most in vitro and in vivo experiments.

Q2: Which organic solvents can dissolve this compound?

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO[2]. This stock can then be diluted into your aqueous experimental medium. See the detailed protocol below for step-by-step instructions.

Q4: My this compound precipitates when I add it to my aqueous buffer. What can I do?

A4: Precipitation upon dilution of a DMSO stock is a common issue. To prevent this, ensure the final concentration of DMSO in your aqueous medium is low (typically ≤0.5% to avoid solvent effects on cells). You can also try vortexing the aqueous solution while adding the stock solution dropwise to facilitate mixing. If precipitation persists, consider using a co-solvent system or reducing the final concentration of this compound.

Q5: How should I store this compound solutions?

A5: this compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C[3]. It is best to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles[3].

Troubleshooting Guide

This section addresses common problems encountered when working with this compound.

Issue 1: this compound powder will not dissolve in the chosen solvent.
  • Possible Cause: The concentration is too high for the selected solvent.

  • Solution:

    • Increase Solvent Volume: Add more solvent to decrease the concentration.

    • Gentle Heating: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. Be cautious, as excessive heat may degrade the compound.

    • Sonication: Use a sonicator bath to provide mechanical energy, which can help break up compound aggregates and accelerate dissolution[2].

Issue 2: The compound precipitates out of the aqueous working solution over time.
  • Possible Cause: The aqueous solution is supersaturated, and the compound is crashing out.

  • Solution:

    • Prepare Fresh Solutions: Prepare the final working solution immediately before use.

    • Reduce Final Concentration: The required concentration of this compound may exceed its solubility limit in the final aqueous medium. Try lowering the final concentration.

    • Use Co-solvents: For in vivo experiments, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered. Always perform a solvent-only control experiment to rule out non-specific effects.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound.

Solvent/MediumConcentrationNotes
Aqueous Buffer> 36.2 µg/mLAt pH 7.4
DMSOData not specified, but used for stock solutions.A common solvent for poorly soluble compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 241.25 g/mol ) in DMSO.

  • Weigh the Compound: Accurately weigh out 2.41 mg of this compound powder using an analytical balance.

  • Add Solvent: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if needed.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium or phosphate-buffered saline).

  • Pre-warm Medium: Warm the required volume of your aqueous experimental medium to the desired temperature (e.g., 37°C for cell culture).

  • Calculate Dilution: Determine the volume of the 10 mM DMSO stock solution needed to achieve your final desired concentration. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock.

  • Dilute: While gently vortexing the aqueous medium, add the calculated volume of the DMSO stock solution drop-by-drop. This ensures rapid mixing and minimizes local high concentrations that can cause precipitation.

  • Final Check: Ensure the final solution is clear and free of any visible precipitate before use. The final DMSO concentration in this example would be 0.1%.

Visual Guides

Troubleshooting Workflow for this compound Dissolution

The following diagram outlines a logical workflow for troubleshooting common solubility issues with this compound.

G start Start: Prepare this compound Solution check_dissolve Does this compound dissolve in initial solvent (e.g., DMSO)? start->check_dissolve dissolved_yes Stock solution prepared successfully. Proceed to aqueous dilution. check_dissolve->dissolved_yes Yes dissolved_no Troubleshoot Stock Solution check_dissolve->dissolved_no No dilute Dilute DMSO stock into aqueous buffer. dissolved_yes->dilute ts_sonicate 1. Try sonication or gentle warming. dissolved_no->ts_sonicate ts_add_solvent 2. Increase solvent volume (lower concentration). ts_sonicate->ts_add_solvent ts_add_solvent->check_dissolve check_precipitate Does it precipitate upon dilution? dilute->check_precipitate precipitate_no Working solution is ready for experiment. check_precipitate->precipitate_no No precipitate_yes Troubleshoot Working Solution check_precipitate->precipitate_yes Yes ts_vortex 1. Add stock to vortexing buffer. precipitate_yes->ts_vortex ts_lower_conc 2. Lower final this compound concentration. ts_vortex->ts_lower_conc ts_cosolvent 3. Consider a co-solvent system (for in vivo). ts_lower_conc->ts_cosolvent ts_cosolvent->dilute Retry Dilution

References

Technical Support Center: Preventing Salinazid Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Salinazid precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key solubility properties?

This compound is an antituberculous compound and a potent Cu(II) ionophore.[1] It is an aromatic carboxylic acid with limited solubility in aqueous solutions.[2][3] Its solubility is significantly influenced by pH, with a tenfold higher solubility in acidic conditions (pH 2.0) compared to physiological pH (7.4).[2]

Q2: What are the common causes of compound precipitation in cell culture media?

Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Physicochemical Properties: Many experimental compounds are hydrophobic and have poor water solubility.[4]

  • Solvent Exchange: When a compound dissolved in an organic solvent like DMSO is added to the aqueous cell culture medium, the rapid change in solvent polarity can cause the compound to "crash out" or precipitate.

  • High Final Concentration: Exceeding the maximum solubility limit of the compound in the culture medium will lead to precipitation.

  • Temperature Shifts: Moving media between cold storage and a 37°C incubator can alter compound solubility. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.

  • pH Instability: The CO2 environment in an incubator and cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.

  • Interaction with Media Components: this compound may interact with salts (like calcium salts), proteins, or other components in the media, forming insoluble complexes.

  • Evaporation: Evaporation from culture vessels can increase the concentration of the compound and other media components, leading to precipitation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

For compounds with low aqueous solubility, Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid cellular toxicity.

Q4: How can I minimize the risk of this compound precipitation when preparing my experiment?

To minimize precipitation, always pre-warm the cell culture media to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion. It is also recommended to prepare fresh dilutions of this compound for each experiment to avoid issues related to the stability of diluted solutions.

Troubleshooting Guides

This section addresses specific issues you might encounter with this compound precipitation.

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in DMSO, but a precipitate formed instantly when I added it to my cell culture medium. What's happening and how can I fix it?

Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media causes a sudden solvent exchange.Perform serial dilutions of the stock solution in pre-warmed (37°C) media. Add the stock solution dropwise while gently mixing.
Cold Medium Adding the compound to cold media can significantly decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.
High DMSO in Final Solution While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation After Incubation

Question: My media with this compound was clear initially, but I observed a cloudy or crystalline precipitate after a few hours in the incubator. Why did this happen?

Answer: Delayed precipitation is often due to changes in the media environment over time or interactions with media components.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, affecting solubility.Minimize the time culture vessels are outside the incubator. Consider using a microscope with an integrated incubator for frequent observations.
pH Shift Cellular metabolism can alter the pH of the medium, and the CO2 environment can also cause pH shifts, affecting the solubility of pH-sensitive compounds like this compound.Ensure the media is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration.
Interaction with Media Components This compound may interact with salts, amino acids, or proteins in the serum, forming insoluble complexes over time.Reduce the serum concentration if your experiment allows. Test solubility in a simpler buffered solution (e.g., PBS) to see if media components are the issue.
Evaporation In long-term experiments, evaporation can concentrate this compound and other media components, exceeding the solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.

Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.24 g/mol
Melting Point 232-233°C
LogP 1.942
Solubility in Buffer (pH 7.4) >36.2 µg/mL
Solubility Trend Buffer pH 7.4 < Buffer pH 2.0 < Octanol

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.

Materials:

  • This compound powder

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Prepare Serial Dilutions:

    • In a 96-well plate or microcentrifuge tubes, add 198 µL of the pre-warmed medium to several wells/tubes.

    • Add 2 µL of your this compound stock solution to the first well to achieve a starting high concentration (e.g., 500 µM) and a final DMSO concentration of 1%. Mix well.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the next well containing 100 µL of medium, and so on.

  • Include Controls:

    • Positive Control: A high concentration known to precipitate.

    • Negative Control: Medium with the same final DMSO concentration (e.g., 1%) but without this compound.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment (e.g., 24-48 hours).

  • Visual Assessment: Observe the wells for any signs of precipitation (cloudiness, crystals) using a microscope at various time points. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.

Protocol 2: Preparing Stable this compound Working Solutions

Objective: To prepare sterile, ready-to-use this compound solutions for cell culture experiments while minimizing precipitation.

Materials:

  • Sterile, validated this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid rapid solvent exchange, first dilute the DMSO stock into a small volume of pre-warmed medium. For example, add 10 µL of a 50 mM stock to 990 µL of medium to get a 500 µM intermediate solution.

  • Final Dilution: Add the intermediate solution (or the stock solution dropwise) to the main volume of pre-warmed cell culture medium while gently swirling to achieve your final desired concentration.

  • Final DMSO Check: Ensure the final DMSO concentration is below the toxicity limit for your cell line (ideally ≤ 0.1%).

  • Use Immediately: It is best practice to use the freshly prepared this compound-containing medium immediately. Do not store diluted solutions for long periods.

Diagrams

G start This compound Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon adding to media q1->immediate Immediately delayed After incubation (hours/days) q1->delayed Delayed cause_immediate Potential Causes: - High Final Concentration - Rapid Solvent Exchange - Cold Media immediate->cause_immediate sol_immediate Solutions: 1. Lower final concentration. 2. Perform serial dilutions in media. 3. Pre-warm media to 37°C. 4. Add stock dropwise while mixing. cause_immediate->sol_immediate cause_delayed Potential Causes: - pH Shift in Media - Interaction with Media Components - Temperature Fluctuations delayed->cause_delayed sol_delayed Solutions: 1. Use buffered media (HEPES). 2. Reduce serum concentration. 3. Minimize time outside incubator. 4. Ensure proper incubator humidity. cause_delayed->sol_delayed

Caption: Troubleshooting workflow for this compound precipitation.

G precipitation Compound Precipitation physchem Physicochemical Properties (e.g., low aqueous solubility) physchem->precipitation solvent Solvent Exchange (DMSO to Aqueous) solvent->precipitation concentration High Final Concentration concentration->precipitation temperature Temperature Shifts temperature->precipitation ph pH of Media ph->precipitation interaction Interaction with Media Components interaction->precipitation

Caption: Key factors contributing to compound precipitation.

References

Technical Support Center: Optimizing Salinazid Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Salinazid in in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions to navigate common challenges encountered during experimental design and execution. The information presented is based on established principles for isoniazid and its derivatives, and should be adapted to your specific research context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or salicylaldehyde isonicotinoyl hydrazone, is a derivative of the frontline anti-tuberculosis drug, isoniazid.[1] It belongs to the hydrazone class of compounds.[2][3] While its exact mechanisms are multifaceted, it is understood to function primarily through pathways similar to isoniazid, which involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Additionally, this compound has been identified as an iron chelator and a potent Cu(II) ionophore, which may contribute to its biological activity.[4]

Q2: What are the initial steps to consider when designing an in vivo efficacy study for this compound?

Before initiating an efficacy study, it is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD).[4] Preliminary pharmacokinetic (PK) evaluations are also recommended to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your chosen animal model. These initial studies will inform the selection of appropriate dosing schedules to achieve therapeutic concentrations while minimizing toxicity.

Q3: How do I determine the starting dose for my in vivo efficacy study?

The starting dose for your efficacy study should be based on prior in vitro data (e.g., Minimum Inhibitory Concentration - MIC) and the MTD established in your animal model. For isoniazid, a standard effective dose in murine tuberculosis models is 25 mg/kg. As a derivative, a similar range could be a starting point for this compound, but this must be validated with a dose-escalation study to find the optimal balance between efficacy and safety.

Q4: What are common signs of toxicity I should monitor for in my animals?

According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed (Acute toxicity, oral). During your in vivo studies, monitor for signs of toxicity such as:

  • Significant body weight loss (>15-20%)

  • Changes in behavior (lethargy, ruffled fur, social withdrawal)

  • Physical signs of distress (labored breathing, hunched posture)

  • Changes in food and water consumption

If significant toxicity is observed, the dosage should be reduced, or the dosing frequency adjusted.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Lack of Efficacy (e.g., no reduction in bacterial load, no tumor growth inhibition) 1. Sub-optimal Dosage: The administered dose may be too low to reach therapeutic concentrations at the target site. 2. Poor Bioavailability: this compound may have low oral bioavailability. The route of administration may not be optimal. 3. Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the system, preventing sustained therapeutic levels. 4. Drug Resistance: The target cells or organisms may have intrinsic or acquired resistance to the compound.1. Dose Escalation: If no toxicity is observed, cautiously escalate the dose. Refer to your MTD data to determine a safe upper limit. 2. Change Route of Administration: Consider intraperitoneal (i.p.) injection, which often provides better bioavailability for similar compounds. 3. Pharmacokinetic Analysis: Conduct a PK study to determine the half-life (T1/2) and clearance (CL) of this compound. This may necessitate more frequent dosing. 4. In Vitro Susceptibility Testing: Confirm the susceptibility of your cell line or bacterial strain to this compound in vitro.
Significant Animal Toxicity (e.g., >20% weight loss, mortality) 1. Dosage Too High: The administered dose exceeds the MTD in your specific animal strain and model. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. 3. Cumulative Toxicity: The dosing frequency may be too high, leading to drug accumulation and toxicity over time.1. Dose Reduction: Reduce the dose to a level closer to the previously determined MTD. 2. Vehicle Control Group: Ensure you have a control group receiving only the vehicle to rule out its contribution to toxicity. Consider alternative, well-tolerated vehicles like 0.5% carboxymethylcellulose for oral gavage. 3. Adjust Dosing Schedule: Decrease the frequency of administration (e.g., from daily to every other day) based on PK data if available.
High Variability in Efficacy Results Between Animals 1. Inconsistent Dosing Technique: Inaccurate administration (e.g., oral gavage leakage, incomplete i.p. injection) can lead to variable drug exposure. 2. Biological Variability: Individual differences in animal metabolism (e.g., analogous to fast vs. slow acetylators for isoniazid) can affect drug processing. 3. Formulation Issues: The drug may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing.1. Refine Dosing Technique: Ensure all personnel are thoroughly trained in the chosen administration route. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual biological variation on the mean outcome. 3. Improve Formulation: Ensure the drug is homogenously mixed before each administration. Sonication or heating may aid dissolution, but stability must be confirmed.

Quantitative Data Summary

The following tables summarize typical dosage and pharmacokinetic parameters for isoniazid and its derivatives from preclinical studies. These should be used as a reference point for designing studies with this compound.

Table 1: In Vivo Efficacy of Isoniazid in Murine Tuberculosis Models

Animal Model Infection Route & Strain Drug Dosage Administration Route Efficacy Outcome Reference
C3H MiceIntravenous, M. tuberculosis H37RvIsoniazid (INH)25 mg/kg/dayGavageAbolished infection-induced body weight loss and inhibited bacterial growth.
BALB/c MiceAerosol, M. tuberculosis ErdmanIsoniazid (INH)25 mg/kg/dayGavageSignificant reduction in pulmonary bacterial loads.

Table 2: Maximum Tolerated Dose (MTD) of an Isoniazid Derivative (Inauhzin-C)

Animal Model Sex Administration Route MTD Reference
CD-1 MiceFemaleIntraperitoneal (i.p.)200 mg/kg
CD-1 MiceMaleIntraperitoneal (i.p.)>250 mg/kg

Experimental Protocols

Detailed Methodology: Murine Model of Tuberculosis Efficacy

This protocol provides a general framework for assessing the in vivo efficacy of this compound against Mycobacterium tuberculosis.

  • Animal Model: Use 6-8 week old BALB/c or C3H mice.

  • Infection: Infect mice via aerosol or intravenous route with a known CFU (Colony Forming Unit) count of M. tuberculosis H37Rv (e.g., 10^3 to 10^6 CFU).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na in water)

    • Group 2: Positive Control (Isoniazid, 25 mg/kg)

    • Group 3-5: this compound at varying doses (e.g., 10, 25, 50 mg/kg), informed by MTD studies.

  • Drug Administration:

    • Prepare this compound formulation fresh daily. Ensure homogeneity.

    • Administer daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 4 weeks).

  • Monitoring:

    • Record body weight daily or every other day.

    • Observe for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Aseptically remove lungs and spleen.

    • Homogenize organs and plate serial dilutions on appropriate agar (e.g., Middlebrook 7H11).

    • Incubate plates for 3-4 weeks and count CFU to determine bacterial load.

    • Compare CFU counts between treatment groups and the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Workflow for In Vivo Efficacy Studies cluster_preclinical Pre-Efficacy Studies cluster_efficacy Efficacy Study in_vitro In Vitro MIC/IC50 Determination mtd Maximum Tolerated Dose (MTD) Study in_vitro->mtd Inform starting dose pk Preliminary Pharmacokinetic (PK) Study mtd->pk Define safe dose range treatment Treatment Initiation (Vehicle, Positive Control, this compound) pk->treatment Inform dosing regimen infection Animal Infection Model (e.g., M.tb) infection->treatment monitoring Monitor Body Weight & Toxicity treatment->monitoring endpoint Endpoint Analysis (e.g., CFU enumeration) monitoring->endpoint

Caption: Workflow for designing and conducting in vivo efficacy studies.

logical_relationship Dosage Optimization Logic cluster_outcomes Dosage Optimization Logic start Start with Dose Based on In Vitro & MTD Data observe Observe Efficacy & Toxicity start->observe no_efficacy No Efficacy, No Toxicity observe->no_efficacy Outcome 1 efficacy_tox Efficacy with Toxicity observe->efficacy_tox Outcome 2 no_efficacy_tox No Efficacy with Toxicity observe->no_efficacy_tox Outcome 3 good_outcome Efficacy without Toxicity observe->good_outcome Outcome 4 increase_dose Increase Dose no_efficacy->increase_dose decrease_dose Decrease Dose efficacy_tox->decrease_dose stop Stop: Unfavorable Profile no_efficacy_tox->stop increase_dose->observe decrease_dose->observe

Caption: Decision tree for optimizing this compound dosage in vivo.

References

Salinazid Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Salinazid in solution. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical methods.

Introduction to this compound Instability

This compound, a hydrazone derivative of isoniazid and salicylic acid, is a compound of interest in medicinal chemistry. However, researchers frequently encounter challenges with its stability in solution, which can significantly impact experimental reproducibility and the reliability of preclinical data. This compound is known to be susceptible to degradation under several conditions, primarily hydrolysis, oxidation, and photolysis. Understanding the factors that influence its stability and the pathways of its degradation is crucial for accurate and meaningful research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the primary causes?

A1: this compound is sensitive to three main degradation pathways:

  • Hydrolysis: The imine bond (-C=N-) in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This leads to the formation of its precursor molecules, salicylic aldehyde and isoniazid.

  • Oxidation: The hydrazone moiety can be oxidized, leading to the formation of various oxidation products. The presence of dissolved oxygen or oxidizing agents in the solution can accelerate this process.

  • Photolysis: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to break chemical bonds within the this compound molecule, leading to a complex mixture of degradation products.

Q2: What are the visible signs of this compound degradation in solution?

A2: While not always apparent, signs of degradation can include a change in the color of the solution, the formation of a precipitate, or a decrease in the expected biological activity. However, the most reliable way to assess degradation is through analytical techniques such as HPLC or HPTLC.

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your solution within a stable range, avoiding strongly acidic or basic conditions. Buffering the solution can help maintain a consistent pH.

  • Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen. Anhydrous solvents may be necessary for certain applications.

  • Light Protection: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) as recommended. For working solutions, maintain a consistent and controlled temperature during experiments.

  • Use Fresh Solutions: Prepare this compound solutions fresh whenever possible and avoid long-term storage of working dilutions.

Q4: What are the known degradation products of this compound?

A4: The primary degradation products resulting from hydrolysis are salicylic aldehyde and isoniazid. Oxidative and photolytic degradation can lead to a more complex mixture of products, which would require characterization using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of biological activity in cell-based assays. This compound has degraded in the culture medium.1. Confirm Degradation: Analyze a sample of the medium containing this compound by HPLC to confirm degradation and quantify the remaining active compound. 2. Optimize Media Conditions: If possible, adjust the pH of the culture medium to a range where this compound is more stable. 3. Reduce Incubation Time: Minimize the time this compound is in the culture medium before the assay endpoint. 4. Prepare Fresh: Add freshly prepared this compound solution to the culture medium immediately before starting the experiment.
Variable results between experimental replicates. Inconsistent preparation or storage of this compound solutions.1. Standardize Protocol: Ensure a consistent and detailed standard operating procedure (SOP) for solution preparation. 2. Control Storage: Store all aliquots of a stock solution under identical conditions (temperature, light protection). 3. Use a Single Batch: For a given set of experiments, use this compound from a single synthesis batch to avoid variability in starting material purity.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products.1. Conduct Forced Degradation: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak. 3. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.
Precipitate formation in the solution. Poor solubility or degradation leading to insoluble products.1. Check Solubility: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. The solubility of this compound is reported to be >36.2 µg/mL at pH 7.4.[1] 2. Consider Co-solvents: If solubility is an issue, consider using a co-solvent system, but be aware that this may also affect stability. 3. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is undissolved this compound or a degradation product.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1.1 Acid and Base Hydrolysis:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for a specified time. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

1.2 Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Keep the solution at room temperature and protect it from light. Analyze aliquots at various time points (e.g., 2, 4, 8, 24 hours) by HPLC.

1.3 Thermal Degradation:

  • Place solid this compound powder in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period. Also, prepare a solution of this compound (1 mg/mL in a suitable solvent) and expose it to the same temperature. Analyze samples at different time points.

1.4 Photolytic Degradation:

  • Expose a solution of this compound (1 mg/mL in a suitable solvent) in a transparent container to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature to differentiate between thermal and photolytic degradation. Analyze both samples at various time points.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrument and application.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of a standard solution.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) to ensure reproducible retention times.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of this compound in the presence of its degradation products.

Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC can be a useful alternative for stability testing.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents will likely be required. The specific composition must be determined experimentally.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: After development, dry the plate and visualize the spots under UV light at an appropriate wavelength (e.g., 254 nm). Densitometric scanning can be used for quantification.

  • Forced Degradation Samples: Analyze the samples generated from the forced degradation studies to demonstrate the method's ability to separate this compound from its degradation products.

Degradation Pathway and Workflow Diagrams

The following diagrams illustrate the logical flow of troubleshooting and the potential degradation pathways of this compound.

Salinazid_Troubleshooting_Workflow start Start: this compound Instability Observed issue Characterize the Issue (e.g., loss of activity, extra peaks) start->issue check_protocol Review Experimental Protocol (pH, solvent, light, temp.) issue->check_protocol analytical_validation Perform Analytical Validation (HPLC/HPTLC) check_protocol->analytical_validation optimize_conditions Optimize Experimental Conditions check_protocol->optimize_conditions If protocol deviations are found forced_degradation Conduct Forced Degradation Studies analytical_validation->forced_degradation If degradation is confirmed end End: Stable Experimental Conditions Achieved analytical_validation->end If no degradation is detected identify_products Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_products identify_products->optimize_conditions implement_sop Implement Strict SOP & Retest optimize_conditions->implement_sop implement_sop->end

Caption: A logical workflow for troubleshooting this compound instability.

Salinazid_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Salicylic_Aldehyde Salicylic Aldehyde Hydrolysis->Salicylic_Aldehyde Isoniazid Isoniazid Hydrolysis->Isoniazid Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Photolytic_Products Photolytic Degradation Products Photolysis->Photolytic_Products

References

Technical Support Center: Protocol Refinement for Consistent Salinazid Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results with Salinazid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

This compound, also known as Salicylaldehyde isonicotinoyl hydrazone (SIH), is a chemical compound with the CAS number 495-84-1.[1] It is recognized for its role as an iron and copper chelator.[2] Research has indicated its potential as an antituberculous agent and its ability to selectively target certain cancer cell lines.[3]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution is best stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][3] It is advisable to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles. For light-sensitive molecules, storage in amber glass bottles is recommended.

Q3: How should I prepare a stock solution of this compound?

Due to its low aqueous solubility, this compound is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For a 10 mM stock solution, for example, the appropriate mass of this compound would be dissolved in DMSO. This stock solution can then be further diluted into your aqueous experimental buffer or cell culture medium.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Media

Question: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I resolve this?

Answer: This is a common issue due to this compound's low solubility in water. Here are several approaches to mitigate precipitation:

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1% and not exceeding 0.5% in many cell-based assays, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Use of Solubilizing Agents: For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For in vitro assays, the use of cyclodextrins has been shown to significantly increase the solubility of this compound.

  • Incremental Dilution: When preparing your working solution, add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.

  • pH Adjustment: The solubility of this compound may be pH-dependent. You can experimentally determine the optimal pH for solubility in your specific buffer system, ensuring it remains compatible with your experimental conditions.

  • Sonication or Gentle Heating: Brief sonication or gentle warming of the solution can help dissolve the compound. However, be cautious as excessive heat can degrade the compound.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Question: My experimental results with this compound are highly variable between experiments. What are the potential causes and how can I improve consistency?

Answer: Inconsistent results can stem from several factors related to compound handling, assay conditions, and data analysis.

  • Stock Solution Integrity:

    • Freshness: Prepare fresh dilutions from your frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.

    • Storage: Ensure your stock solution is stored correctly at -80°C and protected from light.

  • Assay Protocol Standardization:

    • Incubation Times: Adhere strictly to the same incubation times for all treatment conditions and experimental repeats.

    • Cell Seeding Density: In cell-based assays, ensure that cells are seeded at a consistent density across all wells and plates, as variations in cell number will affect the outcome.

    • Reagent Preparation: Prepare fresh reagents and media for each experiment to avoid degradation.

  • Control Implementation:

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your assays.

    • Vehicle Control: As mentioned previously, a DMSO (or other solvent) control is crucial to account for any effects of the solvent on the experimental system.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for a hydrazone compound, similar in class to this compound, across different cancer cell lines to provide a reference for expected potency. Note that these are example values and the actual IC50 for this compound may vary depending on the specific cell line and experimental conditions.

Cell LineCompound TypeIC50 (µM)Reference
A549 (Lung Cancer)Hydrazone Derivative15.8 ± 1.2
MCF-7 (Breast Cancer)Hydrazone Derivative12.5 ± 0.9
PC-3 (Prostate Cancer)Hydrazone Derivative20.1 ± 1.5
HepG2 (Liver Cancer)Hydrazone Derivative18.7 ± 1.1

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your this compound stock solution in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Iron Chelation Assay Protocol

This protocol provides a method to assess the iron-chelating activity of this compound.

  • Reaction Mixture Preparation: In a microcentrifuge tube, mix your this compound sample with a solution of ferrous sulfate (FeSO₄).

  • Incubation: Allow the mixture to incubate at room temperature for a specified period (e.g., 10-30 minutes) to allow for chelation to occur.

  • Indicator Addition: Add a solution of ferrozine. Ferrozine forms a colored complex with free ferrous ions.

  • Color Development: Incubate for a short period (e.g., 10 minutes) to allow for color development.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 562 nm. A decrease in absorbance compared to a control without this compound indicates iron chelation.

  • Quantification: The chelating activity can be calculated as a percentage relative to a control without the chelator. EDTA can be used as a positive control.

Visualizations

Experimental Workflow for this compound Cell Viability Assay```dot

Salinazid_Viability_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start prep_cells Prepare and Seed Cells (96-well plate) start->prep_cells prep_sal Prepare this compound Serial Dilutions start->prep_sal treat Treat Cells with This compound Dilutions prep_cells->treat prep_sal->treat incubate Incubate (24-72 hours) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Caption: A potential signaling pathway initiated by this compound.

References

addressing Salinazid aggregation in high-concentration solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salinazid formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to this compound aggregation in high-concentration solutions.

Frequently Asked Questions (FAQs)

Q1: My high-concentration this compound solution is showing precipitation. What is the primary cause?

This compound has extremely low solubility in water, which is a primary reason for aggregation and precipitation, especially at high concentrations.[1] Its solubility is reported to be less than 10⁻³ mole fraction in aqueous buffers at both pH 7.4 and pH 2.0.[1] When the concentration of this compound exceeds its solubility limit in a given solvent system, the molecules tend to self-associate and form insoluble aggregates.

Q2: What are the key factors influencing the solubility and aggregation of this compound?

Several factors can significantly impact the solubility of this compound and its tendency to aggregate in solution. These include:

  • pH: this compound's solubility is pH-dependent. It is more soluble in acidic conditions (pH 2.0) compared to neutral conditions (pH 7.4).[1] Some related compounds are stable at pH 7.4 but show slow decomposition in acidic buffers.[1]

  • Temperature: For many compounds, including this compound when complexed with cyclodextrins, solubility increases as the temperature rises.[1]

  • Solvent Polarity: The choice of solvent is critical. This compound's solubility is higher in octanol compared to aqueous buffers, indicating its lipophilic nature.

  • Particle Size: Generally, for poorly soluble drugs, reducing the particle size can increase the dissolution rate and apparent solubility.

  • Ionic Strength: The concentration and type of salts in the solution can influence protein-protein interactions and may affect the aggregation of small molecules.

Q3: How can I increase the aqueous solubility of this compound to prevent aggregation?

Several strategies can be employed to enhance the solubility of this compound:

  • Use of Co-solvents: Introducing an organic co-solvent like DMSO, in which this compound is more soluble, can help create a stable stock solution. A common formulation approach for animal studies involves a mixture of DMSO, PEG300, Tween-80, and saline.

  • Complexation with Cyclodextrins: The use of 2-hydroxypropyl-β-cyclodextrin has been shown to dramatically increase this compound solubility. The formation of a 1:1 inclusion complex can increase solubility by as much as 13-fold.

  • pH Adjustment: Preparing the solution in a more acidic buffer (e.g., pH 2.0) can increase its solubility compared to neutral or basic buffers. However, the stability of the compound at different pH levels must be considered.

  • Supersaturation Strategies: Creating a supersaturated drug delivery system (SDDS) can enhance bioavailability, but this often requires the use of precipitation inhibitors to maintain the supersaturated state.

Q4: What types of excipients are effective in preventing drug aggregation?

Excipients are crucial for stabilizing drug formulations. For preventing aggregation, the following are commonly used:

  • Polymers: Hydrophilic polymers like HPMC (Hydroxypropyl methylcellulose) and PVP (Polyvinylpyrrolidone) are widely used as precipitation inhibitors. They can retard nucleation and slow crystal growth, keeping the drug in a supersaturated state for longer.

  • Surfactants: Surfactants such as Polysorbate 20, Polysorbate 80, and Pluronic F127 can prevent aggregation by competitively adsorbing to hydrophobic interfaces or by directly binding to drug molecules to shield hydrophobic patches. Typical concentrations range from 0.01% to 0.1%.

  • Cyclodextrins: As mentioned, these can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and preventing self-aggregation.

Troubleshooting Guide

If you are observing aggregation or precipitation in your this compound solution, follow this troubleshooting workflow to identify the cause and find a solution.

G start Observation: This compound Aggregation check_conc Is Concentration > Solubility Limit? start->check_conc reduce_conc Action: Reduce Concentration or Use Solubilizer check_conc->reduce_conc Yes check_ph Check Solution pH check_conc->check_ph No end_solved Problem Resolved reduce_conc->end_solved ph_low Is pH > 7? check_ph->ph_low adjust_ph Action: Lower pH (e.g., to pH 2.0-5.0) Verify Stability ph_low->adjust_ph Yes check_temp Check Storage/Experiment Temperature ph_low->check_temp No adjust_ph->end_solved temp_low Is Temperature Too Low? check_temp->temp_low increase_temp Action: Increase Temperature (if compound is stable) temp_low->increase_temp Yes add_excipient Consider Formulation Strategy temp_low->add_excipient No increase_temp->end_solved select_excipient Select Excipient: - Cyclodextrins - Surfactants (Polysorbates) - Polymers (PVP, HPMC) add_excipient->select_excipient select_excipient->end_solved

Caption: Troubleshooting workflow for this compound aggregation.

Quantitative Data Summary

For ease of comparison, key quantitative data regarding factors that influence this compound solubility and general formulation are summarized below.

Table 1: Factors Influencing this compound Solubility

ParameterCondition 1Solubility (Mole Fraction)Condition 2Solubility (Mole Fraction)Reference
pH pH 7.4 Buffer< 10⁻³pH 2.0 Buffer> Solubility at pH 7.4
Solvent Aqueous Buffer (pH 7.4)< 10⁻³Octanol> Solubility in Buffer
Complexation No CyclodextrinBaseline0.09 mol/kg 2-HP-β-CD13x Increase

Table 2: Common Excipients for Preventing Aggregation

Excipient ClassExampleTypical ConcentrationMechanism of ActionReference
Surfactants Polysorbate 20/800.01% - 0.1%Shields hydrophobic regions, competitive surface adsorption.
Polymers PVP K30, HPMC0.5% - 5% (m/m)Inhibits crystal nucleation and growth.
Cyclodextrins 2-HP-β-CyclodextrinVaries (e.g., 0.09 mol/kg)Forms 1:1 inclusion complexes to enhance solubility.
Co-solvents PEG30040% (in a specific formula)Increases solubility of the drug in the bulk solution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes a method for preparing a this compound stock solution using a co-solvent system, adapted from general practices for poorly soluble compounds.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween-80

    • Sterile Saline (0.9% NaCl) or PBS

    • Sterile vials and syringes

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile vial.

    • Add DMSO to dissolve the this compound completely. This should constitute no more than 10% of the final volume.

    • In sequence, add PEG300 (e.g., 40% of final volume). Mix thoroughly after addition until the solution is clear.

    • Add Tween-80 (e.g., 5% of final volume) and mix again.

    • Slowly add the remaining volume of saline or PBS (e.g., 45%) while vortexing to prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation. If needed, the solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.

  • Expected Outcome: A clear, high-concentration stock solution of this compound suitable for further dilution in experimental assays.

Protocol 2: Evaluating the Effect of 2-HP-β-Cyclodextrin on this compound Solubility

This protocol allows for the determination of how 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) affects this compound solubility.

  • Materials:

    • This compound powder

    • 2-HP-β-CD

    • Aqueous buffer of desired pH (e.g., pH 7.4 Phosphate Buffer)

    • Saturating shaker/incubator

    • Centrifuge

    • HPLC or UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a series of solutions with increasing concentrations of 2-HP-β-CD (e.g., 0, 0.02, 0.05, 0.09 mol/kg) in the selected buffer.

    • Add an excess amount of this compound powder to each solution.

    • Seal the containers and place them in a shaker incubator at a constant temperature (e.g., 298.15 K) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

    • Quantify the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC).

  • Expected Outcome: A phase-solubility diagram showing a linear increase in this compound concentration with increasing 2-HP-β-CD concentration, confirming the formation of a soluble 1:1 complex.

Visualizations of Mechanisms and Workflows

G cluster_0 Aqueous Environment cluster_1 Formation of Soluble Complex This compound This compound (Hydrophobic) complex Soluble Inclusion Complex This compound->complex Enters Cavity cyclodextrin 2-HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Encapsulates G start Goal: Formulate High-Concentration This compound Solution ph_option Is pH modification an option for the application? start->ph_option use_acidic Strategy 1: Use Acidic Buffer (e.g., pH < 5.0) ph_option->use_acidic Yes excipient_path Explore Excipient-Based Formulations ph_option->excipient_path No check_stability Verify long-term stability at low pH use_acidic->check_stability final Optimized Formulation check_stability->final is_complexation Is complexation desired? excipient_path->is_complexation use_cyclo Strategy 2: Use Cyclodextrins (e.g., 2-HP-β-CD) is_complexation->use_cyclo Yes use_surfactant Strategy 3: Use Surfactants/Polymers (Polysorbates, HPMC, PVP) is_complexation->use_surfactant No use_cyclo->final use_surfactant->final

References

Technical Support Center: Stability of Salinazid in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Salinazid in various buffer systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in buffer systems a concern?

This compound, or salicylaldehyde isonicotinoyl hydrazone, is a hydrazone derivative of isoniazid, a primary antitubercular drug. The stability of this compound in aqueous buffer systems is a critical factor for its formulation, storage, and in vitro biological testing. The hydrazone linkage in this compound is susceptible to hydrolysis, which can be influenced by the pH of the surrounding medium. This degradation can impact the compound's efficacy and shelf-life.

Q2: How does pH affect the stability of this compound?

The stability of the hydrazone bond is highly pH-dependent. Generally, hydrazones are more stable at neutral to slightly alkaline pH and are prone to hydrolysis under acidic conditions. For instance, a study on a similar pyrrole-containing hydrazone found it to be stable at pH 7.4 and 9.0, but it underwent hydrolysis in strongly acidic (pH 2.0) and highly alkaline (pH 13.0) environments[1]. Conversely, isoniazid, a precursor to this compound, has shown greater stability in acidic solutions, with instability observed at pH values above 6[2]. Given that this compound is a hydrazone of isoniazid, it is crucial to experimentally determine its specific pH-stability profile.

Q3: What buffer systems are commonly used for this compound stability studies?

Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point to mimic physiological conditions. For assessing stability at different pH values, acetate or citrate buffers are typically used for acidic conditions (e.g., pH 4.5-5.5), while phosphate or borate buffers are suitable for neutral to alkaline conditions. It's important to note that the buffer species itself can sometimes influence the degradation rate[3][4].

Q4: What are the expected degradation products of this compound?

The primary degradation pathway for this compound in aqueous buffer systems is the hydrolysis of the hydrazone bond. This cleavage would yield its parent compounds: salicylaldehyde and isoniazid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of this compound observed in an acidic buffer. The hydrazone linkage is known to be labile under acidic conditions.Consider adjusting the buffer pH to a more neutral or slightly alkaline range if the experimental design allows. If acidic conditions are necessary, shorten the experiment duration and maintain a low temperature.
Inconsistent stability results between experiments. Variation in buffer preparation, final pH, or storage conditions. Contamination of the buffer.Ensure accurate and consistent preparation of all buffer solutions. Calibrate the pH meter before use. Store buffers properly and prepare fresh solutions frequently. Filter-sterilize buffers to prevent microbial growth which could alter the pH or introduce enzymes.
Precipitation of this compound in the buffer. This compound has low aqueous solubility. The concentration used may exceed its solubility limit in the chosen buffer.Determine the solubility of this compound in each buffer system before conducting stability studies. If necessary, a small percentage of a co-solvent like DMSO can be used, but its final concentration should be kept low (typically <1%) to minimize its effect on stability.
Unexpected peaks observed during HPLC analysis. Degradation of this compound into multiple products or interaction with buffer components.Characterize the degradation products using techniques like LC-MS to confirm the degradation pathway. Evaluate the potential for interaction between this compound and the chosen buffer components by running appropriate controls.

Quantitative Data Summary

pH RangeExpected Stability of Hydrazone BondReference Compounds
Acidic (pH < 6) Generally lower stability, prone to hydrolysis.A pyrrole-hydrazone showed hydrolysis at pH 2.0[1].
Neutral (pH 6-8) Generally higher stability.A pyrrole-hydrazone was found to be stable at pH 7.4. Salicylaldehyde isonicotinoyl hydrazone was relatively stable in PBS (pH 7.4).
Alkaline (pH > 8) Stability can vary; some hydrazones are stable while others may degrade at very high pH.A pyrrole-hydrazone was stable at pH 9.0 but hydrolyzed at pH 13.0.

Experimental Protocols

Protocol for Assessing this compound Stability in Different Buffer Systems

This protocol outlines a general procedure for determining the stability of this compound at various pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetate or Citrate Buffer, pH 5.0

  • Borate Buffer, pH 9.0

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Dimethyl sulfoxide (DMSO), if required for initial solubilization

2. Buffer Preparation:

  • Prepare buffers at the desired pH values (e.g., 5.0, 7.4, and 9.0).

  • Ensure the pH is accurately measured with a calibrated pH meter.

  • Filter-sterilize the buffers to prevent microbial contamination.

3. Sample Preparation:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

  • The final concentration of the organic co-solvent should be kept to a minimum (e.g., <1%) to avoid influencing the stability.

4. Incubation:

  • Incubate the prepared this compound solutions at a constant temperature, typically 37°C, to simulate physiological conditions.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately stop the degradation process by either flash-freezing the aliquot in liquid nitrogen and storing at -80°C, or by adding an equal volume of cold mobile phase.

5. Sample Analysis by RP-HPLC:

  • Develop a validated RP-HPLC method capable of separating this compound from its potential degradation products (salicylaldehyde and isoniazid).

  • Use a suitable C18 column.

  • The mobile phase will likely consist of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

6. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point for each pH condition.

  • Normalize the peak area at each time point (t) to the peak area at t=0.

  • Plot the percentage of intact this compound remaining versus time.

  • Determine the half-life (t½) of this compound at each pH by fitting the data to a first-order decay model.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer_Prep Buffer Preparation (pH 5.0, 7.4, 9.0) Sample_Prep Dilute Stock in Buffers Buffer_Prep->Sample_Prep Stock_Sol This compound Stock Solution Prep Stock_Sol->Sample_Prep Incubation Incubate at 37°C Sample_Prep->Incubation Sampling Aliquots at Time Points (0, 1, 2, 4, 8, 24, 48h) Incubation->Sampling HPLC RP-HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (% Remaining vs. Time) HPLC->Data_Analysis Half_Life Calculate Half-Life (t½) Data_Analysis->Half_Life

Caption: Workflow for assessing this compound stability in different buffer systems.

Logical_Relationship cluster_conditions Environmental Conditions cluster_outcomes Stability Outcome cluster_products Degradation Products This compound This compound (Hydrazone) Acidic_pH Acidic pH This compound->Acidic_pH Neutral_pH Neutral pH This compound->Neutral_pH Alkaline_pH Alkaline pH This compound->Alkaline_pH Degradation Degradation (Hydrolysis) Acidic_pH->Degradation Stable Stable Neutral_pH->Stable Alkaline_pH->Stable Potentially Alkaline_pH->Degradation Potentially Salicylaldehyde Salicylaldehyde Degradation->Salicylaldehyde Isoniazid Isoniazid Degradation->Isoniazid

Caption: Factors influencing this compound stability and its degradation pathway.

References

Technical Support Center: Optimizing Salinazid Incubation Time for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Salinazid in in vitro experiments. Due to the limited availability of established protocols for this compound, this guide offers a framework for empirical determination of optimal conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for this compound concentration and incubation time in a new in vitro experiment?

A1: For initial screening, it is advisable to test a range of concentrations and incubation times. A common starting point for a new compound like this compound, which has known antimycobacterial activity, would be to test concentrations in the low micromolar range.[1] It is recommended to perform a dose-response curve with a wide range of concentrations (e.g., 0.1 µM to 100 µM) at various time points (e.g., 24, 48, and 72 hours). This will help in identifying a suitable concentration and time window for your specific cell line and assay.

Q2: How does the solubility of this compound affect in vitro experiments?

A2: this compound has been reported to have low solubility in aqueous solutions.[2] This can be a significant factor in in vitro experiments, potentially leading to precipitation of the compound in the culture media. It is crucial to ensure that this compound is fully dissolved in your stock solution, typically using a solvent like DMSO, and that the final concentration in the media does not exceed its solubility limit. Visual inspection of the media for any precipitate after the addition of this compound is recommended.

Q3: How can I determine the stability of this compound in my cell culture media?

A3: The stability of a compound in cell culture media can influence experimental outcomes.[3][4] To assess the stability of this compound, you can incubate it in your complete cell culture media (including serum) at 37°C for the duration of your longest planned experiment. Samples of the media can be collected at different time points (e.g., 0, 24, 48, 72 hours) and the concentration of this compound can be quantified using methods like HPLC or LC-MS. This will help you understand if the compound degrades over time, which might necessitate media changes during long incubation periods.[4]

Q4: What are the key factors to consider when optimizing this compound incubation time?

A4: Several factors can influence the optimal incubation time for this compound:

  • Cell type: Different cell lines have varying metabolic rates and sensitivities to drugs.

  • Mechanism of action: The time required to observe a biological effect depends on the compound's mechanism. For example, compounds that inhibit cell proliferation may require longer incubation times than those that induce rapid apoptosis.

  • Assay endpoint: The specific endpoint being measured (e.g., cell viability, gene expression, protein phosphorylation) will dictate the necessary incubation time to observe a significant change.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Incomplete dissolution of this compound. - Precipitation of this compound in the media. - Uneven cell seeding.- Ensure complete dissolution of the stock solution before diluting in media. - Visually inspect media for precipitation after adding this compound. Consider using a lower concentration or a solubilizing agent. - Ensure a homogenous cell suspension before seeding.
No observable effect of this compound - Incubation time is too short. - Concentration is too low. - this compound is unstable in the culture media. - The cell line is resistant to this compound.- Increase the incubation time (e.g., up to 72 hours or longer). - Perform a dose-response experiment with higher concentrations. - Check the stability of this compound in your media. - Consider using a different cell line or a positive control to ensure the assay is working.
High background signal or artifacts in the assay - Interaction of this compound with assay reagents. - Intrinsic fluorescence or color of this compound.- Run a control with this compound in cell-free media to check for interference with the assay. - If this compound has intrinsic properties that interfere with the assay, consider using an alternative assay to measure the same endpoint.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value at each time point.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media
  • Sample Preparation: Prepare a solution of this compound in your complete cell culture media at the highest concentration you plan to use in your experiments.

  • Incubation: Incubate the solution at 37°C.

  • Time Points: Collect aliquots of the solution at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method such as HPLC or LC-MS/MS.

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in the culture media.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock C Treat Cells with this compound A->C B Seed Cells B->C D Incubate (24, 48, 72h) C->D E Perform Assay D->E F Analyze Data E->F

Caption: Workflow for determining optimal this compound incubation time.

troubleshooting_logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Start High Variability or No Effect Check_Solubility Check this compound Solubility Start->Check_Solubility Check_Stability Assess this compound Stability Start->Check_Stability Check_Concentration Verify Concentration Range Start->Check_Concentration Check_Time Extend Incubation Time Start->Check_Time Optimize_Protocol Optimize Experimental Protocol Check_Solubility->Optimize_Protocol Check_Stability->Optimize_Protocol Check_Concentration->Optimize_Protocol Check_Time->Optimize_Protocol

Caption: Logic diagram for troubleshooting this compound experiments.

References

Technical Support Center: Synthesis of Salinazid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Salinazid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound and its derivatives?

A1: this compound and its derivatives are typically synthesized via a Schiff base condensation reaction. This involves the reaction of isoniazid with a substituted salicylaldehyde in a suitable solvent, often with an acid catalyst. The reaction is generally straightforward and can produce high yields.[1][2]

Q2: What are the critical parameters to control during the synthesis?

A2: The key parameters to control are:

  • pH: The reaction is acid-catalyzed, but a pH that is too low can protonate the isoniazid, rendering it non-nucleophilic.[1]

  • Temperature: While some reactions proceed at room temperature, heating can often increase the reaction rate and yield. However, excessive heat can lead to side product formation.

  • Solvent: Ethanol is a commonly used solvent for this reaction.[2]

  • Purity of Starting Materials: Impurities in the salicylaldehyde or isoniazid can lead to side reactions and lower yields.

Q3: What are some common challenges encountered during the synthesis of this compound derivatives?

A3: Common challenges include:

  • Low product yield: This can be due to incomplete reaction, side reactions, or loss of product during workup and purification.

  • Formation of side products: The most common side product is the azine, formed by the reaction of the hydrazone product with a second molecule of the aldehyde.

  • Product instability: The hydrazone bond (C=N) in this compound derivatives can be susceptible to hydrolysis, especially under acidic conditions.

  • Difficulty in purification: The product may be difficult to purify from unreacted starting materials or side products.

  • Poor solubility of the product: Some derivatives may have limited solubility in common organic solvents, making purification by recrystallization challenging.

Q4: How can I purify my this compound derivative?

A4: The two primary methods for purifying this compound derivatives are:

  • Recrystallization: This is the most common method. The choice of solvent is crucial and depends on the specific derivative. Ethanol or ethanol/water mixtures are often good starting points.

  • Column Chromatography: For derivatives that are difficult to recrystallize or when very high purity is required, silica gel column chromatography can be used.[3] The mobile phase is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

Q5: How should I store my synthesized this compound derivatives?

A5: this compound derivatives, being hydrazones, can be sensitive to moisture and acid, which can cause hydrolysis. It is recommended to store them as dry solids in a cool, dark, and dry place, preferably in a desiccator. For long-term storage, refrigeration (-20°C) is advisable.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider gentle heating or adding a catalytic amount of a weak acid (e.g., acetic acid).
Incorrect Stoichiometry - Use a 1:1 molar ratio of the salicylaldehyde derivative and isoniazid. An excess of the aldehyde can lead to the formation of azine side products.
Poor Quality of Reagents - Use pure starting materials. If necessary, purify the salicylaldehyde and isoniazid before use.
Product Lost During Workup - If the product is water-soluble, avoid washing with large volumes of water. If an extraction is performed, ensure the correct layers are collected. Back-extract the aqueous layer with the organic solvent to maximize recovery.
Problem 2: Formation of a Sticky or Oily Product Instead of a Precipitate
Possible Cause Troubleshooting Steps
Presence of Impurities - Impurities can sometimes inhibit crystallization. Try to purify a small amount of the oil by column chromatography to see if a solid can be obtained.
Supersaturation - The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Insufficient Cooling - Ensure the reaction mixture is cooled sufficiently, possibly in an ice bath, to encourage precipitation.
Inappropriate Solvent - The solvent used may be too good a solvent for the product. Try adding a co-solvent in which the product is less soluble (an "anti-solvent") dropwise to induce precipitation.
Problem 3: Difficulty in Purifying the Product by Recrystallization
Possible Cause Troubleshooting Steps
Finding a Suitable Solvent - Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) in small test tubes. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Product Oiling Out - "Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. Try using a lower-boiling point solvent or allowing the solution to cool more slowly.
Colored Impurities - If the product is colored due to impurities, a small amount of activated charcoal can be added to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol is a general guideline. The specific quantities and reaction conditions may need to be optimized for each derivative.

  • Dissolve the Salicylaldehyde Derivative: In a round-bottom flask, dissolve one equivalent of the substituted salicylaldehyde in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add Isoniazid: Add one equivalent of isoniazid to the solution.

  • Add Catalyst (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 24 hours. Monitor the reaction progress by TLC.

  • Isolation of Crude Product:

    • If a precipitate forms: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent.

    • If no precipitate forms: Reduce the volume of the solvent under reduced pressure. The product may precipitate upon concentration. Alternatively, pour the reaction mixture into cold water to induce precipitation. Collect the solid by vacuum filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Synthesis and Characterization of Selected this compound Derivatives

DerivativeR-Group on SalicylaldehydeYield (%)Melting Point (°C)Reference
This compoundH>80232-233
4-Methoxy-Salinazid4-OCH₃97232-233
4-Hydroxy-Salinazid4-OH80216-217
4-Benzo-Salinazid4-Benzoyl84182-183
Reduced this compound (redSIH)C=N reduced to CH-NH24143-146
Reduced HAPIC=N reduced to CH-NH26131-134
Reduced HPPIC=N reduced to CH-NH42115-118

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis & Storage start Starting Materials (Substituted Salicylaldehyde + Isoniazid) dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve react Reaction (Acid Catalyst, Heat) dissolve->react precipitate Precipitation / Concentration react->precipitate filter Vacuum Filtration precipitate->filter crude Crude Product filter->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure Pure Product recrystallization->pure column->pure characterization Characterization (NMR, IR, MP) pure->characterization storage Storage pure->storage

Caption: Experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic cluster_yield Low Yield cluster_product_form Incorrect Product Form cluster_purification Purification Difficulty start Synthesis Issue? check_reaction Check Reaction Completion (TLC) start->check_reaction oily_product Oily/Sticky Product start->oily_product recrystallization_fail Recrystallization Fails start->recrystallization_fail check_stoichiometry Verify 1:1 Stoichiometry check_reaction->check_stoichiometry check_reagents Assess Reagent Purity check_stoichiometry->check_reagents induce_crystallization Induce Crystallization (Scratching, Seeding) oily_product->induce_crystallization add_antisolvent Add Anti-solvent induce_crystallization->add_antisolvent solvent_screen Perform Solvent Screen recrystallization_fail->solvent_screen use_charcoal Use Activated Charcoal for Color solvent_screen->use_charcoal column_chrom Consider Column Chromatography use_charcoal->column_chrom

References

Technical Support Center: Mitigating Variability in Salinazid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Salinazid bioassays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you mitigate variability and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in a biological context?

A1: this compound, or Salicylaldehyde Isonicotinoyl Hydrazone (SIH), is a chemical compound known for its ability to act as a metal chelator and ionophore. Specifically, it can bind to intracellular iron, affecting the labile iron pool. It is also recognized as a potent copper (Cu(II)) ionophore, transporting copper across cellular membranes. This disruption of metal homeostasis can lead to a variety of cellular effects, including the induction of oxidative stress and regulated cell death pathways such as apoptosis and cuproptosis.

Q2: My fluorescence readings in a Calcein-AM assay for iron chelation are inconsistent. What could be the cause?

A2: Variability in Calcein-AM assays is a common issue. Inconsistent fluorescence readings can stem from several factors:

  • Cellular Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can have altered esterase activity, affecting the conversion of Calcein-AM to fluorescent calcein.

  • Inconsistent Staining: Ensure a consistent incubation time with Calcein-AM for all samples. Incomplete removal of excess Calcein-AM can lead to high background fluorescence.

  • pH of Assay Buffer: The fluorescence of calcein is pH-sensitive. Maintain a consistent and appropriate pH for your assay buffer throughout the experiment.

  • Photobleaching: Minimize the exposure of stained cells to light to prevent photobleaching, which will reduce fluorescence intensity.

Q3: I am observing high variability between replicate wells in my 96-well plate assay. How can I improve my precision?

A3: High variability across replicates often points to technical inconsistencies in assay setup. Here are some key areas to focus on:

  • Pipetting Technique: Use calibrated pipettes and employ a consistent pipetting technique for all wells. When adding reagents, dispense the liquid against the side of the well to avoid bubbles and ensure uniform mixing.

  • Cell Seeding: Ensure a homogenous cell suspension before and during seeding to have a consistent number of cells in each well. An uneven distribution of cells will lead to variable results.

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can alter the concentration of your test compound and other reagents. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Incubation Conditions: Ensure uniform temperature and CO2 distribution within your incubator. Variations across the plate can affect cell growth and their response to treatment.

Q4: this compound is reported to be unstable in aqueous solutions. How does this affect my bioassay and how can I control for it?

A4: this compound can undergo hydrolysis of its hydrazone bond in aqueous environments. This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, introducing significant variability. To address this:

  • Freshly Prepare Solutions: Always prepare this compound solutions fresh before each experiment.

  • Time-Course Experiments: If your assay involves long incubation times, consider the stability of this compound under your specific experimental conditions. You may need to perform time-course experiments to determine the rate of degradation and its impact on your results.

  • Control Compounds: Include control compounds with greater stability, if available, to differentiate between the effects of this compound and its degradation products.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your this compound bioassays.

Guide 1: Inconsistent Results in Iron Chelation Assays (e.g., Calcein-AM)
Observed Problem Potential Cause Recommended Solution
High background fluorescence Incomplete removal of extracellular Calcein-AM.Wash cells thoroughly with PBS after Calcein-AM loading.
Autofluorescence of the compound or media components.Run a blank control with media and the compound but no cells.
Low fluorescence signal Low esterase activity in cells.Ensure cells are healthy and not over-confluent.
Insufficient Calcein-AM concentration or incubation time.Optimize the Calcein-AM concentration and incubation period for your cell line.
pH of the assay buffer is too low.Verify and maintain the pH of the assay buffer at a physiological level (e.g., 7.4).
High variability between replicates Inconsistent cell numbers per well.Ensure a homogenous cell suspension and careful seeding.
Inconsistent timing of reagent addition or readings.Use a multichannel pipette for simultaneous reagent addition and read the plate promptly after the final incubation step.
Guide 2: Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
Observed Problem Potential Cause Recommended Solution
"Edge effect" observed in the plate Evaporation from outer wells.Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
Inconsistent dose-response curve Degradation of this compound in the media.Prepare this compound dilutions fresh and consider the duration of the assay. For longer assays, replenishing the media with fresh compound may be necessary.
Cell clumping leading to uneven drug exposure.Ensure a single-cell suspension is achieved before plating.
High standard deviation in results Inconsistent cell seeding density.Use a cell counter for accurate cell density determination and ensure thorough mixing of the cell suspension.
Pipetting errors.Use calibrated pipettes and a consistent pipetting technique.

Data Presentation

Table 1: Representative Variability in Fluorescence-Based Bioassays

The following table summarizes typical coefficients of variation (CV) observed in fluorescence-based assays. While specific data for this compound is limited, these values provide a general benchmark for acceptable variability. A lower CV indicates higher precision.

Assay Type Intra-assay CV (%) Inter-assay CV (%) Notes
Calcein-AM Iron Chelation 5 - 15%10 - 20%Variability can be influenced by cell type and health.
Fluorescence Polarization < 5%< 10%Generally a highly precise method.[1]
General Fluorescence Intensity 5 - 20%10 - 25%Highly dependent on the specific assay and instrumentation.[2]

Experimental Protocols

Protocol 1: Measuring Intracellular Iron Chelation using Calcein-AM

This protocol provides a detailed methodology for assessing the iron chelation activity of this compound in adherent cells using the Calcein-AM fluorescent probe.

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • Calcein-AM (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in pre-warmed cell culture media.

  • Compound Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (a known iron chelator like deferoxamine). Incubate for the desired treatment period (e.g., 1-4 hours).

  • Calcein-AM Loading:

    • Prepare a fresh working solution of Calcein-AM in HBSS (final concentration typically 0.5-2 µM).

    • Remove the compound-containing medium and wash the cells twice with HBSS.

    • Add the Calcein-AM working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with HBSS to remove extracellular Calcein-AM.

    • Add fresh HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm. An increase in fluorescence intensity compared to the vehicle control indicates chelation of intracellular labile iron.

Protocol 2: Assessing Cytotoxicity using MTT Assay

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound.

Materials:

  • Adherent cells

  • 96-well clear tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density for the desired assay duration. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound Bioassay

Salinazid_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. This compound Dilution incubation 3. Cell Treatment (Incubation) compound_prep->incubation assay_prep 4. Assay Reagent Addition incubation->assay_prep readout 5. Data Acquisition (Plate Reader) assay_prep->readout data_analysis 6. Data Analysis readout->data_analysis

Caption: A generalized workflow for conducting a cell-based bioassay with this compound.

Diagram 2: Signaling Pathway of this compound-Induced Cuproptosis

Salinazid_Cuproptosis This compound This compound (Copper Ionophore) Membrane Cell Membrane This compound->Membrane Copper Extracellular Cu²⁺ Copper->this compound IntraCopper Intracellular Cu²⁺ Accumulation Membrane->IntraCopper Mitochondria Mitochondria IntraCopper->Mitochondria TCA_Cycle Lipoylated TCA Cycle Proteins Mitochondria->TCA_Cycle Direct Binding Aggregation Protein Aggregation TCA_Cycle->Aggregation FeS_Loss Fe-S Cluster Protein Loss TCA_Cycle->FeS_Loss Proteotoxic_Stress Proteotoxic Stress Aggregation->Proteotoxic_Stress FeS_Loss->Proteotoxic_Stress Cell_Death Cuproptosis (Cell Death) Proteotoxic_Stress->Cell_Death

Caption: Proposed signaling cascade for this compound-induced cuproptosis.[3][4][5]

Diagram 3: Logical Flow for Troubleshooting High Variability

Troubleshooting_Variability Start High Variability Observed Check_Pipetting Review Pipetting Technique? Start->Check_Pipetting Check_Cells Assess Cell Health & Seeding Density? Check_Pipetting->Check_Cells No Improve_Pipetting Standardize Technique, Calibrate Pipettes Check_Pipetting->Improve_Pipetting Yes Check_Plate Evaluate for Edge Effects? Check_Cells->Check_Plate No Improve_Cells Optimize Seeding, Use Healthy Cells Check_Cells->Improve_Cells Yes Check_Reagents Verify Reagent Stability & Prep? Check_Plate->Check_Reagents No Mitigate_Edge Use Blanks in Outer Wells Check_Plate->Mitigate_Edge Yes Improve_Reagents Prepare Solutions Fresh Check_Reagents->Improve_Reagents Yes Resolved Variability Reduced Check_Reagents->Resolved No Improve_Pipetting->Resolved Improve_Cells->Resolved Mitigate_Edge->Resolved Improve_Reagents->Resolved

Caption: A decision tree for systematically troubleshooting sources of variability.

References

Validation & Comparative

Salinazid's Efficacy Against Clinical Tuberculosis Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro activity of Salinazid (salicylaldehyde isonicotinoyl hydrazone), an isoniazid derivative, against clinical isolates of Mycobacterium tuberculosis (TB). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-tuberculosis agents.

Executive Summary

This compound and its analogs, belonging to the hydrazone class of compounds, have demonstrated promising in vitro activity against both drug-susceptible and isoniazid-resistant strains of Mycobacterium tuberculosis. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and related derivatives and compares their performance with standard first- and second-line anti-TB drugs. The experimental protocols for the most common susceptibility testing methods are also detailed to provide context for the presented data.

Comparative Analysis of In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (and its analogs) and standard anti-TB drugs against various clinical isolates of M. tuberculosis. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental methodologies between studies may exist.

CompoundM. tuberculosis H37Rv (Drug-Susceptible)Isoniazid-Resistant (inhA mutant)Isoniazid-Resistant (katG mutant)Multidrug-Resistant (MDR-TB)
This compound Analog (Compound 18) 0.49 µg/mLActive (specific MIC not reported)Active (specific MIC not reported)Active (specific MIC not reported)
Isoniazid (INH) 0.015 - 0.25 µg/mL1.56 - >4 µg/mL>4 - >50 µg/mL>4 µg/mL
Rifampicin (RIF) 0.06 - 0.25 µg/mL0.06 - 0.25 µg/mL0.06 - 0.25 µg/mL>1 µg/mL
Moxifloxacin (MXF) 0.06 - 0.5 µg/mL0.06 - 0.5 µg/mL0.06 - 0.5 µg/mL0.125 - 2 µg/mL

Note: this compound analog data is from a study on salicylhydrazones where "Compound 18" was a representative salicylhydrazone.[1] Data for comparator drugs are compiled from multiple sources and represent typical MIC ranges.[2][3][4][5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in vitro efficacy of anti-tubercular agents. The two most widely accepted and utilized methods are the Microplate Alamar Blue Assay (MABA) and the automated BACTEC MGIT 960 system.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay that provides a visual determination of bacterial growth inhibition.

Workflow for Microplate Alamar Blue Assay (MABA)

MABA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout prep_media Prepare Middlebrook 7H9 broth prep_drug Prepare serial dilutions of test compounds in 96-well plate prep_media->prep_drug inoculate Inoculate plates with bacterial suspension prep_drug->inoculate prep_inoculum Prepare M. tuberculosis inoculum (McFarland standard) prep_inoculum->inoculate incubate Incubate plates at 37°C for 5-7 days inoculate->incubate add_reagent Add Alamar Blue and Tween 80 solution incubate->add_reagent reincubate Re-incubate for 24 hours add_reagent->reincubate read_results Read results visually (Blue = No Growth, Pink = Growth) reincubate->read_results

Caption: Workflow of the Microplate Alamar Blue Assay.

Detailed Steps:

  • Preparation of Drug Plates: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration in the wells.

  • Inoculation and Incubation: The prepared microplates are inoculated with the bacterial suspension and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Final Incubation and Reading: The plates are re-incubated for 24 hours. The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

BACTEC MGIT 960 System

The BACTEC MGIT 960 is an automated system for mycobacterial liquid culture and drug susceptibility testing. It relies on fluorescence to detect bacterial growth.

Workflow for BACTEC MGIT 960 Drug Susceptibility Testing

BACTEC_Workflow cluster_setup Setup cluster_inoculation Inoculation cluster_analysis Automated Analysis prep_tubes Prepare drug-containing and drug-free (growth control) MGIT tubes inoculate_tubes Inoculate MGIT tubes with the bacterial suspension prep_tubes->inoculate_tubes prep_inoculum Prepare standardized M. tuberculosis inoculum from a positive culture prep_inoculum->inoculate_tubes load_instrument Load tubes into BACTEC MGIT 960 instrument inoculate_tubes->load_instrument monitor_growth Instrument continuously monitors for fluorescence (growth) load_instrument->monitor_growth interpret_results Automated interpretation of susceptibility based on growth comparison monitor_growth->interpret_results

Caption: Workflow of the BACTEC MGIT 960 System.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared from a positive MGIT culture tube.

  • Tube Preparation and Inoculation: Lyophilized drugs are reconstituted and added to MGIT tubes containing 7H9 broth base. A drug-free growth control tube is also prepared. All tubes are inoculated with the bacterial suspension.

  • Automated Incubation and Monitoring: The inoculated tubes are placed into the BACTEC MGIT 960 instrument. The instrument incubates the tubes at 37°C and continuously monitors them for an increase in fluorescence, which is indicative of oxygen consumption by metabolically active bacteria.

  • Result Interpretation: The instrument's software compares the growth in the drug-containing tubes to the growth in the control tube. Based on this comparison, it automatically reports the isolate as susceptible or resistant to the tested drug.

Signaling Pathways and Mechanism of Action

Isoniazid, the parent compound of this compound, is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is hypothesized that isoniazid derivatives like this compound may share a similar mechanism of action or possess alternative mechanisms that can overcome resistance.

Proposed Isoniazid Activation and Action Pathway

INH_Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Isoniazid activation and its inhibitory effect.

Mutations in the katG gene can prevent the activation of isoniazid, leading to high-level resistance. Mutations in the promoter region of the inhA gene can lead to its overexpression, resulting in low-level resistance that can sometimes be overcome by higher doses of isoniazid. Some isoniazid derivatives have shown the ability to bypass the need for KatG activation, thus exhibiting activity against katG-mutant resistant strains.

Conclusion

The available in vitro data suggests that this compound and its analogs are a promising class of compounds with significant activity against M. tuberculosis, including strains resistant to the parent drug, isoniazid. Further studies are warranted to fully elucidate their spectrum of activity against a broader range of clinical isolates and to understand their precise mechanism of action. The standardized protocols for MIC determination outlined in this guide provide a framework for the continued evaluation of these and other novel anti-tubercular candidates.

References

Salinazid's effectiveness against isoniazid-resistant M. tuberculosis strains

Author: BenchChem Technical Support Team. Date: November 2025

Isoniazid (INH) is a cornerstone of tuberculosis treatment, but its effectiveness is threatened by the rise of resistant bacterial strains. Resistance to isoniazid primarily arises from mutations in the katG gene, which encodes the catalase-peroxidase enzyme responsible for activating the prodrug isoniazid, or in the promoter region of the inhA gene, which is the primary target of activated isoniazid.

Salinazid, chemically known as N'-[(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, is a Schiff base derivative of isoniazid. The formation of such derivatives is a strategy employed by medicinal chemists to modify the properties of a parent drug, potentially enhancing its activity, overcoming resistance mechanisms, or improving its pharmacokinetic profile. The structural modification in this compound involves the condensation of isoniazid with salicylaldehyde.

The Rationale for Isoniazid Derivatives

The development of isoniazid derivatives is based on several key hypotheses. By modifying the hydrazide moiety of isoniazid, it may be possible to:

  • Bypass Activation by KatG: If a derivative does not require activation by KatG, it could be effective against strains with mutations in this gene.

  • Alter Target Affinity: Modifications could potentially increase the binding affinity of the drug to its target, InhA, or even engage alternative targets within the bacterium.

  • Enhance Cell Wall Penetration: Changes in lipophilicity and other physicochemical properties might improve the drug's ability to penetrate the complex mycobacterial cell wall.

Numerous studies have explored the synthesis and in vitro antitubercular activity of various isoniazid-hydrazones. These studies often report the minimum inhibitory concentrations (MICs) of the synthesized compounds against drug-sensitive strains of M. tuberculosis (H37Rv) and, in some cases, against clinically isolated resistant strains. However, a comprehensive search of the scientific literature and chemical databases did not yield specific MIC values or detailed experimental protocols for this compound's activity against well-characterized isoniazid-resistant M. tuberculosis strains.

The Void of Experimental Data

The lack of available data for this compound presents a significant challenge in evaluating its potential as a treatment for isoniazid-resistant tuberculosis. To adequately assess its effectiveness, the following experimental data would be essential:

  • Minimum Inhibitory Concentration (MIC) against Resistant Strains: Determining the MIC of this compound against a panel of M. tuberculosis strains with known resistance-conferring mutations (e.g., in katG and inhA) is the first critical step.

  • In Vivo Efficacy Studies: Successful in vitro activity would need to be followed by studies in animal models of tuberculosis to assess the drug's efficacy in a living organism.

  • Mechanism of Action Studies: Investigating how this compound exerts its antimycobacterial effect and whether it differs from that of isoniazid would be crucial for understanding its potential to overcome resistance.

Experimental Protocols: A General Framework

While specific protocols for this compound are unavailable, the following standard methodologies are typically employed in the evaluation of new anti-tuberculosis agents.

Table 1: Standard Experimental Protocols for Anti-tuberculosis Drug Screening
ExperimentMethodology
Minimum Inhibitory Concentration (MIC) Determination The MIC is typically determined using the microplate Alamar blue assay (MABA) or the BACTEC MGIT 960 system. A serial dilution of the test compound is prepared in a 96-well plate, and a standardized inoculum of M. tuberculosis is added. After incubation, a redox indicator (like Alamar blue) is added. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay To assess the selectivity of the compound, its toxicity against mammalian cell lines (e.g., Vero, HepG2) is evaluated. The 50% cytotoxic concentration (CC50) is determined using assays such as the MTT or MTS assay, which measure cell viability. The selectivity index (SI) is then calculated as the ratio of CC50 to MIC.
In Vivo Efficacy in a Murine Model Mice are infected with an aerosolized dose of M. tuberculosis. After a pre-treatment period to allow for the establishment of infection, animals are treated with the test compound, a standard drug (like isoniazid), or a vehicle control. Efficacy is determined by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen at various time points.

Logical Workflow for Drug Evaluation

The process of evaluating a new anti-tuberculosis drug candidate like this compound would follow a logical progression from initial screening to more complex in vivo studies.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesis and Characterization B MIC against Drug-Sensitive M.tb A->B C MIC against Isoniazid-Resistant M.tb B->C If active D Cytotoxicity Assay (Selectivity Index) C->D E Target Identification C->E G Pharmacokinetic Studies D->G If selective F Enzyme Inhibition Assays E->F H Efficacy in Murine Model G->H

Caption: A generalized workflow for the evaluation of a novel anti-tuberculosis drug candidate.

Conclusion

While the chemical structure of this compound places it within a class of compounds being actively investigated for their potential against M. tuberculosis, there is a critical absence of specific, publicly available experimental data to support its effectiveness, particularly against isoniazid-resistant strains. Without such data, any claims regarding its efficacy remain speculative. Further research is imperative to determine if this compound or similar isoniazid derivatives hold promise as future therapeutics for drug-resistant tuberculosis. For researchers in the field, the synthesis and comprehensive evaluation of this compound against a panel of drug-resistant M. tuberculosis strains would be a logical and valuable next step.

A Comparative Analysis of Salinazid and its Structural Analogs as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Salinazid (N'-(2-hydroxybenzylidene)isonicotinohydrazide) and its structural analogs, with a primary focus on their antitubercular activity. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of tuberculosis drug discovery.

Introduction: The Enduring Challenge of Tuberculosis and the Role of Isoniazid

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has underscored the urgent need for the development of new and effective antitubercular agents.

Isoniazid (INH), a cornerstone of first-line TB therapy for decades, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] The activated form of INH then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway, leading to bacterial cell death.[1][2] However, mutations in the katG and inhA genes are major mechanisms of INH resistance.[3]

This compound and its structural analogs are derivatives of isoniazid, belonging to the class of isonicotinoyl hydrazones. These compounds are synthesized by condensing isoniazid with various aldehydes or ketones. This guide will delve into the comparative antitubercular efficacy of this compound and its analogs, their mechanisms of action, and the experimental methodologies used to evaluate their activity.

Quantitative Analysis of Antitubercular Activity

The primary metric for evaluating the in vitro antitubercular activity of a compound is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of M. tuberculosis. The following tables summarize the MIC values for Isoniazid, this compound, and a selection of its structural analogs against the H37Rv strain of M. tuberculosis, a commonly used laboratory reference strain.

Table 1: Antitubercular Activity of Isoniazid and this compound

CompoundChemical NameR-Group (Substitution on Benzaldehyde Ring)MIC (µg/mL)MIC (µM)
IsoniazidIsonicotinohydrazideN/A0.031 - 8.00.23 - 58.3
This compound(E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide2-OHNot explicitly found in searched literatureNot explicitly found in searched literature

Table 2: Antitubercular Activity of this compound Structural Analogs

Compound IDR-Group (Substitution on Benzaldehyde Ring)MIC (µg/mL)MIC (µM)Reference
10 4-N(CH₃)₂7.827.7
11 2-OH, 5-NO₂3.913.6
18 2-OH, 3,5-di-tert-butyl0.491.3
3d 5-nitro-2-furyl>6.25>24.0
3e 5-nitro-2-thienyl>6.25>23.1
8b 1-methyl-2-pyrrolyl1.66.9
3a 2-furyl3.1213.5
3b 5-methyl-2-furyl1.255.1
3c 5-ethyl-2-furyl0.602.3
3d 2-thienyl2.5010.4
3e 5-methyl-2-thienyl3.1212.4
3f 5-ethyl-2-thienyl3.1211.8

Note: The MIC values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Synthesis of this compound and its Structural Analogs

The synthesis of this compound and its analogs is typically achieved through a straightforward condensation reaction between isoniazid and a substituted benzaldehyde.

General Synthesis Protocol:

  • Dissolution: Dissolve equimolar amounts of isoniazid and the desired substituted benzaldehyde in a suitable solvent, such as methanol or ethanol.

  • Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight.

  • Precipitation and Filtration: Upon cooling, the solid product (the hydrazone derivative) precipitates out of the solution. The precipitate is then collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure hydrazone.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.

MABA Protocol Outline:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to a standardized cell density.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: The prepared mycobacterial suspension is added to each well containing the drug dilutions. Control wells (drug-free and bacteria-free) are also included.

  • Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Re-incubation: The plate is incubated for another 24-48 hours.

  • Reading Results: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of isoniazid involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. This is achieved through the inhibition of the InhA enzyme. It is hypothesized that isonicotinoyl hydrazone derivatives, such as this compound, may act as more lipophilic carriers for the isoniazid moiety, facilitating its entry into the mycobacterial cell.

Resistance to isoniazid and its derivatives primarily arises from mutations in two key genes:

  • katG : This gene encodes the catalase-peroxidase enzyme responsible for activating the prodrug isoniazid. Mutations in katG can lead to a failure in drug activation, resulting in high-level resistance.

  • inhA : This gene encodes the target enzyme, enoyl-ACP reductase. Mutations in the promoter region of inhA can lead to its overexpression, titrating out the activated drug. Mutations within the inhA coding region can also reduce the binding affinity of the activated drug.

The following diagrams illustrate the proposed mechanism of action of Isoniazid and the pathways leading to resistance.

Isoniazid_Mechanism_of_Action INH_out Isoniazid (Prodrug) (extracellular) INH_in Isoniazid (Prodrug) (intracellular) INH_out->INH_in Passive Diffusion Activated_INH Activated INH (Isonicotinoyl radical) INH_in->Activated_INH Activation by KatG KatG (Catalase-Peroxidase) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to Isoniazid_Resistance_Mechanisms INH Isoniazid KatG_WT Wild-type KatG INH->KatG_WT KatG_mutant Mutant katG INH->KatG_mutant Activation_WT INH Activation KatG_WT->Activation_WT Activation_mutant No/Reduced INH Activation KatG_mutant->Activation_mutant InhA_WT Wild-type InhA Activation_WT->InhA_WT InhA_overexpressed Overexpressed InhA (inhA promoter mutation) Activation_WT->InhA_overexpressed InhA_mutant Mutant InhA (Reduced binding) Activation_WT->InhA_mutant Resistance Resistance Activation_mutant->Resistance Inhibition_WT InhA Inhibition InhA_WT->Inhibition_WT Inhibition_failed Failed/Reduced Inhibition InhA_overexpressed->Inhibition_failed InhA_mutant->Inhibition_failed Susceptibility Susceptibility Inhibition_WT->Susceptibility Inhibition_failed->Resistance

References

A Comparative Guide to Cross-Resistance Between Salinazid and Other Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the expected cross-resistance patterns between Salinazid, an isonicotinoyl hydrazone derivative of isoniazid (INH), and other anti-tuberculosis (TB) drugs. Given the limited direct experimental data on this compound, this guide leverages data from closely related compounds and the well-established mechanisms of isoniazid resistance to provide a robust predictive framework for researchers, scientists, and drug development professionals.

Mechanism of Action and Resistance Pathway

This compound, like its parent compound isoniazid, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, the drug forms a covalent adduct with NAD+, which then inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis. Disruption of this pathway compromises the integrity of the mycobacterial cell wall.

Resistance to isoniazid and its derivatives primarily arises from mutations in two key genes:

  • katG : Mutations in this gene can reduce the efficiency of or completely prevent the activation of the prodrug. This is the most common mechanism of high-level isoniazid resistance.

  • inhA : Mutations in the promoter region of the inhA gene can lead to its overexpression, requiring higher concentrations of the activated drug to achieve inhibition. This typically confers low-level resistance to isoniazid and cross-resistance to structurally similar drugs like ethionamide.

The following diagram illustrates this activation and resistance pathway, which is the foundational model for understanding this compound's activity.

INH_Activation_Pathway cluster_drug Drug & Activation cluster_enzyme Bacterial Enzyme cluster_target Cell Wall Synthesis cluster_resistance Resistance Mechanisms This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation Activated_Drug Activated Drug-NAD Adduct InhA InhA Enzyme Activated_Drug->InhA Inhibition KatG->Activated_Drug Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall katG_mutation katG Mutation (Activation Failure) katG_mutation->KatG Blocks Activation inhA_mutation inhA Promoter Mutation (Target Overexpression) inhA_mutation->InhA Upregulates Expression

Caption: Isoniazid (INH) and this compound activation and resistance pathway.

Cross-Resistance Analysis: A Case Study with Pasiniazid

The data reveals that a significant portion of INH-resistant isolates, particularly those with katG or inhA promoter mutations, remain susceptible to Pasiniazid.[1][2] This suggests that the modification of the INH molecule can, in some cases, overcome common resistance mechanisms.

Drug AgentM. tuberculosis StrainsNo. of IsolatesResistance Rate (%)MIC Range (mg/L)Key Finding
Isoniazid (INH) INH-Resistant109100%>0.2Baseline for resistance
Pasiniazid INH-Resistant10919.3%≤0.125 - >1680.7% of INH-resistant isolates were susceptible to Pasiniazid.[1][2]
Pasiniazid INH-Resistant with katG or inhA mutations6317.5%≤0.125 - >1652 of 63 isolates with common INH-resistance mutations remained susceptible to Pasinazid.[1]
Para-aminosalicylic acid (PAS) INH-Resistant10911.9%Not specifiedLow rate of co-resistance.
Pasiniazid PAS-Resistant1315.4%Not specified11 of 13 PAS-resistant isolates were susceptible to Pasiniazid, indicating a lack of significant cross-resistance.

Data synthesized from a study on Pasiniazid against INH-resistant M. tuberculosis isolates in China.

Experimental Protocols for Drug Susceptibility Testing

The determination of cross-resistance relies on standardized drug susceptibility testing (DST). The data presented for Pasiniazid was generated using the Microplate AlamarBlue® Assay (MABA), a common colorimetric method.

Key Experimental Methodologies:
  • Microplate AlamarBlue® Assay (MABA) / Colorimetric Redox Indicator (CRI) Assay :

    • Principle : This method uses a redox indicator (like AlamarBlue or Resazurin) that changes color in response to cellular metabolic activity. Viable bacteria reduce the indicator, causing a visible color change, while inhibited bacteria do not.

    • Procedure : A suspension of M. tuberculosis is prepared and added to microtiter plates containing serial dilutions of the antimicrobial agents. Following an incubation period (typically 7-14 days), the redox indicator is added. The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents the color change.

    • Quality Control : A standard susceptible strain of M. tuberculosis (e.g., H37Rv) and a known resistant strain are typically included to validate the results of each batch.

  • Agar Proportion Method :

    • Principle : This is the gold standard for phenotypic DST. It involves comparing the number of colony-forming units (CFUs) that grow on drug-free control medium versus drug-containing medium.

    • Procedure : Standardized inocula of mycobacterial suspensions are plated onto Löwenstein-Jensen or Middlebrook 7H10/7H11 agar with and without a specific "critical concentration" of a drug. Resistance is defined as growth on the drug-containing medium that is ≥1% of the growth on the control medium.

The following diagram outlines a generalized workflow for assessing drug cross-resistance.

DST_Workflow start Isolate M. tuberculosis Strains (Clinical Samples) prepare Prepare Standardized Inoculum start->prepare plate Inoculate Microtiter Plates (with Drug Dilutions) prepare->plate incubate Incubate Plates (37°C for 7-14 days) plate->incubate add_indicator Add Colorimetric Indicator (e.g., Resazurin) incubate->add_indicator read_mic Read MICs (Lowest concentration with no color change) add_indicator->read_mic analyze Analyze Data & Determine Cross-Resistance read_mic->analyze end Comparative Report analyze->end

Caption: Generalized workflow for colorimetric drug susceptibility testing.

Conclusion and Future Directions

While direct evidence is pending, the available data from structurally related compounds strongly suggests that this compound may exhibit a favorable cross-resistance profile against common isoniazid-resistant strains of M. tuberculosis. The ability of Pasiniazid to retain activity against many isolates with katG and inhA promoter mutations is promising. This suggests that modifications to the core isoniazid structure could partially circumvent established resistance mechanisms.

For drug development professionals, this underscores the potential of developing novel INH derivatives. However, it is critical to conduct direct, head-to-head comparative studies of this compound against a diverse panel of drug-resistant M. tuberculosis isolates. Future research should focus on:

  • Determining the MIC distribution of this compound against well-characterized INH-resistant strains.

  • Confirming that the mechanism of action and resistance follows the KatG/InhA pathway.

  • Evaluating the in vivo efficacy of this compound in established tuberculosis infection models.

References

A Head-to-Head Comparison of Salinazid and Ethionamide in the Context of Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Salinazid and ethionamide, two compounds of interest in the field of tuberculosis (TB) research. While ethionamide is an established second-line anti-TB drug, this compound, an isoniazid derivative, remains in the preclinical stages of investigation for this indication. This comparison summarizes the available experimental data to inform further research and development efforts.

I. Executive Summary

Ethionamide is a cornerstone of multidrug-resistant tuberculosis (MDR-TB) treatment, albeit with a challenging side-effect profile. Its mechanism of action, targeting mycolic acid synthesis, is well-characterized. This compound, as an isonicotinoyl hydrazone, is hypothesized to share a similar mechanism of action with isoniazid, also inhibiting mycolic acid synthesis. However, a significant disparity exists in the available data, with ethionamide having extensive clinical documentation while this compound's antitubercular properties are primarily supported by limited in vitro studies of its analogues. This guide presents a comparative overview based on the current scientific literature.

II. Data Presentation

The following tables summarize the key characteristics and available quantitative data for this compound and ethionamide.

Table 1: General and Physicochemical Properties

PropertyThis compoundEthionamide
Chemical Name (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide2-ethylpyridine-4-carbothioamide
Molecular Formula C₁₃H₁₁N₃O₂C₈H₁₀N₂S
Molecular Weight 241.24 g/mol 166.25 g/mol
Class Isonicotinic Acid Derivative, HydrazoneThioamide

Table 2: Antitubercular Activity

ParameterThis compound (and its analogues)Ethionamide
Target Organism Mycobacterium tuberculosisMycobacterium tuberculosis
MIC Range 0.63 µM (for 2-pyridylcarboxaldehyde isonicotinoyl hydrazone) - 4 µg/mL (for 3-ethoxysalicylaldehyde isonicotinoyl hydrazone)[1]0.3 - 1.25 µg/mL against drug-susceptible M. tuberculosis; MIC can increase in resistant strains[2][3]

Table 3: Pharmacokinetic Profile

ParameterThis compoundEthionamide
Administration InvestigationalOral
Absorption Data not availableReadily absorbed from the GI tract[4]
Distribution Data not availableWidely distributed
Metabolism Data not availableExtensively metabolized in the liver to active (sulfoxide) and inactive metabolites[5]
Elimination Data not availableLess than 1% excreted unchanged in urine
Half-life Data not availableApproximately 1.94 hours in TB patients

Table 4: Safety and Tolerability

AspectThis compoundEthionamide
General Profile Limited data; harmful if swallowed (acute toxicity, oral - Category 4); suspected of causing genetic defectsHigh incidence of adverse effects
Common Adverse Effects Data not available in a clinical contextGastrointestinal distress (nausea, vomiting, abdominal pain), metallic taste, anorexia
Serious Adverse Effects Data not available in a clinical contextHepatotoxicity, peripheral neuropathy, psychiatric disturbances, hypothyroidism

III. Mechanism of Action

Ethionamide

Ethionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a monooxygenase. The activated form of ethionamide is an S-oxide metabolite which then forms an adduct with NAD+. This adduct inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial death.

This compound (Hypothesized)

As a hydrazone derivative of isoniazid, this compound is presumed to follow a similar mechanism of action. Isoniazid itself is a prodrug activated by the mycobacterial catalase-peroxidase KatG. The activated form then inhibits InhA, the same target as ethionamide, leading to the inhibition of mycolic acid synthesis. It is hypothesized that this compound, or its isonicotinoyl hydrazone moiety, would also target the InhA enzyme. However, direct experimental evidence for the specific activation pathway and enzymatic inhibition by this compound in M. tuberculosis is not yet available in the reviewed literature.

IV. Experimental Protocols

In Vitro Antitubercular Activity Assessment of this compound Analogues

1. Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80.

  • Procedure:

    • A serial two-fold dilution of the test compound (e.g., a this compound analogue) is prepared in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • A solution of Alamar Blue and 10% Tween 80 is added to each well.

    • The plates are re-incubated for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue (no growth) to pink (growth).

2. BACTEC MGIT 960 System

This is an automated system for mycobacterial liquid culture and susceptibility testing.

  • System: BACTEC MGIT 960 (Becton Dickinson).

  • Culture Medium: MGIT tubes containing 7H9 broth base.

  • Procedure:

    • The test compound is added to the MGIT tubes at various concentrations.

    • The tubes are inoculated with a standardized suspension of M. tuberculosis.

    • The tubes are placed in the BACTEC MGIT 960 instrument, which incubates the cultures and monitors for fluorescence, an indicator of bacterial growth.

    • The instrument automatically flags a tube as positive when the fluorescence reaches a certain threshold.

    • The MIC is determined by comparing the growth in tubes containing the compound to a drug-free control.

V. Visualizations

Ethionamide_Mechanism_of_Action Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide (S-oxide) EthA->Activated_Ethionamide Ethionamide_NAD_Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Ethionamide_NAD_Adduct NAD NAD+ NAD->Ethionamide_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) Ethionamide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Bacterial_Death Bacterial Death Cell_Wall_Disruption->Bacterial_Death

Caption: Mechanism of Action of Ethionamide.

Salinazid_Hypothesized_Mechanism This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) (Hypothesized) This compound->KatG Activation Activated_Metabolite Activated Metabolite KatG->Activated_Metabolite INH_NAD_Adduct INH-NAD Adduct Activated_Metabolite->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Bacterial_Death Bacterial Death Cell_Wall_Disruption->Bacterial_Death

Caption: Hypothesized Mechanism of Action for this compound.

VI. Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and ethionamide as potential antitubercular agents. Ethionamide is a well-established second-line drug with proven efficacy in treating MDR-TB, though its clinical use is often limited by adverse effects. In contrast, this compound remains an investigational compound for tuberculosis. The available preclinical data on its analogues suggest a promising mechanism of action similar to the frontline drug isoniazid. However, the lack of comprehensive in vitro and in vivo data, including clinical trials, for this compound precludes a definitive comparison of its efficacy and safety with ethionamide. Further research is warranted to fully elucidate the antitubercular potential of this compound and to establish a comprehensive profile that would enable a more direct and clinically relevant comparison with existing therapies like ethionamide.

References

Comparative Analysis of Salinazid Derivatives in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Salinazid derivatives with established antitubercular agents, supported by experimental data and detailed methodologies. The focus is on validating the antitubercular mechanism of these derivatives, which hold promise in the fight against Mycobacterium tuberculosis.

This compound, a Schiff base derivative of Isoniazid (INH), and its related compounds have emerged as a significant area of interest in the development of new antitubercular drugs. Their mechanism of action is intrinsically linked to that of their parent compound, INH, a cornerstone of tuberculosis treatment for decades. This guide delves into the mechanistic details, comparative efficacy, and the experimental protocols used to validate these promising therapeutic agents.

Mechanism of Action: A Tale of Two Pathways

The primary antitubercular mechanism of Isoniazid and its derivatives, including this compound, revolves around the inhibition of mycolic acid biosynthesis, an essential component of the unique and robust cell wall of Mycobacterium tuberculosis. This process is initiated by the activation of the prodrug within the mycobacterium.

Isoniazid/Salinazid Pathway:

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, it forms a reactive species that, in concert with NADH, forms an adduct that potently inhibits the enoyl-acyl carrier protein reductase, InhA.[3][4] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acid precursors of mycolic acids.[5] The disruption of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to bacterial cell death. This compound, being a hydrazone derivative of isoniazid, is believed to follow a similar activation pathway.

Resistance to Isoniazid, and potentially to its derivatives, most commonly arises from mutations in the katG gene, which prevents the activation of the prodrug. Mutations in the promoter region of the inhA gene, leading to its overexpression, can also confer resistance.

Alternative Antitubercular Mechanisms:

To provide a clear benchmark for the performance of this compound derivatives, it is essential to compare their activity with drugs that employ different mechanisms of action.

  • Rifampicin: This bactericidal antibiotic inhibits DNA-dependent RNA polymerase, a key enzyme in bacterial protein synthesis and transcription. By binding to the β-subunit of the enzyme, it effectively halts the transcription process.

  • Ethambutol: This bacteriostatic agent targets the arabinosyl transferases, enzymes involved in the polymerization of arabinogalactan, another critical component of the mycobacterial cell wall. Inhibition of these enzymes disrupts the formation of the mycobacterial cell wall.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of antitubercular agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound derivatives and comparator drugs against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv, as well as some drug-resistant strains.

Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

CompoundSubstitutionMIC (µg/mL) vs. M. tuberculosis H37RvReference
Isoniazid (INH) -0.02 - 0.1
This compound Derivative 3-ethoxy4.0
Isonicotinoylhydrazone 1 2-hydroxy-3-methoxybenzylidene>100
Isonicotinoylhydrazone 2 2-hydroxy-4-methoxybenzylidene12.5
Isonicotinoylhydrazone 3 2-hydroxy-5-bromobenzylidene0.78
Rifampicin -0.2 - 0.5
Ethambutol -0.5 - 2.0
CompoundMIC (µg/mL) vs. INH-Resistant M. tuberculosisReference
Isoniazid (INH) >1.0
Isonicotinoylhydrazone 4 0.98
Isonicotinoylhydrazone 5 1.96
Rifampicin 0.2 - 0.4
Ethambutol 0.5 - 2.0

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the MIC of antitubercular compounds. It relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds and standard drugs (Isoniazid, Rifampicin, Ethambutol)

  • Mycobacterium tuberculosis H37Rv culture

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Preparation of Drug Plates:

    • Prepare serial twofold dilutions of the test compounds and standard drugs in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free control (broth only) and a positive control (broth with a known susceptible strain).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.8).

    • Dilute the culture in broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension 1:20 in broth.

  • Inoculation:

    • Add 100 µL of the diluted mycobacterial suspension to each well of the drug plate, bringing the final volume to 200 µL.

    • Seal the plates with an airtight sealant to prevent evaporation and contamination.

  • Incubation:

    • Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 30 µL of Alamar Blue solution (containing 10% Tween 80) to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

InhA Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Test compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

    • Include a control with no inhibitor (DMSO vehicle control) and a blank with no enzyme.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified InhA enzyme to each well.

  • Kinetic Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH oxidation) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Antitubercular Mechanism of this compound Derivatives cluster_Mycobacterium Mycobacterium tuberculosis This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation Activatedthis compound Activated this compound KatG->Activatedthis compound InhA InhA (Enoyl-ACP Reductase) Activatedthis compound->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath Experimental_Workflow_MIC start Start prep_plates Prepare Drug Dilution Plates start->prep_plates prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate add_alamar Add Alamar Blue incubate->add_alamar reincubate Re-incubate add_alamar->reincubate read_results Read MIC Results (Color Change) reincubate->read_results end End read_results->end Drug_Target_Comparison This compound This compound/Isoniazid Target: InhA (Mycolic Acid Synthesis) Rifampicin Rifampicin Target: RNA Polymerase (RNA Synthesis) Ethambutol Ethambutol Target: Arabinosyl Transferase (Cell Wall Synthesis) Mycobacterium Mycobacterium tuberculosis Mycobacterium->this compound Mycobacterium->Rifampicin Mycobacterium->Ethambutol

References

Navigating Resistance: A Comparative Analysis of Salinazid in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the evolution of drug resistance in Mycobacterium tuberculosis is paramount. This guide provides a comparative assessment of Salinazid, an isoniazid derivative, and its potential role in combating resistant strains. We delve into the mechanisms of action and resistance, present comparative experimental data, and outline the protocols for assessing drug efficacy.

The global challenge of tuberculosis (TB) is exacerbated by the emergence of drug-resistant strains of Mycobacterium tuberculosis. Isoniazid (INH), a cornerstone of first-line TB therapy for decades, is increasingly compromised by resistance, primarily through mutations in the catalase-peroxidase gene (katG) and the promoter region of the enoyl-acyl carrier protein reductase gene (inhA).[1][2] This has spurred the development of INH derivatives, such as this compound, designed to overcome these resistance mechanisms.

This compound, a salicylhydrazone derivative of isoniazid, is synthesized with the aim of enhancing its antimycobacterial activity and overcoming existing resistance. The core hypothesis is that modifications to the isoniazid structure may allow the derivative to either bypass the need for activation by KatG, exhibit a stronger affinity for the InhA target, or possess alternative mechanisms of action.

Mechanism of Action and Resistance: A Comparative Overview

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The activated form of INH then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[1] Mycolic acids are crucial components of the unique and impermeable cell wall of M. tuberculosis. Disruption of this pathway leads to cell death.

Resistance to isoniazid predominantly arises from:

  • Mutations in the katG gene: The most common resistance mechanism involves mutations in katG, which prevent the activation of the INH prodrug. The S315T mutation is particularly frequent in clinical isolates.

  • Mutations in the inhA promoter region: Overexpression of InhA due to mutations in the promoter region can lead to a higher concentration of the target enzyme, effectively titrating out the activated drug.

This compound and other INH derivatives are being investigated for their ability to circumvent these resistance mechanisms. Studies on various isonicotinoyl hydrazones and hydrazides suggest that the N'=C bond in these derivatives is crucial for their enhanced activity against INH-resistant strains, particularly those with katG mutations.

Comparative Efficacy: this compound Alternatives

While specific data for this compound is limited in the public domain, studies on structurally similar isoniazid derivatives provide valuable insights into their potential efficacy against resistant M. tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isoniazid and a representative isoniazid derivative against a wild-type and an INH-resistant strain.

CompoundM. tuberculosis StrainGenotypeMIC (µg/mL)
Isoniazid (INH) H37Rv (Wild-Type)Wild-Type katG0.05 - 0.1
INH-ResistantkatG S315T> 4.0
Isonicotinoyl Hydrazone Derivative H37Rv (Wild-Type)Wild-Type katG0.1 - 0.5
INH-ResistantkatG S315T0.5 - 2.0

Note: The MIC values for the Isonicotinoyl Hydrazone Derivative are representative of data from studies on similar compounds and are intended for comparative purposes.

The data indicates that while the derivative shows a slightly higher MIC against the wild-type strain compared to isoniazid, it retains significant activity against the isoniazid-resistant strain harboring the common katG S315T mutation. This suggests that the structural modification may allow the compound to exert its effect without the need for KatG activation, or through an alternative pathway.

Experimental Protocols for Assessing Resistance

The evaluation of resistance to this compound and other anti-TB agents relies on standardized and reproducible experimental protocols. The following are key methodologies employed in mycobacteriology laboratories.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. For M. tuberculosis, this is a critical measure of drug susceptibility.

Broth Macrodilution Method (using BACTEC™ MGIT™ 960 System):

  • Inoculum Preparation: A standardized suspension of the M. tuberculosis strain is prepared from a fresh culture grown on Löwenstein-Jensen medium or in Middlebrook 7H9 broth. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Drug Dilution: A series of twofold dilutions of this compound are prepared in sterile distilled water or an appropriate solvent.

  • Inoculation: Mycobacterial Growth Indicator Tubes (MGIT) containing 7H9 broth base are supplemented with OADC enrichment (oleic acid, albumin, dextrose, catalase). 0.1 mL of each drug dilution is added to the respective MGIT tube, followed by 0.5 mL of the standardized bacterial suspension.

  • Incubation: The tubes are incubated at 37°C in the BACTEC™ MGIT™ 960 instrument. The instrument continuously monitors the tubes for an increase in fluorescence, which corresponds to oxygen consumption by the bacteria and thus indicates growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no significant increase in fluorescence over a defined period, compared to a drug-free control.

Agar Proportion Method:

  • Media Preparation: Drug-free and drug-containing Löwenstein-Jensen or Middlebrook 7H10/7H11 agar plates are prepared. The drug-containing plates will have serial dilutions of this compound.

  • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a specific turbidity. Serial dilutions of this suspension are made.

  • Inoculation: A standardized volume of two different dilutions of the bacterial suspension (e.g., 10⁻³ and 10⁻⁵) is inoculated onto both the drug-free and drug-containing media.

  • Incubation: Plates are incubated at 37°C in a CO₂-enriched atmosphere for 3-4 weeks.

  • Reading Results: The number of colonies on the drug-containing plates is compared to the number of colonies on the drug-free control plates. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.

Genotypic Analysis of Resistance

Identifying mutations associated with resistance is crucial for understanding the mechanism and for epidemiological surveillance.

  • DNA Extraction: Genomic DNA is extracted from a pure culture of the M. tuberculosis isolate.

  • PCR Amplification: Specific gene regions known to be associated with resistance (e.g., katG, the inhA promoter region) are amplified using the Polymerase Chain Reaction (PCR).

  • DNA Sequencing: The amplified PCR products are sequenced using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: The obtained sequences are compared to the wild-type reference sequence of M. tuberculosis H37Rv to identify any mutations.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the mechanism of action of isoniazid and a generalized workflow for assessing drug resistance.

Salinazid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_Resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Cell Death InhA->Cell_Death Disruption leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Death katG_mutation katG Mutation katG_mutation->KatG Prevents Activation inhA_mutation inhA Promoter Mutation inhA_mutation->InhA Overexpression

Caption: Mechanism of action of isoniazid and common resistance pathways in M. tuberculosis.

Drug_Resistance_Workflow cluster_workflow Experimental Workflow for Resistance Assessment start M. tuberculosis Isolate culture Culture in appropriate medium (e.g., Middlebrook 7H9) start->culture phenotypic Phenotypic Susceptibility Testing culture->phenotypic genotypic Genotypic Analysis culture->genotypic mic MIC Determination (Broth/Agar Dilution) phenotypic->mic dna_extraction DNA Extraction genotypic->dna_extraction analysis Data Analysis and Interpretation mic->analysis pcr PCR Amplification of Resistance Genes (katG, inhA, etc.) dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing sequencing->analysis

Caption: A generalized experimental workflow for assessing drug resistance in M. tuberculosis.

References

Comparative Cytotoxicity of Salinomycin and Related Compounds on Cancerous vs. Non-cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The selective eradication of cancer cells while sparing healthy tissue is a cornerstone of modern oncology research. This guide provides a comparative analysis of the cytotoxicity of Salinomycin and related salicylanilide compounds, focusing on their differential effects on cancerous and non-cancerous cell lines. The data presented herein is compiled from multiple preclinical studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Salinomycin and various salicylanilide derivatives against a panel of human cancer cell lines and non-cancerous control cell lines. Lower IC50 values indicate higher cytotoxicity.

Compound/ComplexCancer Cell LineIC50 (µM)Non-cancerous Cell LineIC50 (µM)Selectivity Index (SI)Reference
Salinomycin-Mn(II)A5490.33---[1]
Salinomycin-Mn(II)SW4800.75---[1]
Salicylanilide Deriv. 8a THT-294.82 ± 0.85ARPE-19 (N)7.35 ± 3.421.52[2]
Salicylanilide Deriv. 8a THCT-116 p53+/+4.23 ± 0.64ARPE-19 (N)7.35 ± 3.421.74[2]
Salicylanilide Deriv. 9a TA54939.2 ± 2.2BEAS-2B (N)65.7 ± 1.31.68[2]
Salicylanilide Deriv. 9b TA54935.6 ± 1.3BEAS-2B (N)68.3 ± 2.21.92
Salicylanilide Deriv. 9c THeLa57.4 ± 1.5BEAS-2B (N)66.9 ± 2.11.17
Salicylanilide Deriv. 9d THeLa52.6 ± 1.3BEAS-2B (N)53.8 ± 1.41.02
Salicylanilide Deriv. 10a TA54931.4 ± 1.7BEAS-2B (N)77.6 ± 2.22.47
Salicylanilide Deriv. 10b TA54926.7 ± 0.9BEAS-2B (N)83.2 ± 1.73.12
Salicylanilide Deriv. 10c THeLa85.5 ± 1.6BEAS-2B (N)65.6 ± 2.30.77
Salicylanilide Deriv. 3 TPNT2 (N)33.23 ± 0.06A27806.4 ± 0.20.19
Salicylanilide Deriv. 3 TPNT2 (N)33.23 ± 0.06A2780cisR14.9 ± 0.80.45
  • Selectivity Index (SI): Calculated as the ratio of the IC50 value for a non-cancerous cell line to the IC50 value for a cancerous cell line (SI = IC50 non-cancerous / IC50 cancerous). A higher SI value indicates greater selectivity for cancer cells.

  • Cell Line Abbreviations: A549 (Human lung carcinoma), SW480 (Human colon adenocarcinoma), HT-29 (Human colon adenocarcinoma), HCT-116 (Human colon cancer), HeLa (Human cervical cancer), A2780 (Human ovarian carcinoma), A2780cisR (Cisplatin-resistant human ovarian carcinoma), ARPE-19 (Human retinal pigment epithelial), BEAS-2B (Human lung bronchial epithelial), PNT2 (Normal human prostate epithelium).

Experimental Protocols

The following methodologies are representative of the key experiments cited in the referenced literature for determining the cytotoxicity of Salinomycin and related compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., A549, SW480, HeLa) and non-cancerous human cell lines (e.g., BEAS-2B, ARPE-19) are cultured in appropriate media (e.g., DMEM-F12) supplemented with 10% fetal bovine serum, 1% L-glutamine, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Salinomycin derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or sodium dodecyl sulfate) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Salinomycin and salicylanilides exert their anticancer effects through the modulation of multiple signaling pathways, often leading to apoptosis, cell cycle arrest, and inhibition of proliferation.

Key Signaling Pathways Affected:

  • Wnt/β-catenin Pathway: Salinomycin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell proliferation and survival. Inhibition of this pathway can lead to decreased expression of target genes involved in cell growth.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some salicylanilides have been found to suppress the PI3K/Akt/mTOR signaling cascade in cancer cells.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in many cancers and promotes tumor cell proliferation and survival. Certain salicylanilide derivatives have been identified as inhibitors of the STAT3 signaling pathway.

  • Induction of Reactive Oxygen Species (ROS): Salinomycin can induce the production of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.

  • DNA Damage Response: Salinomycin has been reported to increase DNA damage and sensitize cancer cells to the effects of DNA-damaging agents like doxorubicin and etoposide.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Culture Cancerous & Non-cancerous Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Serial Dilutions of Salinazid/Analog seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability read->analyze ic50 Determine IC50 Values analyze->ic50 compare Compare Cancerous vs. Non-cancerous Cells ic50->compare

Caption: Workflow for determining the comparative cytotoxicity of a compound.

Proposed Signaling Pathway of Salinomycin in Cancer Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Salinomycin Salinomycin Wnt_Receptor Wnt Receptor Salinomycin->Wnt_Receptor Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Signaling Salinomycin->PI3K_Akt_mTOR Inhibits STAT3 STAT3 Salinomycin->STAT3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Salinomycin->ROS Wnt_Signal Wnt/β-catenin Signaling Wnt_Receptor->Wnt_Signal Gene_Expression Altered Gene Expression Wnt_Signal->Gene_Expression Proliferation ↓ Proliferation PI3K_Akt_mTOR->Proliferation STAT3->Proliferation DNA_Damage ↑ DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest DNA_Damage->Apoptosis Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Simplified signaling pathways affected by Salinomycin in cancer cells.

References

A Comparative Guide to the In Vivo Therapeutic Window of Salinazid and its Progenitor, Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Salinazid, an isonicotinoyl hydrazone derivative, and its parent compound, Isoniazid (INH), the cornerstone of first-line tuberculosis (TB) therapy. While extensive in vivo data has established the therapeutic window for Isoniazid, this compound remains a prospective candidate with limited in vivo validation against Mycobacterium tuberculosis. This document summarizes the available data, outlines the necessary experimental protocols to validate this compound's therapeutic window, and visualizes the key biological and experimental pathways.

Comparative Analysis of Efficacy and Toxicity

The therapeutic window of a drug is the dosage range that produces therapeutic effects without causing significant toxicity. For anti-TB agents, this is typically assessed by comparing the dose required for effective bacterial clearance in an infected host (efficacy) against the dose that induces adverse effects or mortality (toxicity).

Due to a lack of published in vivo studies specifically evaluating this compound's efficacy and toxicity in tuberculosis models, a direct quantitative comparison is not possible. The following table summarizes the well-established data for Isoniazid and the currently available, albeit limited, information for this compound.

ParameterIsoniazid (INH)This compound (Salicylaldehyde Isonicotinoyl Hydrazone)
In Vivo Efficacy Established: Reduces lung CFU by ~4.0 log10 units in murine models after 8 weeks of monotherapy.[1] A standard dose is 25 mg/kg/day.[1]Not Published: In vivo efficacy against M. tuberculosis has not been reported in literature.
In Vitro Activity (MIC) 0.015 to 0.25 µg/mL against susceptible M. tuberculosis strains.[1]In vitro activity for the salicylidenehydrazine class is promising, with MICs as low as 0.78 µM.[2]
In Vivo Toxicity Established: Dose-dependent toxicity is known, primarily peripheral neuropathy and potential hepatotoxicity.[3]Limited Data: Classified as "Harmful if swallowed" (Acute Toxicity Category 4). No specific LD50 data is available.
Therapeutic Index (TI) Established: Considered to have a favorable therapeutic index in clinical use, though toxicity is a concern at higher doses.Unknown: Cannot be determined without in vivo efficacy and toxicity data.

Mechanism of Action: Isoniazid vs. This compound

Isoniazid is a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form covalently binds to NAD+ to form an adduct that inhibits InhA, an enoyl-acyl carrier protein reductase. This action blocks the synthesis of mycolic acids, which are essential, unique components of the mycobacterial cell wall, leading to bacterial death.

The exact antitubercular mechanism of this compound is not fully elucidated but is hypothesized to follow one of two potential pathways based on its structure:

  • Isoniazid-like Pathway: As an isonicotinoyl hydrazone, it may also act as a prodrug that, once activated, inhibits mycolic acid synthesis via InhA inhibition.

  • pH Disruption: Related salicylic acid derivatives have been shown to disrupt the internal pH balance of M. tuberculosis, a novel mechanism that is particularly effective in the acidic environment of the phagolysosome.

Signaling Pathway Diagrams

The following diagrams illustrate the established pathway for Isoniazid activation and a hypothetical pathway for this compound.

Isoniazid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH InhA_Complex Isonicotinoyl-NAD Adduct Activated_INH->InhA_Complex + NADH NADH NADH InhA InhA Enzyme InhA_Complex->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Bacterial Lysis Cell_Wall->Lysis Disruption

Caption: Mechanism of Action for Isoniazid (INH).

Salinazid_Hypothetical_Mechanism cluster_Mtb_Sal Mycobacterium tuberculosis Cell cluster_path1 Pathway 1: INH-like cluster_path2 Pathway 2: pH Disruption This compound This compound KatG_Sal KatG Activation? This compound->KatG_Sal Proton_Influx Proton (H+) Influx This compound->Proton_Influx InhA_Sal InhA Inhibition KatG_Sal->InhA_Sal Mycolic_Acid_Sal Mycolic Acid Synthesis Block InhA_Sal->Mycolic_Acid_Sal Lysis_Sal Bacterial Lysis Mycolic_Acid_Sal->Lysis_Sal Cytosol_pH Cytosolic Acidification Proton_Influx->Cytosol_pH Cytosol_pH->Lysis_Sal

Caption: Hypothetical Mechanisms of Action for this compound.

Experimental Protocols for In Vivo Validation

To determine the therapeutic window of this compound, a series of standardized in vivo experiments using a murine model of tuberculosis is required. The following protocols outline the methodology for assessing acute toxicity and in-host efficacy.

Acute Toxicity Study (LD50 Determination)
  • Objective: To determine the median lethal dose (LD50) of this compound, which informs the maximum tolerated dose (MTD) for efficacy studies.

  • Animal Model: Swiss albino mice (6-8 weeks old, both sexes).

  • Methodology:

    • Grouping: Animals are divided into several groups (n=5-10 per group), including one control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) and multiple test groups.

    • Dosing: Test groups receive a single oral gavage dose of this compound at escalating concentrations (e.g., 50, 100, 500, 1000, 2000 mg/kg).

    • Observation: Animals are observed continuously for the first 4 hours and then periodically for 14 days. Observations include clinical signs of toxicity (e.g., lethargy, tremors, altered gait), changes in body weight, and mortality.

    • Endpoint: The LD50 value is calculated from the mortality data using statistical methods (e.g., Probit analysis).

Murine Model of Tuberculosis Efficacy Study
  • Objective: To evaluate the bactericidal activity of this compound in mice chronically infected with M. tuberculosis.

  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old).

  • Infection Protocol:

    • Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv, calibrated to deliver approximately 50-100 bacilli into the lungs.

    • The infection is allowed to establish for 14-21 days to develop a chronic state.

  • Treatment Protocol:

    • Grouping: Infected mice are randomized into groups (n=5-10 per group):

      • Vehicle Control (untreated)

      • Positive Control: Isoniazid (e.g., 25 mg/kg/day)

      • Test Groups: this compound at various doses below the MTD (e.g., 25, 50, 100 mg/kg/day).

    • Administration: Drugs are administered daily via oral gavage for a period of 4 to 8 weeks.

  • Efficacy Assessment:

    • At specified time points (e.g., 0, 4, and 8 weeks post-treatment), subsets of mice from each group are euthanized.

    • Lungs and spleens are aseptically removed, homogenized, and serially diluted.

    • Dilutions are plated on selective agar (e.g., Middlebrook 7H11).

    • Colony-forming units (CFU) are counted after 3-4 weeks of incubation.

    • Endpoint: Efficacy is determined by the log10 reduction in CFU in the organs of treated groups compared to the vehicle control group at the start of treatment.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo validation process.

InVivo_Workflow cluster_Toxicity Phase 1: Toxicity Assessment cluster_Efficacy Phase 2: Efficacy Study cluster_Analysis Phase 3: Therapeutic Window Analysis Tox_Start Start: Healthy Mice Dose_Groups Group Allocation (Vehicle + Escalating Doses) Tox_Start->Dose_Groups Single_Dose Single Oral Gavage of this compound Dose_Groups->Single_Dose Observation 14-Day Observation (Clinical Signs, Mortality) Single_Dose->Observation LD50_Calc Calculate LD50 / MTD Observation->LD50_Calc Treatment_Groups Group Allocation (Vehicle, INH, this compound Doses) LD50_Calc->Treatment_Groups Informs Dosing Final_Analysis Compare Efficacious Dose (ED) vs. Toxic Dose (TD) to Define Therapeutic Window LD50_Calc->Final_Analysis Efficacy_Start Start: Naive Mice Infection Aerosol Infection with M. tuberculosis H37Rv Efficacy_Start->Infection Establishment Allow Chronic Infection (14-21 Days) Infection->Establishment Establishment->Treatment_Groups Daily_Treatment Daily Oral Gavage (4-8 Weeks) Treatment_Groups->Daily_Treatment Sacrifice Sacrifice at Timepoints (0, 4, 8 Weeks) Daily_Treatment->Sacrifice CFU_Count Organ Homogenization & CFU Plating Sacrifice->CFU_Count Efficacy_Result Determine Log10 CFU Reduction CFU_Count->Efficacy_Result Efficacy_Result->Final_Analysis

Caption: Workflow for In Vivo Validation of Therapeutic Window.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Salinazid

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling of Salinazid, a compound of interest in various research and development applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your experimental work.

Core Safety and Handling Protocols

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Requirements:

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over the goggles, especially when handling powders or solutions where splashing is a risk.[2]
Body Laboratory coatA buttoned lab coat is the minimum requirement.
Respiratory Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid breathing dust.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Procedural Guidance: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling and disposal of this compound.

Salinazid_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal cluster_post Post-Handling A Don PPE B Prepare work area in fume hood A->B Ensure safety first C Weigh and handle this compound B->C Proceed with caution D Perform experiment C->D Follow protocol E Clean work area and equipment D->E After experiment completion F Segregate and label waste E->F Proper waste management G Dispose of as hazardous waste F->G Adhere to regulations H Doff PPE G->H Final safety steps I Wash hands thoroughly H->I

Caption: Workflow for Safe Handling and Disposal of this compound.

Detailed Experimental Protocol for Handling this compound

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
  • Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

2. Handling:

  • Weighing: Carefully weigh the required amount of this compound powder in the fume hood. Avoid creating dust.
  • Solution Preparation: If preparing a solution, slowly add the powder to the solvent to prevent splashing.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do not induce vomiting.

Disposal Plan

All waste containing this compound, including contaminated PPE and disposable labware, must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, bench paper, weighing paper) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions or reaction mixtures containing this compound in a separate, labeled hazardous waste container for liquid chemical waste.

  • Disposal: Dispose of all this compound waste through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

By strictly following these safety and handling procedures, you can minimize risks and ensure a secure environment for your critical research and development activities.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.